3-(2-Cyanophenyl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSKABEFALNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496361 | |
| Record name | 3-(2-Cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27916-43-4 | |
| Record name | 3-(2-Cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Cyanophenyl)propanoic acid chemical properties
An In-depth Technical Guide to 3-(2-Cyanophenyl)propanoic Acid: Properties, Synthesis, and Applications for Drug Discovery
This guide provides a comprehensive technical overview of this compound (CAS No. 27916-43-4), a bifunctional organic molecule with significant potential in medicinal chemistry and drug development. As a specialized chemical intermediate, detailed public data is limited; therefore, this document synthesizes available information, predictive data, and logical chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, reactivity, and its promising applications as a molecular building block.
This compound is a derivative of propanoic acid featuring a cyanobenzyl substituent at the 3-position. The ortho orientation of the cyano and propanoic acid groups on the phenyl ring creates a unique structural motif that imparts specific steric and electronic properties, making it a valuable scaffold for chemical library synthesis and as a linker in complex molecules.
The molecule's structure combines a carboxylic acid, a nitrile, and an aromatic ring. The carboxylic acid group (pKa ≈ 4.5) serves as a versatile handle for amide bond formation, esterification, or salt formation. The nitrile group is a stable but reactive functional group that can participate in various chemical transformations, including reduction to a primary amine or hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27916-43-4 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.19 g/mol | [4] |
| Melting Point | 127 °C | [1] |
| Boiling Point | 343.5 ± 17.0 °C (Predicted) | [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 4.50 ± 0.10 (Predicted) | [1] |
| SMILES | C1=CC=C(C(=C1)CCC(=O)O)C#N | [3] |
| InChI | InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | [3] |
Spectroscopic Characterization (Predicted)
While specific, authenticated spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. Major suppliers note that analytical data is not routinely collected for this compound, requiring the buyer to confirm identity and purity.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct regions:
-
Aromatic Protons (δ ≈ 7.2-7.8 ppm): Four protons on the benzene ring would appear as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling.
-
Aliphatic Protons (δ ≈ 2.6-3.2 ppm): The two methylene groups (-CH₂CH₂-) will appear as two distinct signals, likely triplets, due to coupling with each other. The CH₂ group adjacent to the aromatic ring (benzylic) would be expected at δ ≈ 3.0-3.2 ppm, while the CH₂ adjacent to the carboxyl group would be at δ ≈ 2.6-2.8 ppm.[5]
-
Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet characteristic of a carboxylic acid proton, which may exchange with D₂O.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.[6]
-
C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).[6]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak at approximately 2220-2240 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]
Mass Spectrometry
In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ at m/z = 175. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments. Predicted values for common adducts include [M+H]⁺ at 176.07060 and [M-H]⁻ at 174.05604.[3]
Potential Synthetic Route
Proposed Synthesis Workflow: The synthesis would begin with a Knoevenagel or similar condensation reaction between 2-cyanobenzaldehyde and malonic acid (or its equivalent) to form 2-cyanocinnamic acid. The double bond of the resulting α,β-unsaturated acid is then selectively reduced.
Caption: Proposed synthesis workflow for this compound.
Representative Experimental Protocol:
-
Step 1: Synthesis of 3-(2-Cyanophenyl)acrylic acid. In a round-bottom flask, dissolve 2-cyanobenzaldehyde and malonic acid in a suitable solvent such as pyridine, with a catalytic amount of piperidine. Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC). Cool the mixture and acidify with aqueous HCl to precipitate the crude product. Filter and wash the solid to obtain 3-(2-cyanophenyl)acrylic acid.
-
Step 2: Hydrogenation. Prepare a solution of 3-(2-cyanophenyl)acrylic acid in a suitable solvent (e.g., ethanol or aqueous NaOH).[7] Add a catalytic amount of 10% palladium on charcoal (Pd/C).
-
Step 3: Reaction. Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel (e.g., to 60 psi) and stir vigorously at room temperature until hydrogen uptake ceases.[7]
-
Step 4: Workup. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Step 5: Isolation. Acidify the filtrate with aqueous HCl to precipitate the final product, this compound, as a solid.
-
Step 6: Purification. Collect the solid by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Causality: This two-step approach is advantageous because the starting materials are commercially available, and the reactions are generally high-yielding and robust. Catalytic hydrogenation is a clean and efficient method for selectively reducing the alkene double bond without affecting the aromatic ring or the nitrile group.
Chemical Reactivity and Derivatization Potential
The unique ortho-arrangement of the carboxylic acid and nitrile groups allows for a wide range of chemical transformations, making this molecule a versatile building block for creating complex chemical architectures.
Caption: Key derivatization pathways for this compound.
-
Reactions at the Carboxylic Acid: The -COOH group is readily converted into amides, esters, and acid chlorides. Amide coupling, using standard reagents like HATU or EDC/HOBt, is particularly relevant for attaching this molecule to peptides, linkers, or other amine-containing scaffolds.
-
Reactions at the Nitrile Group: The -C≡N group can be reduced to a primary amine (-CH₂NH₂), providing an orthogonal reactive site. This transformation is valuable for "growing" a molecule in a different direction or for introducing a basic center. Alternatively, the nitrile can be hydrolyzed to an amide or undergo cycloaddition with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples are sparse, the structure of this compound is highly analogous to building blocks used in cutting-edge therapeutic modalities. The general class of arylpropionic acids is well-known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[8][9]
PROTACs and Molecular Glues
The 4-cyano isomer, 3-(4-cyanophenyl)propanoic acid, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The propanoic acid moiety provides a connection point for the E3 ligase ligand, while the cyano group can be modified or used as an attachment point for the target protein ligand. By analogy, this compound is an excellent candidate for constructing novel PROTAC linkers, with the ortho geometry potentially offering new exit vectors and improved conformational pre-organization.
Peptide Therapeutics
Cyanophenyl-containing amino acid derivatives are incorporated into therapeutic peptides to enhance their pharmacological properties.[11] The cyano group can improve metabolic stability and participate in specific binding interactions with target proteins. This compound can be used as a capping agent for the N-terminus of a peptide or, after reduction of its nitrile to an amine, as a scaffold to build upon.
Hazard Assessment and Safe Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available from major suppliers. Therefore, a hazard assessment must be inferred from its functional groups and data on closely related compounds.
-
Potential Hazards:
-
Skin and Eye Irritation: Carboxylic acids and aromatic nitriles can be irritating to the skin and eyes. Related compounds are classified as causing skin and serious eye irritation (H315, H319).[12]
-
Acute Toxicity: Some related cyano- and boronic acid-phenyl derivatives are listed as harmful or toxic if swallowed, in contact with skin, or if inhaled.
-
Respiratory Irritation: May cause respiratory irritation (H335).[12]
-
-
Recommended Safe Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Self-Validating System: This cautious approach, treating the compound as potentially hazardous based on its chemical class, ensures a high margin of safety for laboratory personnel, which is a cornerstone of a trustworthy research environment.
References
- 1. This compound | 27916-43-4 [chemicalbook.com]
- 2. This compound CAS#: 27916-43-4 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. prepchem.com [prepchem.com]
- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Synthesis of 3-(2-Cyanophenyl)propanoic Acid: Core Starting Materials and Strategic Pathways
Introduction
3-(2-Cyanophenyl)propanoic acid, also known as 2-cyanobenzenepropanoic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring both a nitrile and a carboxylic acid functional group ortho to a propyl linker on a benzene ring, offers versatile handles for a variety of chemical transformations. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. Designed for researchers, scientists, and professionals in drug development, this document aims to deliver not just protocols, but a foundational understanding of the chemical principles at play.
Strategic Synthesis Overview
The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of precursors, desired scale of the reaction, and tolerance of other functional groups in more complex applications. The most prevalent strategies originate from precursors such as 2-bromobenzonitrile, 2-aminobenzonitrile, or by constructing the propanoic acid side chain onto a pre-functionalized cyanophenyl ring.
I. Synthesis Starting from 2-Substituted Benzonitriles
A common and logical approach involves the elaboration of a commercially available 2-substituted benzonitrile. This strategy leverages the presence of the crucial cyano group from the outset.
A. Pathway 1: From 2-Bromobenzonitrile via Cross-Coupling
This pathway is a robust method that involves the introduction of the three-carbon side chain onto the aromatic ring through a metal-catalyzed cross-coupling reaction.
Core Principle: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[2] In this context, an organometallic reagent bearing the propanoic acid synthon reacts with 2-bromobenzonitrile.
Starting Materials:
-
2-Bromobenzonitrile
-
A suitable three-carbon coupling partner (e.g., an organozinc or organoboron reagent derived from a propanoic acid ester)
Workflow:
Figure 1. Cross-coupling approach from 2-bromobenzonitrile.
Experimental Causality: The choice of a palladium or nickel catalyst is crucial for activating the aryl bromide bond. The use of an esterified propanoic acid derivative as the coupling partner protects the carboxylic acid functionality, which would otherwise interfere with the organometallic reagent. The final hydrolysis step is a standard and high-yielding transformation to unmask the desired carboxylic acid.[3]
B. Pathway 2: From 2-Aminobenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction provides a classic and effective method for introducing a cyano group onto an aromatic ring, starting from an amino group.[4][5] This pathway is particularly useful if 3-(2-aminophenyl)propanoic acid is a more accessible starting material.
Core Principle: The Sandmeyer reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt to displace the diazonium group with a nitrile.[6][7]
Starting Materials:
-
3-(2-Aminophenyl)propanoic acid
-
Sodium nitrite (NaNO₂)
-
Strong acid (e.g., HCl)
-
Copper(I) cyanide (CuCN)
Workflow:
Figure 2. Synthesis via the Sandmeyer reaction.
Experimental Causality: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The use of copper(I) cyanide is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism that replaces the excellent leaving group, dinitrogen gas (N₂), with the cyanide nucleophile.[4]
II. Synthesis via Cyanation of a Phenylpropanoic Acid Derivative
An alternative strategy involves introducing the cyano group onto a pre-existing 3-phenylpropanoic acid scaffold. This approach is advantageous when substituted phenylpropanoic acids are readily available.
A. Pathway 3: From 3-(2-Bromophenyl)propanoic Acid
This method is conceptually the reverse of Pathway 1A and involves a cyanation reaction on an aryl halide.
Core Principle: The Rosenmund-von Braun reaction or palladium-catalyzed cyanation can be employed to convert an aryl bromide to a benzonitrile.[8][9]
Starting Materials:
-
3-(2-Bromophenyl)propanoic acid
-
Cyanide source (e.g., CuCN, Zn(CN)₂, KCN)
-
Catalyst (if applicable, e.g., Pd(PPh₃)₄)
Workflow:
Figure 3. Cyanation of 3-(2-bromophenyl)propanoic acid.
Experimental Causality: The classical Rosenmund-von Braun reaction often requires high temperatures and stoichiometric copper(I) cyanide.[9] More modern palladium-catalyzed methods can proceed under milder conditions and with a broader substrate scope, though the cost of the catalyst can be a consideration. The choice between these methods will depend on the scale and the specific functional groups present in the molecule.
III. Synthesis via Side-Chain Construction
This approach builds the propanoic acid side chain onto a cyanophenyl precursor.
A. Pathway 4: From 2-Cyanobenzaldehyde
This pathway involves a condensation reaction followed by reduction and hydrolysis.
Core Principle: A Knoevenagel or similar condensation reaction can be used to form a carbon-carbon double bond, which is then reduced to a single bond.
Starting Materials:
-
2-Cyanobenzaldehyde
-
A malonic acid derivative (e.g., malonic acid, Meldrum's acid)
-
A reducing agent (e.g., H₂/Pd/C)
Workflow:
References
- 1. This compound | 27916-43-4 [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
An In-Depth Technical Guide to 3-(2-Cyanophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(2-cyanophenyl)propanoic acid, a versatile building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth insights into its molecular structure, synthesis, and applications.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds. This compound emerges as a molecule of interest due to its unique bifunctional nature. It incorporates a reactive carboxylic acid moiety, ideal for amide bond formation and other conjugations, and a cyano-substituted aromatic ring. The cyano group can serve as a precursor for other functionalities, a hydrogen bond acceptor, or a modulator of the molecule's electronic properties. This combination makes it a valuable intermediate in the synthesis of complex therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.
Molecular Formula and Structure
-
Chemical Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.19 g/mol
-
CAS Number: 27916-43-4
The molecular structure consists of a benzene ring substituted with a cyano group at the ortho position relative to a propanoic acid side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.19 g/mol | |
| CAS Number | 27916-43-4 | |
| Appearance | White to off-white solid | |
| Melting Point | 127 °C | |
| Boiling Point | 343.5±17.0 °C (Predicted) | |
| Density | 1.21±0.1 g/cm³ (Predicted) | |
| pKa | 4.50±0.10 (Predicted) |
Synthesis of this compound
A robust and efficient synthesis of this compound is crucial for its application in research and development. A patented method outlines a one-pot synthesis starting from 2-cyanobenzaldehyde.[1]
Synthetic Pathway Overview
The synthesis involves a condensation reaction between 2-cyanobenzaldehyde and Meldrum's acid, followed by hydrolysis and decarboxylation to yield the final product.[1] This approach is advantageous due to its operational simplicity and the use of readily available starting materials.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in patent CN113214111A.[1]
Materials:
-
2-Cyanobenzaldehyde
-
Meldrum's acid
-
Formic acid
-
Alkali (e.g., triethylamine or pyridine)
-
Solvent (e.g., toluene or acetonitrile)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a stirred solution of 2-cyanobenzaldehyde and Meldrum's acid in an appropriate solvent, add the alkali and formic acid.[1]
-
Heat the reaction mixture at a temperature ranging from 0 to 150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of this compound. Below are the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the acidic proton of the carboxyl group. The aromatic region will likely display a complex multiplet pattern due to the ortho-substitution.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxyl carbon, the cyano carbon, the aromatic carbons, and the aliphatic carbons of the propanoic acid chain. The chemical shift of the cyano carbon is a key diagnostic signal.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 12.0 - 12.5 | br s | -COOH |
| ¹H | 7.2 - 7.8 | m | Ar-H |
| ¹H | 2.9 - 3.2 | t | -CH₂-Ar |
| ¹H | 2.6 - 2.9 | t | -CH₂-COOH |
| ¹³C | ~178 | s | -COOH |
| ¹³C | ~140 | s | Ar-C (ipso to CH₂) |
| ¹³C | 125 - 135 | d | Ar-CH |
| ¹³C | ~118 | s | -CN |
| ¹³C | ~115 | s | Ar-C (ipso to CN) |
| ¹³C | ~34 | t | -CH₂-COOH |
| ¹³C | ~29 | t | -CH₂-Ar |
Note: These are predicted values and may vary based on the solvent and experimental conditions. A commercially available ¹H NMR spectrum confirms the presence of these key proton environments.[2]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2230 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 176.0706
-
Expected [M-H]⁻: 174.0560
Applications in Drug Development
The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. While direct biological activity of this compound is not extensively reported, its utility as a synthetic intermediate is noteworthy.
Role in Peptide Therapeutics
Cyanophenyl propionic acid derivatives are utilized in the design of modified peptides.[3] The incorporation of such non-natural amino acid precursors can enhance the stability, bioavailability, and target engagement of peptide-based drugs.[3] The cyano group can introduce specific electronic properties and act as a handle for further chemical modification.[3]
Precursor for Bioactive Heterocycles
The dual functionality of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. For example, it is a key intermediate in the preparation of 4-cyano-1-indanone, a scaffold found in a range of biologically active molecules.[1]
References
A Comprehensive Spectroscopic Guide to 3-(2-Cyanophenyl)propanoic Acid
This guide provides an in-depth analysis of the spectroscopic data expected for 3-(2-Cyanophenyl)propanoic acid (CAS No: 27916-43-4), a bifunctional organic molecule incorporating a nitrile, a carboxylic acid, and a substituted aromatic ring. For researchers in synthetic chemistry and drug development, robust analytical characterization is the bedrock of scientific integrity. This document is structured to serve as a practical reference for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and purity confirmation of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive field experience.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals. This compound possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[1]
Key Structural Features:
-
Aromatic Ring: An ortho-disubstituted benzene ring, which will give rise to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.
-
Propanoic Acid Chain: A three-carbon aliphatic chain (-CH₂-CH₂-COOH) that will produce characteristic signals in the aliphatic region of the NMR spectra.
-
Carboxylic Acid: A -COOH group, identifiable by a highly deshielded, broad proton signal in ¹H NMR, a carbonyl signal in ¹³C NMR, and distinct, broad O-H and C=O stretching bands in IR spectroscopy.
-
Nitrile Group: A -C≡N group with a characteristic sharp absorption in the IR spectrum and a quaternary carbon signal in the ¹³C NMR spectrum.
The combination of these features provides a unique spectroscopic fingerprint, which we will deconstruct in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.
Logical Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
¹H NMR Data Interpretation (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to 8 unique proton environments, although the four aromatic protons may overlap.
Table 1: Predicted ¹H NMR Data for this compound
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Hₐ (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent-dependent.[2] |
| Hₑ, Hf, Hg, Hₕ | 7.30 - 7.80 | Multiplet | 4H | Aromatic protons are in the deshielded region. The ortho-disubstitution pattern creates a complex, overlapping multiplet due to spin-spin coupling between adjacent protons. |
| Hc (-CH₂-) | 3.10 - 3.30 | Triplet | 2H | This methylene group is adjacent to the aromatic ring (deshielding) and the Hբ methylene group, resulting in a triplet. |
| Hᵦ (-CH₂-) | 2.70 - 2.90 | Triplet | 2H | This methylene group is adjacent to the carbonyl carbon (deshielding) and the Hc methylene group, resulting in a triplet. |
¹³C NMR Data Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, one for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Labeled Carbon | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 (-C OOH) | 175 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3] |
| C4, C5, C6, C7, C8, C9 | 125 - 140 | Aromatic carbons typically resonate in this region. The carbon attached to the nitrile (C4) and the one attached to the alkyl chain (C9) will have distinct shifts from the others. |
| C3 (-C ≡N) | 115 - 120 | The nitrile carbon is sp-hybridized and appears in this characteristic downfield region.[4] |
| C2 (-C H₂-) | 30 - 35 | Aliphatic carbon adjacent to a carbonyl group. |
| C10 (-C H₂-) | 25 - 30 | Aliphatic carbon adjacent to an aromatic ring. |
Caption: Molecular structure with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.
Experimental Protocol: IR
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.
-
Acquisition: A small amount of the solid this compound is placed directly on the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact.
-
Spectrum Collection: The IR spectrum is collected, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is subtracted automatically.
IR Data Interpretation (Predicted)
The IR spectrum is dominated by absorptions from the carboxylic acid and nitrile groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.[5] |
| ~2950 | C-H stretch (Aliphatic) | Medium | Corresponds to the stretching of the C-H bonds in the propanoic acid chain. |
| ~2230 | C≡N stretch (Nitrile) | Sharp, Medium | This is a highly characteristic, sharp peak for the nitrile functional group. |
| ~1700 | C=O stretch (Carboxylic Acid) | Sharp, Strong | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[5] |
| 1600, 1475 | C=C stretch (Aromatic) | Medium-Weak | These absorptions are characteristic of the benzene ring. |
| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Corresponds to the stretching of the carbon-oxygen single bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.
Experimental Protocol: MS
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via liquid chromatography (LC) into the mass spectrometer.
-
Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass-to-charge ratio (m/z) of the ions.
MS Data Interpretation
The predicted monoisotopic mass of C₁₀H₉NO₂ is 175.0633 Da.[6]
Table 4: Expected Ions in High-Resolution Mass Spectrometry
| Ion | Calculated m/z | Rationale |
|---|---|---|
| [M+H]⁺ | 176.0706 | Protonated molecular ion, expected as the base peak in positive mode ESI.[6] |
| [M+Na]⁺ | 198.0525 | Sodium adduct, commonly observed when sodium ions are present.[6] |
| [M-H]⁻ | 174.0560 | Deprotonated molecular ion, expected as the base peak in negative mode ESI.[6] |
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented to reveal structural components. Key expected fragmentations include:
-
Loss of H₂O (18 Da): A common fragmentation from the carboxylic acid group.
-
Loss of •COOH (45 Da): Cleavage of the carboxylic acid radical.
-
Benzylic Cleavage: Fragmentation of the bond between the two -CH₂- groups, leading to characteristic ions.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The trustworthiness of a structural assignment comes from the confluence of all spectroscopic data.
-
MS confirms the Mass: High-resolution MS validates the molecular formula (C₁₀H₉NO₂) by providing an accurate mass of 175.0633 Da.
-
IR identifies Functional Groups: IR spectroscopy provides definitive evidence for the key functional groups: a broad O-H and strong C=O stretch confirm the carboxylic acid, while the sharp C≡N stretch confirms the nitrile.
-
NMR builds the Skeleton:
-
¹H NMR confirms the presence of 4 aromatic protons and two distinct methylene (-CH₂-) groups in a 2:2 ratio, consistent with the propanoic acid chain. The broad singlet around 11 ppm is unambiguous proof of the carboxylic acid proton.
-
¹³C NMR confirms the presence of 10 unique carbons, including the characteristic signals for the carbonyl (~175 ppm), nitrile (~118 ppm), aromatic (~130 ppm), and aliphatic carbons, completing the structural puzzle.
-
Together, these interlocking pieces of evidence provide an unambiguous and self-validating confirmation of the structure of this compound. This multi-faceted approach ensures the highest level of scientific rigor for researchers in the field.
References
- 1. This compound CAS#: 27916-43-4 [m.chemicalbook.com]
- 2. nagwa.com [nagwa.com]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Cyanophenyl)propanoic Acid
Abstract
3-(2-Cyanophenyl)propanoic acid is a bespoke chemical entity with potential applications as an intermediate in organic synthesis and pharmaceutical development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and integration into drug discovery workflows. This guide provides a detailed examination of the aqueous and organic solubility of this compound, alongside a systematic approach to evaluating its chemical stability under various stress conditions as mandated by international guidelines. We present validated, step-by-step protocols for solubility assessment and forced degradation studies, complemented by data interpretation frameworks and workflow visualizations to equip researchers, chemists, and formulation scientists with the practical knowledge required for its application.
Introduction and Physicochemical Profile
This compound is an organic molecule characterized by a phenyl ring substituted with a cyano group and a propanoic acid chain. This unique arrangement of a hydrophobic aromatic ring, a polar nitrile group, and an ionizable carboxylic acid moiety dictates its physicochemical behavior. Understanding these properties is the foundational step in predicting its behavior in both synthetic and biological systems.
The carboxylic acid group (with an estimated pKa between 4 and 5) suggests that its aqueous solubility will be highly dependent on pH, increasing significantly in neutral to alkaline conditions due to deprotonation and salt formation. Conversely, the cyanophenyl group contributes to its hydrophobicity, which may influence its solubility in organic solvents and its potential for membrane permeability.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27916-43-4 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | Solid (form to be determined by analysis) | |
| pKa (estimated) | 4.0 - 5.0 (Carboxylic Acid) | (Predicted based on structure) |
| LogP (predicted) | ~1.5 - 2.5 | (Predicted based on structure) |
Aqueous Solubility Assessment: A Methodological Approach
Aqueous solubility is a critical parameter that influences bioavailability and formulation design. For an ionizable compound like this compound, determining solubility across a range of pH values is essential. The thermodynamic shake-flask method is the gold-standard for this assessment.
Causality Behind Experimental Design
The choice of the shake-flask method is deliberate; it measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under thermodynamic equilibrium.[4] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the rate of dissolution.[4][5] For foundational characterization, equilibrium solubility provides a more robust and relevant value for formulation and biopharmaceutical assessment. The use of various pH buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) is designed to mimic physiological conditions, from the stomach to the small intestine, and to understand the solubility behavior above and below the compound's pKa.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
HCl buffer, pH 2.0
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, HPLC system with UV detector.
Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at pH 2.0, 4.5, and 7.4 according to standard laboratory procedures.
-
Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
-
Incubation: Add a precise volume (e.g., 1 mL) of each buffer to the corresponding vials. Seal the vials tightly.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The duration should be sufficient to allow the concentration in the solution to become constant.[6]
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.[7] A standard calibration curve must be prepared to quantify the concentration accurately.
Data Presentation and Interpretation
The results should be summarized in a table, allowing for a clear comparison of solubility at different pH levels.
Table 2: Illustrative Aqueous Solubility Data for this compound at 25°C
| Buffer pH | Solubility (µg/mL) | Solubility (mM) |
| 2.0 (0.01 N HCl) | (Expected: Low) | (Calculated) |
| 4.5 (Acetate Buffer) | (Expected: Moderate) | (Calculated) |
| 7.4 (PBS) | (Expected: High) | (Calculated) |
Note: The values in this table are illustrative placeholders. Actual experimental data would be populated here.
The expected trend is a significant increase in solubility as the pH rises above the pKa of the carboxylic acid, due to its conversion to the more soluble carboxylate anion.
Workflow Visualization
Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.
Chemical Stability and Forced Degradation Studies
Understanding a compound's intrinsic stability is a cornerstone of drug development, informing storage conditions, formulation strategies, and shelf-life. Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a compound to identify likely degradation products and pathways.[8] This is mandated by regulatory bodies under ICH guidelines (specifically Q1A(R2) and Q1B).[9][10][11]
Rationale for Stress Conditions
The goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[8][10][11] This level of degradation is sufficient to produce and detect primary degradants without being so excessive that it leads to complex, secondary degradation pathways that are not relevant to real-world storage. The selected stress conditions—acid, base, oxidation, heat, and light—represent the most common chemical challenges a drug substance might encounter.[10][12]
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to establish a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector
-
Photostability chamber, temperature-controlled oven
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent peak of this compound from any potential degradants. A gradient method is typically required.
-
Sample Preparation: For each condition, prepare a sample vial containing the stock solution. A control sample (unstressed) stored at 5°C should be run alongside.
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Add 1 M NaOH. Incubate at room temperature (or mild heat if necessary). At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis. Rationale: The nitrile group is susceptible to base-catalyzed hydrolysis to a carboxamide or carboxylic acid.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature, protected from light. Monitor over time (e.g., 2, 8, 24 hours) and analyze directly by HPLC.
-
Thermal Degradation: Store a sample of the stock solution in an oven at 70°C. Analyze at set time points.
-
Photostability: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][13][14] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and light-induced degradation.[14]
-
Analysis: Analyze all stressed samples and controls by the stability-indicating HPLC method. Use a PDA detector to check for peak purity and to identify the emergence of new peaks. Mass balance should be assessed to ensure that the decrease in the parent peak corresponds to the increase in degradant peaks.[12]
Data Presentation and Interpretation
Results should be tabulated to clearly show the extent of degradation under each condition.
Table 3: Illustrative Forced Degradation Summary for this compound
| Stress Condition | Time (hr) | % Assay of Parent | % Degradation | No. of Degradants |
| Control (5°C) | 24 | >99.5% | <0.5% | 0 |
| 1 M HCl @ 60°C | 24 | (Experimental Value) | (Calculated) | (Count) |
| 1 M NaOH @ RT | 24 | (Experimental Value) | (Calculated) | (Count) |
| 3% H₂O₂ @ RT | 24 | (Experimental Value) | (Calculated) | (Count) |
| Thermal @ 70°C | 24 | (Experimental Value) | (Calculated) | (Count) |
| Photolytic (ICH Q1B) | - | (Experimental Value) | (Calculated) | (Count) |
Note: The values in this table are illustrative placeholders. Actual experimental data would be populated here.
A significant finding would be rapid degradation under basic conditions, suggesting hydrolysis of the nitrile group. Photostability results will dictate the need for light-protective packaging.
Workflow Visualization
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Conclusion
This guide outlines the essential experimental frameworks for characterizing the solubility and stability of this compound. The protocols provided are grounded in established scientific principles and regulatory expectations. The data generated from these studies are critical for making informed decisions in the drug development process, from lead optimization and formulation to defining storage and handling procedures. A thorough understanding of how this molecule behaves in aqueous environments and under stress is indispensable for unlocking its full therapeutic or synthetic potential.
References
- 1. This compound | 27916-43-4 [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. This compound CAS#: 27916-43-4 [m.chemicalbook.com]
- 4. sciforum.net [sciforum.net]
- 5. solvescientific.com.au [solvescientific.com.au]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. jordilabs.com [jordilabs.com]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. youtube.com [youtube.com]
The Genesis of a Pain-Relief Dynasty: An In-depth Technical Guide to the Discovery and History of Cyanophenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of cyanophenylpropanoic acids from chemical curiosities to blockbuster anti-inflammatory drugs is a compelling narrative of scientific inquiry, serendipity, and meticulous development. This in-depth guide navigates the historical landscape of their discovery, tracing their lineage from the broader class of arylpropionic acids to the targeted synthesis of highly effective non-steroidal anti-inflammatory drugs (NSAIDs). We will dissect the pivotal moments, key scientific figures, and the evolution of synthetic methodologies that underpinned the rise of this important class of therapeutic agents. Furthermore, this guide will elucidate the fundamental mechanism of action and the critical structure-activity relationships that govern their pharmacological effects, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.
The Precursors: A Quest for Safer Anti-Inflammatories
The story of cyanophenylpropanoic acids is intrinsically linked to the broader history of NSAIDs. The late 19th and early 20th centuries were dominated by salicylates, with aspirin (acetylsalicylic acid), synthesized in 1897, reigning as the primary option for pain and inflammation relief.[1][2] However, the therapeutic benefits of aspirin were often marred by significant gastrointestinal side effects.[3][4] This pressing clinical need catalyzed a search for safer, better-tolerated alternatives.
The mid-20th century witnessed a surge in research and development in this area. Scientists began to explore a variety of acidic, non-steroidal compounds with the hope of separating the desired anti-inflammatory effects from the undesirable gastric toxicity. This era of exploration laid the chemical groundwork from which the arylpropionic acids, the parent class of cyanophenylpropanoic acids, would emerge.
The Dawn of the "Profens": The Landmark Discovery of Ibuprofen
The watershed moment in the history of arylpropionic acids, and by extension, cyanophenylpropanoic acids, was the discovery of ibuprofen. In the 1950s and 1960s, a dedicated team at Boots Pure Drug Company in England, led by pharmacologist Stewart Adams and chemist John Nicholson, embarked on a mission to find a potent and safer alternative to aspirin for the long-term treatment of rheumatoid arthritis.[5][6][7]
Their systematic approach involved the synthesis and screening of over 600 compounds.[8] After years of painstaking research, their efforts culminated in the identification of 2-(4-isobutylphenyl)propionic acid. This compound, later named ibuprofen, demonstrated a favorable balance of anti-inflammatory efficacy and gastric tolerance. The patent for ibuprofen was filed in 1961, and it was first launched as a prescription medicine, Brufen, in the United Kingdom in 1969 for the treatment of rheumatic diseases.[8][9]
The original synthesis of ibuprofen, a six-step process starting from isobutylbenzene, provided a template for the synthesis of other arylpropionic acids.[9] This pioneering work by Adams and Nicholson not only delivered a blockbuster drug but also validated the 2-arylpropionic acid scaffold as a promising template for the development of new NSAIDs.[6][7]
The Role of the Cyano Group: A Synthetic Gateway
While the term "cyanophenylpropanoic acids" suggests a direct therapeutic role for the cyano (-C≡N) group, the historical and chemical literature points to its primary function as a versatile synthetic intermediate. The cyano group is a valuable precursor to the carboxylic acid (-COOH) moiety, which is the cornerstone of the anti-inflammatory activity of the "profen" drugs.
The synthesis of the core 3-amino-3-(4-cyanophenyl)propanoic acid structure, for instance, has been documented, providing a building block for more complex derivatives.[10] A common synthetic strategy involves the introduction of a cyano group onto the phenyl ring, which can then be hydrolyzed to the corresponding carboxylic acid in a later step. This approach offers several advantages in organic synthesis, including the ability to perform other chemical transformations on the molecule without affecting the latent carboxylic acid functionality.
A documented synthesis route for 3-(4-cyanophenyl)propanoic acid involves the hydrogenation of 3-cyano-cinnamic acid.[11] This highlights a practical method for creating the cyanophenylpropanoic acid backbone.
While the cyano group itself is not the primary pharmacophore for anti-inflammatory activity in this class of NSAIDs, its strategic use in the synthesis of these molecules was a key enabler in their development and large-scale production.
Mechanism of Action: Taming the Inflammatory Cascade
The therapeutic effects of the arylpropionic acid class of NSAIDs, including those derived from cyanophenylpropanoic acid precursors, are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[1][9] In the early 1970s, Sir John Vane discovered that aspirin and other NSAIDs work by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Further research in the 1990s revealed the existence of two major isoforms of the COX enzyme: COX-1 and COX-2.[1][2]
-
COX-1: This isoform is constitutively expressed in many tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1][2]
The "profen" drugs are generally non-selective inhibitors of both COX-1 and COX-2.[9] Their anti-inflammatory, analgesic, and antipyretic effects are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastric irritation, are primarily a consequence of inhibiting the protective functions of COX-1.[3]
The discovery of these two isoforms was a major breakthrough in the field and led to the development of selective COX-2 inhibitors with the aim of reducing gastrointestinal toxicity.[1][2]
Signaling Pathway of COX Inhibition by Arylpropionic Acid NSAIDs
Caption: Inhibition of COX-1 and COX-2 by arylpropionic acid NSAIDs.
Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy
The development of the "profen" class of drugs was guided by extensive structure-activity relationship (SAR) studies. These studies systematically modified the chemical structure of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties. For the 2-arylpropionic acids, several key structural features were identified as being crucial for their anti-inflammatory activity:
-
The Carboxylic Acid Group: This acidic moiety is essential for binding to the active site of the COX enzymes.
-
The α-Methyl Group: The presence of a methyl group on the carbon atom adjacent to the carboxylic acid generally enhances the anti-inflammatory activity.
-
The Aryl Group: The nature and substitution pattern of the aromatic ring significantly influence the potency and selectivity of the compound. Different aryl groups, such as the isobutylphenyl group in ibuprofen and the phenoxyphenyl group in fenoprofen, have been shown to be effective.
The chirality of these molecules is also a critical factor. The (S)-enantiomer of most profens is the pharmacologically active form, responsible for COX inhibition, while the (R)-enantiomer is significantly less active.[12]
Notable Members of the Cyanophenylpropanoic Acid Lineage
Beyond ibuprofen, several other successful NSAIDs have emerged from the arylpropionic acid class, many of which can be synthesized via routes involving cyanophenyl intermediates.
| Drug | Chemical Name | Year Patented/Approved | Key Features |
| Ibuprofen | 2-(4-Isobutylphenyl)propionic acid | Patented 1961, Approved (UK) 1969 | The first of its class; widely used for pain, fever, and inflammation.[8][9] |
| Fenoprofen | 2-(3-Phenoxyphenyl)propanoic acid | - | Used for the relief of mild to moderate pain and arthritis. |
| Ketoprofen | 2-(3-Benzoylphenyl)propanoic acid | - | A potent NSAID used for arthritis and acute pain. |
| Loxoprofen | 2-[4-(2-oxocyclopentylmethyl)phenyl]propanoic acid | - | A prodrug that is converted to its active form in the body. |
Experimental Protocols: A Glimpse into the Synthetic Workflow
The following is a generalized, illustrative protocol for the synthesis of a cyanophenylpropanoic acid derivative, based on established chemical principles.
Synthesis of 3-(4-Cyanophenyl)propanoic Acid
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-cyano-cinnamic acid in an aqueous solution of sodium hydroxide.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation at a pressure of 60 psi for approximately 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully filter off the palladium catalyst.
-
Precipitation: Acidify the filtrate with a 2M solution of hydrochloric acid. The product, 3-(4-cyanophenyl)propanoic acid, will precipitate out as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).[11]
Workflow Diagram for the Synthesis of 3-(4-Cyanophenyl)propanoic Acid
Caption: A generalized workflow for the synthesis of 3-(4-cyanophenyl)propanoic acid.
Conclusion
The discovery and development of cyanophenylpropanoic acids and their derivatives represent a significant chapter in the history of medicinal chemistry. From the pioneering work on ibuprofen to the synthesis of a diverse range of "profen" drugs, this class of compounds has had a profound impact on the management of pain and inflammation worldwide. While the cyano group itself may not be the primary driver of their pharmacological activity, its role as a key synthetic intermediate underscores the ingenuity of the chemists who developed these life-changing medicines. The ongoing research into the diverse biological activities of arylpropionic acid derivatives suggests that this remarkable chemical scaffold will continue to be a source of new therapeutic agents for years to come.
References
- 1. galtrx.com [galtrx.com]
- 2. dovepress.com [dovepress.com]
- 3. Historical overview of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. invent.org [invent.org]
- 6. tandfonline.com [tandfonline.com]
- 7. invent.org [invent.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies of 3-(2-Cyanophenyl)propanoic acid
An In-depth Technical Guide to the Theoretical Investigation of 3-(2-Cyanophenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound (2-CPPA). While this molecule is commercially available, detailed theoretical characterizations are not widely published. This document serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the essential computational methodologies and interpretative frameworks required to elucidate the structural, spectroscopic, and electronic properties of 2-CPPA. By leveraging Density Functional Theory (DFT), we present a self-validating workflow that synthesizes predictive accuracy with actionable insights, establishing a robust protocol for future investigations into this and related molecular structures.
Introduction and Significance
This compound (CAS No: 27916-43-4, Molecular Formula: C₁₀H₉NO₂) is a bifunctional organic molecule featuring a carboxylic acid group and a nitrile group attached to a benzene ring in an ortho configuration.[1] The presence of these distinct functional groups—a hydrogen bond donor/acceptor (carboxyl) and a strong electron-withdrawing group (cyano)—imparts a unique electronic and structural profile. Such molecules are of significant interest in medicinal chemistry and materials science, often serving as scaffolds or intermediates in the synthesis of more complex bioactive compounds or functional materials.[2][3][4]
A thorough understanding of a molecule's physicochemical properties at the quantum level is paramount for predicting its reactivity, stability, and potential biological interactions. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-destructive method to probe these characteristics before undertaking extensive experimental synthesis and testing.[5][6] This guide details the application of these theoretical methods to 2-CPPA, providing a blueprint for its complete computational characterization.
Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical studies, a plausible synthetic route and expected spectroscopic signatures provide crucial context and a basis for validating computational results.
Proposed Synthetic Pathway
Hypothetical Protocol:
-
A solution of 2-cyano-cinnamic acid in an aqueous sodium hydroxide solution is prepared.
-
The mixture is hydrogenated under pressure (e.g., 60 psi) over a 10% Palladium on charcoal (Pd/C) catalyst.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., 2M HCl) to precipitate the target product, this compound.
-
The resulting solid is collected, washed, and can be purified by recrystallization.
Expected Spectroscopic Signatures
Experimental spectra are essential for validating the results of theoretical vibrational analysis. Based on its functional groups, the key features in the FT-IR and NMR spectra of 2-CPPA would be:
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer.
-
A sharp, strong absorption peak around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxyl group.
-
A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.
-
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
-
-
¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy):
-
A singlet in the 10-12 ppm region for the acidic proton of the carboxylic acid.
-
A multiplet pattern in the 7.2-7.8 ppm range for the four protons on the disubstituted benzene ring.
-
Two triplets corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain, likely in the 2.5-3.5 ppm range.
-
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy):
-
A peak in the 170-180 ppm range for the carbonyl carbon of the carboxylic acid.
-
Multiple peaks between 110-140 ppm for the aromatic carbons and the nitrile carbon.
-
Peaks for the two aliphatic methylene carbons in the 20-40 ppm range.[8]
-
Computational Methodology: A Validated DFT Approach
The cornerstone of modern theoretical analysis for organic molecules is Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy.[9] The B3LYP hybrid functional is frequently utilized as it consistently provides reliable geometric and electronic data that aligns well with experimental findings.[5][10]
Step-by-Step Computational Protocol
-
Initial Structure Drawing: The 3D structure of this compound is drawn using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is robust for capturing both electron correlation and polarization effects, which are crucial for molecules with heteroatoms and pi-systems.[11] The optimization process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It generates a theoretical infrared spectrum that can be compared with experimental data. A uniform scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies to account for anharmonicity and systematic errors in the method.
-
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) surface.
Theoretical Results and Interpretation
This section outlines the expected results from the computational protocol and provides a guide to their interpretation.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles provide the foundational structural data. These theoretical values can be benchmarked against experimental X-ray crystallography data, if available, to validate the accuracy of the chosen computational method.
Table 1: Predicted Key Geometric Parameters for 2-CPPA
| Parameter | Atom Description | Expected Theoretical Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | ||
| r(C≡N) | Nitrile Carbon-Nitrogen | ~1.16 |
| r(C=O) | Carbonyl Carbon-Oxygen | ~1.21 |
| r(O-H) | Carboxyl Oxygen-Hydrogen | ~0.97 |
| r(C_ar-C_al) | Aromatic C - Aliphatic C | ~1.51 |
| Bond Angles (°) | ||
| ∠(C-C≡N) | Cyano group linearity | ~179-180 |
| ∠(O=C-O) | Carboxylic acid angle | ~122 |
| ∠(C-O-H) | Carboxyl hydroxyl angle | ~108 |
Vibrational Analysis
The calculated vibrational frequencies, when scaled, should show strong agreement with the experimental FT-IR spectrum. This correlation allows for the definitive assignment of each absorption band to a specific molecular motion (stretching, bending, etc.), providing a complete vibrational characterization of the molecule.
Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FT-IR (Expected) | Scaled Theoretical (B3LYP) | Assignment |
|---|---|---|---|
| O-H stretch | ~3000 (broad) | Correlated Value | Carboxylic Acid |
| C-H stretch (aromatic) | ~3050 | Correlated Value | Phenyl Ring |
| C-H stretch (aliphatic) | ~2950 | Correlated Value | Propanoic Chain |
| C≡N stretch | ~2230 | Correlated Value | Nitrile Group |
| C=O stretch | ~1710 | Correlated Value | Carboxylic Acid |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions.[12]
-
HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating capability of a molecule.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the electron-accepting capability.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.[13][14] For 2-CPPA, the electron-rich aromatic ring is expected to be the primary contributor to the HOMO, while the electron-deficient regions near the cyano and carboxyl groups will likely dominate the LUMO.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electronic density on the molecular surface, which is invaluable for predicting how a molecule will interact with other chemical species.[15] It visually identifies the electron-rich and electron-poor regions.
-
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. For 2-CPPA, these are expected around the carbonyl oxygen and the nitrile nitrogen.[16]
-
Positive Potential (Blue): Regions of low electron density (electron-poor), indicating sites for nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the carboxyl group.[17]
This analysis is critical in drug design for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.
Conclusion
This guide establishes a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound. By employing a validated DFT-based protocol, researchers can obtain detailed insights into the molecule's geometric structure, vibrational characteristics, and electronic reactivity profile. The interpretation of HOMO-LUMO analysis and MEP maps provides predictive power for understanding the molecule's chemical behavior and potential as a precursor in drug development or materials science. This document serves not only as a specific guide for 2-CPPA but also as a transferable methodology for the computational characterization of other novel organic compounds.
References
- 1. This compound CAS#: 27916-43-4 [m.chemicalbook.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ripublication.com [ripublication.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-(2-Cyanophenyl)propanoic Acid: A Guide to Novel Research Frontiers
Abstract
3-(2-Cyanophenyl)propanoic acid is a small molecule with a unique structural architecture, combining a cyanophenyl group and a propanoic acid moiety. While direct biological applications of this specific compound are not extensively documented, its constituent functional groups are prevalent in a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of promising, yet underexplored, research avenues for this compound. We will delve into the scientific rationale for investigating this molecule in the context of immunology, oncology, and metabolic and neurological disorders. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals, offering detailed experimental workflows and mechanistic insights to catalyze the discovery of novel therapeutic applications for this intriguing chemical entity.
Introduction: The Scientific Premise for Investigating this compound
The field of medicinal chemistry is often driven by the exploration of novel chemical scaffolds. This compound presents a compelling case for investigation due to the convergence of two key structural motifs: the aryl propionic acid core and the cyanophenyl group.
-
The Aryl Propionic Acid Heritage: This class of compounds is renowned for its therapeutic successes, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen.[1] The primary mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] Beyond inflammation, aryl propionic acid derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[2][3]
-
The Versatility of the Cyanophenyl Moiety: The cyano group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Notably, cyanophenyl-containing compounds are being explored as linkers in Proteolysis Targeting Chimeras (PROTACs) and as components of peptide-based therapeutics.[4][5]
The unique combination of these two moieties in this compound suggests a high probability of novel biological activity. This guide will outline four key potential research areas, providing the scientific rationale and experimental frameworks for each.
Potential Research Area 1: Modulator of the JAK-STAT Signaling Pathway in Autoimmune Diseases
Scientific Rationale:
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that are central to the pathogenesis of many inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.[6][7] Small molecule inhibitors of JAKs (Jakinibs) have emerged as a successful therapeutic class for these conditions.[8][9][10] The structural features of this compound, particularly the cyanophenyl group, present an opportunity for interaction with the ATP-binding pocket of JAKs, a common target for inhibitors. The propanoic acid side chain could be further modified to enhance selectivity and potency.
Key Molecular Targets:
-
JAK1
-
JAK2
-
JAK3
-
TYK2
Proposed Signaling Pathway Investigation:
The binding of a cytokine to its receptor initiates the JAK-STAT pathway by activating JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.[2][4][11][12] A potential inhibitory role for this compound or its derivatives would block this phosphorylation cascade.
Diagram of the JAK-STAT Signaling Pathway
Caption: Proposed inhibitory action of a this compound derivative on the JAK-STAT signaling pathway.
Experimental Workflow:
| Step | Experiment | Purpose | Key Parameters |
| 1 | JAK Kinase Inhibition Assay | To determine the direct inhibitory effect of the compound on JAK enzyme activity. | IC50 values for JAK1, JAK2, JAK3, TYK2. |
| 2 | Cell-based Phospho-STAT Assay | To assess the inhibition of cytokine-induced STAT phosphorylation in a cellular context. | Western blot or ELISA for p-STAT levels. |
| 3 | Cytokine Production Assay | To measure the downstream effect on inflammatory cytokine production. | ELISA or Luminex for IL-6, TNF-α, etc. |
| 4 | In Vivo Model of Autoimmune Disease | To evaluate the therapeutic efficacy in a relevant animal model (e.g., collagen-induced arthritis in mice). | Clinical scores, paw swelling, histological analysis. |
Detailed Protocol: JAK Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a poly(Glu, Tyr) peptide); this compound and its derivatives; kinase assay buffer; phosphotyrosine-specific antibody; detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase assay buffer, the test compound, and the JAK enzyme. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding ATP and the substrate peptide. Incubate for 60 minutes at 30°C. d. Stop the reaction by adding an equal volume of 2X stop buffer. e. Transfer the reaction mixture to an ELISA plate coated with the substrate peptide. Incubate for 60 minutes at room temperature. f. Wash the plate and add the phosphotyrosine-specific antibody. Incubate for 60 minutes. g. Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes. h. Wash the plate and add the chemiluminescent substrate. i. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Potential Research Area 2: Development of Novel PROTACs for Targeted Protein Degradation
Scientific Rationale:
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[13] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The isomer, 3-(4-Cyanophenyl)propanoic acid, has been identified as a PROTAC linker.[4] This strongly suggests that this compound could also serve as a versatile linker scaffold for the synthesis of novel PROTACs. The propanoic acid group provides a convenient handle for conjugation to E3 ligase ligands, while the cyanophenyl moiety can be modified to attach a ligand for a protein of interest.
Key Molecular Targets:
-
E3 Ligases: Cereblon (CRBN), von Hippel-Lindau (VHL).[14][15][16]
-
Proteins of Interest (POIs): Oncogenic proteins (e.g., BRD4, BTK), neurodegenerative disease-related proteins (e.g., Tau, Huntingtin).
Proposed Mechanism of Action:
A PROTAC based on this compound would simultaneously bind to an E3 ligase and a target protein, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
Diagram of PROTAC-Mediated Protein Degradation
Caption: The mechanism of action for a PROTAC utilizing a this compound-based linker.
Experimental Workflow:
| Step | Experiment | Purpose | Key Parameters |
| 1 | PROTAC Synthesis | To synthesize a library of PROTACs with varying linker lengths and attachment points. | Chemical characterization (NMR, MS). |
| 2 | Ternary Complex Formation Assay | To confirm the formation of the E3-PROTAC-POI complex. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |
| 3 | In Vitro Degradation Assay | To measure the degradation of the target protein in cell lysates. | Western blot for POI levels. |
| 4 | Cellular Degradation Assay | To quantify the degradation of the target protein in living cells. | Western blot, flow cytometry, or targeted proteomics for POI levels (DC50, Dmax). |
Detailed Protocol: Cellular Degradation Assay (Western Blot)
-
Cell Culture and Treatment: a. Culture cells expressing the protein of interest to 70-80% confluency. b. Treat the cells with a serial dilution of the synthesized PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and image the bands.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the protein of interest to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation) values.
Potential Research Area 3: Prostaglandin E2 Receptor 3 (EP3) Antagonism
Scientific Rationale:
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four G-protein coupled receptors (GPCRs), EP1-4.[1][17][18] The EP3 receptor, which is coupled to the inhibitory G-protein (Gi), plays a complex role in various physiological and pathological processes.[5][19] EP3 receptor antagonists have been investigated for their therapeutic potential in conditions such as thrombosis, overactive bladder, and type 2 diabetes.[20][21] Structurally similar compounds, 3-(2-aminocarbonylphenyl)propanoic acid analogs, have been identified as potent and selective EP3 receptor antagonists. Given that a cyano group can be considered a dehydrated amide, it is highly plausible that this compound could serve as a scaffold for novel EP3 antagonists.
Key Molecular Target:
-
Prostaglandin E2 Receptor 3 (EP3)
Proposed Signaling Pathway Investigation:
Activation of the EP3 receptor by PGE2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[22][23] An EP3 antagonist would block this signaling cascade, thereby preventing the downstream effects of PGE2 mediated through this receptor.
Diagram of PGE2-EP3 Signaling and Antagonism
Caption: Proposed antagonistic action of a this compound derivative on the PGE2-EP3 signaling pathway.
Experimental Workflow:
| Step | Experiment | Purpose | Key Parameters |
| 1 | EP3 Receptor Binding Assay | To determine the binding affinity of the compound to the EP3 receptor. | Ki or IC50 values. |
| 2 | cAMP Functional Assay | To measure the antagonist effect on PGE2-induced inhibition of cAMP production. | IC50 for reversal of PGE2 effect. |
| 3 | Cell-based Functional Assays | To assess the effect on EP3-mediated cellular responses (e.g., platelet aggregation, smooth muscle contraction). | EC50 for inhibition of agonist-induced response. |
| 4 | In Vivo Pharmacodynamic Model | To evaluate the in vivo efficacy in a relevant model (e.g., PGE2-induced uterine contraction). | Dose-dependent inhibition of response. |
Detailed Protocol: cAMP Functional Assay
-
Cell Culture: a. Use a cell line stably expressing the human EP3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Wash the cells with assay buffer. c. Pre-incubate the cells with a serial dilution of the test compound (potential antagonist) for 15-30 minutes. d. Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and an EP3 receptor agonist (e.g., sulprostone or PGE2). e. Incubate for 30-60 minutes at 37°C. f. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: a. Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of cAMP production. b. Calculate the IC50 value for the antagonist.
Potential Research Area 4: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation in Metabolic Diseases
Scientific Rationale:
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[24][25][26] PPARα and PPARγ are established drug targets for dyslipidemia and type 2 diabetes, respectively.[24][27] Certain propionic acid derivatives have been patented for the treatment of diabetes and obesity, acting as PPAR agonists. The lipophilic nature of the cyanophenyl group combined with the acidic propanoic acid moiety in this compound makes it a plausible candidate for binding to the ligand-binding domain of PPARs.
Key Molecular Targets:
-
PPARα
-
PPARγ
-
PPARδ
Proposed Signaling Pathway Investigation:
Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[25] This leads to changes in the expression of genes involved in fatty acid oxidation, glucose uptake, and adipogenesis.
Diagram of PPAR Signaling Pathway
Caption: Proposed activation of the PPAR signaling pathway by a this compound derivative.
Experimental Workflow:
| Step | Experiment | Purpose | Key Parameters |
| 1 | PPAR Ligand Binding Assay | To determine the binding affinity of the compound to PPARα, γ, and δ. | Ki or IC50 values. |
| 2 | PPAR Transactivation Assay | To measure the ability of the compound to activate PPAR-mediated gene transcription. | EC50 for reporter gene activation. |
| 3 | Adipocyte Differentiation Assay | To assess the effect on the differentiation of pre-adipocytes into mature adipocytes (a hallmark of PPARγ activation). | Oil Red O staining, expression of adipogenic markers. |
| 4 | In Vivo Model of Metabolic Disease | To evaluate the therapeutic efficacy in a relevant animal model (e.g., db/db mice for type 2 diabetes). | Blood glucose levels, insulin sensitivity, lipid profile. |
Detailed Protocol: PPAR Transactivation Assay
-
Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate. b. Co-transfect the cells with an expression vector for the full-length PPAR (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
Compound Treatment: a. After 24 hours of transfection, treat the cells with a serial dilution of the test compound or a known PPAR agonist (positive control). b. Incubate the cells for 18-24 hours.
-
Luciferase Assay: a. Lyse the cells and measure the luciferase activity using a commercial luciferase assay system.
-
Data Analysis: a. Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. b. Calculate the fold activation relative to the vehicle-treated control. c. Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound stands at the cusp of multiple exciting avenues in drug discovery. Its structural components are deeply rooted in established pharmacology, yet their specific combination remains a largely untapped resource. The research directions proposed in this guide—JAK-STAT modulation, PROTAC development, EP3 antagonism, and PPAR activation—represent high-potential areas where this molecule or its derivatives could make a significant impact. The provided experimental workflows offer a clear and actionable path for initiating these investigations. Further derivatization of the core scaffold, guided by structure-activity relationship (SAR) studies, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for each of these potential applications. It is our hope that this guide will inspire and facilitate the exploration of this compound, ultimately leading to the development of novel therapeutics for a range of human diseases.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. cibinqo.pfizerpro.com [cibinqo.pfizerpro.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Video: The JAK-STAT Signaling Pathway [jove.com]
- 13. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 16. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JCI - Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation [jci.org]
- 24. The Role of PPARs in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JCI - PPARγ and human metabolic disease [jci.org]
- 27. youtube.com [youtube.com]
Methodological & Application
Application Note: Selective Hydrogenation of 2-Cyanocinnamic Acid to 3-(2-Cyanophenyl)propanoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the selective catalytic hydrogenation of 2-cyanocinnamic acid to yield 3-(2-cyanophenyl)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The focus of this document is to furnish researchers with a detailed understanding of the reaction mechanism, judicious catalyst selection, a robust experimental protocol, and appropriate analytical methods for reaction monitoring and product characterization. By elucidating the causality behind experimental choices, this guide aims to empower scientists to perform this synthesis with high efficiency, selectivity, and reproducibility.
Introduction and Scientific Context
The selective reduction of carbon-carbon double bonds in the presence of other reducible functional groups, such as nitriles and carboxylic acids, is a frequently encountered challenge in organic synthesis. This compound is a valuable building block, and its synthesis via the hydrogenation of 2-cyanocinnamic acid is a prime example of such a selective transformation. The starting material possesses an α,β-unsaturated system conjugated with both a nitrile and a carboxylic acid group. The primary objective is the exclusive saturation of the alkene bond while preserving the cyano and carboxyl functionalities.
The successful execution of this reaction hinges on the appropriate choice of catalyst and reaction conditions to navigate the potential side reactions, such as the reduction of the nitrile to an amine or the carboxylic acid to an alcohol. This note will detail a reliable protocol utilizing palladium on carbon (Pd/C), a widely-used and effective heterogeneous catalyst for such transformations.[1][2]
Mechanistic Considerations and Catalyst Selection
The Horiuti-Polanyi Mechanism
The catalytic hydrogenation of an alkene on a solid-phase catalyst, such as palladium on carbon, is generally understood to proceed via the Horiuti-Polanyi mechanism. This multi-step process can be summarized as follows:
-
Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen, which remains bound to the metal surface.
-
Adsorption of the Alkene: The 2-cyanocinnamic acid molecule adsorbs onto the catalyst surface through the π-system of its carbon-carbon double bond.
-
Stepwise Hydrogen Addition: A sequential transfer of two hydrogen atoms from the catalyst surface to the adsorbed alkene occurs. This results in the formation of the saturated alkane, this compound.
-
Desorption of the Product: The saturated product desorbs from the catalyst surface, freeing the active sites for subsequent catalytic cycles.
Catalyst Selection: Palladium on Carbon (Pd/C)
For the selective hydrogenation of the C=C bond in 2-cyanocinnamic acid, 10% Palladium on Carbon (Pd/C) is the catalyst of choice. The rationale for this selection is multifaceted:
-
High Activity for Alkene Hydrogenation: Palladium is exceptionally active for the hydrogenation of carbon-carbon double and triple bonds.[3]
-
Chemoselectivity: Under mild reaction conditions (low to moderate pressure and temperature), Pd/C exhibits excellent chemoselectivity, reducing the alkene moiety without affecting more resilient functional groups like nitriles and carboxylic acids.[4]
-
Heterogeneous Nature: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by simple filtration, which greatly simplifies the work-up and purification process.[1][2]
-
Robustness and Reusability: Pd/C is a robust catalyst that can often be recovered and reused, offering economic and environmental advantages.
The following diagram illustrates the catalytic cycle for this reaction.
Caption: Catalytic cycle for the hydrogenation of 2-cyanocinnamic acid.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Cyanocinnamic Acid | ≥98% | Sigma-Aldrich |
| 10% Palladium on Carbon (Pd/C) | 50% water wet | Sigma-Aldrich |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | EMD Millipore |
| Hydrogen Gas (H₂) | High Purity (≥99.9%) | Airgas |
Equipment
-
Parr Hydrogenator or similar high-pressure reaction vessel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a suitable pressure vessel for a Parr hydrogenator, dissolve 2-cyanocinnamic acid (e.g., 5.0 g, 28.9 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, e.g., 500 mg, ~5 mol% dry basis) to the solution. Safety Note: Palladium on carbon can be pyrophoric when dry. Handle with care and preferably under an inert atmosphere if using the dry powder.
-
Hydrogenation: Seal the reaction vessel and connect it to the Parr hydrogenator. Purge the vessel with nitrogen gas several times, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction Execution: Commence vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.
-
Reaction Quenching and Catalyst Removal: Once hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Work-up: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or hot water, to yield a white crystalline solid.
Analytical Characterization
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): The progress of the reaction can be conveniently monitored by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The product will have a lower Rf value than the starting material due to the loss of conjugation.
-
Hydrogen Uptake: In a pressure reactor, the cessation of hydrogen consumption is a strong indicator of reaction completion.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 127 °C[5] |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol [5] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the vinyl proton signals from the starting material and the appearance of two new aliphatic methylene signals (triplets) in the product spectrum are key diagnostic features.
-
¹³C NMR: The disappearance of the alkene carbon signals and the appearance of new sp³ hybridized carbon signals confirm the reduction.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic stretches for the nitrile (C≡N) around 2220-2260 cm⁻¹, the carboxylic acid O-H (broad) around 2500-3300 cm⁻¹, and the carbonyl (C=O) around 1700 cm⁻¹. The C=C stretch from the starting material (around 1620-1640 cm⁻¹) should be absent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The selective hydrogenation of 2-cyanocinnamic acid to this compound can be achieved with high efficiency and selectivity using 10% palladium on carbon as a catalyst under mild conditions. This application note provides a robust and reproducible protocol, grounded in a solid understanding of the underlying reaction mechanism. The detailed experimental and analytical procedures will enable researchers in academic and industrial settings to confidently synthesize this valuable chemical intermediate.
References
palladium-catalyzed synthesis of 3-(2-Cyanophenyl)propanoic acid
Application Note & Protocol: AN-PD021
Topic: Palladium-Catalyzed Synthesis of 3-(2-Cyanophenyl)propanoic Acid via a Reductive Heck Reaction
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-tested protocol centered on a palladium-catalyzed reductive Heck reaction between 2-bromobenzonitrile and acrylic acid. This approach offers a direct and efficient route to the desired saturated carboxylic acid, avoiding a separate reduction step often required after a conventional Mizoroki-Heck coupling. This note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical troubleshooting advice to ensure reproducible success.
Scientific Background & Rationale
This compound and its derivatives are key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of both a nitrile and a carboxylic acid function allows for diverse subsequent chemical transformations.
Traditional multi-step syntheses can be cumbersome and low-yielding. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a more elegant and efficient alternative.[1] The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is a powerful tool for C-C bond formation.[2][3] However, a standard Heck reaction between 2-bromobenzonitrile and acrylic acid would yield 3-(2-cyanophenyl)acrylic acid, requiring a subsequent, often challenging, selective reduction of the alkene without affecting the nitrile group.
To circumvent this, we employ a reductive Heck reaction . This modified pathway intercepts a key intermediate in the catalytic cycle with a hydride donor, leading directly to the saturated product.[4] This one-pot strategy enhances atom economy and reduces operational complexity.
The chosen protocol utilizes 2-bromobenzonitrile as the aryl halide source, acrylic acid as the alkene coupling partner, and a palladium acetate/phosphine ligand system as the catalyst. A formate salt serves as the crucial in-situ hydride source to facilitate the reductive pathway over the standard β-hydride elimination.[4]
Reaction Mechanism: The Reductive Heck Pathway
The catalytic cycle for the reductive Heck reaction is a variation of the classical Mizoroki-Heck mechanism.[5][6] It proceeds through a Pd(0)/Pd(II) cycle, with the key difference being the final product-forming step.
-
Oxidative Addition (A): The active Pd(0) catalyst, typically formed in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of 2-bromobenzonitrile to form an arylpalladium(II) complex.
-
Alkene Coordination & Insertion (B): Acrylic acid coordinates to the palladium center, followed by a syn-migratory insertion into the aryl-palladium bond. This carbopalladation step forms a σ-alkylpalladium(II) intermediate.[6]
-
Hydride Transfer (C): This is the key diverging step from the standard Heck reaction. Instead of β-hydride elimination, a hydride donor (in this case, formate) intercepts the σ-alkylpalladium(II) intermediate. The formate coordinates to the palladium and transfers a hydride, forming a palladium-hydride species.
-
Reductive Elimination (D): The final product, this compound, is released through reductive elimination of the C-H bond, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Reductive Heck reaction.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Purity |
| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | 10.0 | 1.82 g | Sigma-Aldrich | ≥98% |
| Acrylic Acid | C₃H₄O₂ | 72.06 | 15.0 | 1.08 g (1.03 mL) | Sigma-Aldrich | ≥99% |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.1 (1 mol%) | 22.5 mg | Sigma-Aldrich | 98% |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 202.29 | 0.3 (3 mol%) | 60.7 mg | Strem | 98% |
| Sodium Formate | HCOONa | 68.01 | 20.0 | 1.36 g | Sigma-Aldrich | ≥99% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.76 g | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₅NO | 73.09 | - | 40 mL | Acros | Anhydrous |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line with Nitrogen or Argon supply
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
System Preparation: Assemble the 100 mL three-neck flask with a condenser, a magnetic stir bar, and a septum. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Addition: To the flask, add 2-bromobenzonitrile (1.82 g, 10.0 mmol), sodium formate (1.36 g, 20.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol). In a separate vial under nitrogen, pre-mix palladium(II) acetate (22.5 mg, 0.1 mmol) and tri(tert-butyl)phosphine (60.7 mg, 0.3 mmol) in ~2 mL of DMF to form the active catalyst. Add this catalyst slurry to the main reaction flask via syringe.
-
Solvent and Substrate Addition: Add anhydrous DMF (40 mL) to the flask, followed by acrylic acid (1.03 mL, 15.0 mmol).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The mixture will typically turn dark brown or black. Monitor the reaction progress by TLC or LC-MS (approx. 12-24 hours).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a beaker containing 150 mL of water. Carefully acidify the aqueous solution to pH ~2-3 with 2M HCl.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a viscous oil or solid. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% acetic acid to prevent streaking.
-
Characterization: The final product, this compound, should be a white to off-white solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: 70-85%.
Safety & Handling
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Tri(tert-butyl)phosphine is air-sensitive and potentially pyrophoric. It should be handled strictly under an inert atmosphere.
-
Nitrile Compounds: 2-Bromobenzonitrile is toxic. Avoid inhalation and skin contact.
-
Solvents: DMF is a reproductive toxin. Use in a well-ventilated fume hood and avoid exposure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Impure reagents. | Ensure rigorous inert atmosphere technique; Verify temperature controller accuracy; Use freshly opened, anhydrous solvents and high-purity reagents. |
| Formation of Heck Product | Insufficient hydride source; Reaction temperature too high, favoring β-hydride elimination. | Increase the equivalents of sodium formate; Try running the reaction at a lower temperature (e.g., 100-110 °C) for a longer duration. |
| Side Product Formation | Homocoupling of aryl halide; Decarboxylation of acrylic acid. | Ensure proper Pd:Ligand ratio (1:2 to 1:3 is typical); Avoid excessive temperatures. |
| Difficult Purification | Product streaking on silica column. | Add 1% acetic acid to the chromatography eluent to ensure the carboxylic acid is fully protonated. |
References
Purification of 3-(2-Cyanophenyl)propanoic Acid by Recrystallization: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the purification of 3-(2-Cyanophenyl)propanoic acid via recrystallization. Addressing the needs of researchers in synthetic chemistry and drug development, this guide moves beyond a simple set of instructions to explain the underlying principles of crystallization. It offers a systematic approach to solvent selection, a detailed step-by-step recrystallization protocol, and robust troubleshooting advice. The methodologies outlined herein are designed to ensure high purity and recovery of the target compound, critical for subsequent research and development applications.
Introduction: The Rationale for Recrystallization
Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly ordered and pure crystals upon cooling, while impurities remain in the solution (mother liquor).[2][4]
For this compound, a compound of interest in medicinal chemistry and materials science, achieving high purity is paramount. Impurities, which can originate from starting materials, byproducts, or degradation products of the synthesis, can significantly impact the compound's biological activity, physical properties, and the reliability of experimental data.
Understanding Potential Impurities
A robust purification strategy is predicated on an understanding of the potential impurities. Common synthetic routes to aromatic propanoic acids and nitriles can introduce specific contaminants. For instance, if synthesized via hydrogenation of a cinnamic acid precursor, unreacted starting material or partially saturated intermediates may be present. Other potential impurities could include isomers, or byproducts from side reactions. A patent for the closely related 3-(2-bromophenyl)propanoic acid suggests that impurities can be effectively removed by a controlled recrystallization process.[5]
Physicochemical Properties of this compound
A foundational understanding of the target compound's properties is essential for developing a purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK--[6] |
| Molecular Weight | 175.18 g/mol | --INVALID-LINK--[6] |
| Melting Point | 127 °C | --INVALID-LINK--[7] |
| Appearance | Solid | - |
The reported melting point of 127 °C serves as a critical benchmark for assessing the purity of the recrystallized product. A sharp melting point range close to this value is indicative of high purity.[7]
Protocol for Solvent Selection: A Systematic Approach
The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should:
-
Dissolve the compound sparingly at low temperatures but completely at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
The following protocol outlines a systematic method for determining the optimal solvent or solvent system for this compound.
Materials
-
This compound (crude)
-
Selection of candidate solvents:
-
Polar Protic: Water, Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Acetone, Ethyl Acetate
-
Non-polar: Toluene, Heptane
-
-
Test tubes
-
Spatula
-
Hot plate/water bath
-
Vortex mixer (optional)
Experimental Workflow for Solubility Testing
Caption: Workflow for selecting a suitable recrystallization solvent.
Interpreting the Results for Solvent Selection
| Observation | Interpretation | Action |
| Soluble in cold solvent | Solvent is too good. | Reject as a single solvent. May be used as the 'soluble' solvent in a mixed-solvent system. |
| Insoluble in hot solvent | Solvent is too poor. | Reject as a single solvent. May be used as the 'anti-solvent' in a mixed-solvent system. |
| Sparingly soluble in cold solvent, very soluble in hot solvent, forms good crystals on cooling | Ideal solvent. | Select for recrystallization. |
| Sparingly soluble in cold solvent, very soluble in hot solvent, no crystals on cooling | Supersaturation is not being reached. | Try scratching the inside of the test tube or adding a seed crystal. |
| Oiling out on cooling | The compound's melting point is lower than the solvent's boiling point, or high impurity concentration. | Use a lower boiling solvent or a larger volume of solvent. |
Based on literature for similar compounds, a mixed solvent system of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., n-heptane) is often effective.[5]
Detailed Recrystallization Protocol for this compound
This protocol is based on a mixed-solvent system of ethyl acetate and n-heptane, which is a promising candidate for this class of compounds.
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
n-Heptane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula and watch glass
Step-by-Step Procedure
Caption: Step-by-step recrystallization workflow.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Heat ethyl acetate in a separate flask. Add the minimum amount of hot ethyl acetate to the crude solid with stirring to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated stemless funnel with fluted filter paper into a clean, hot Erlenmeyer flask.[6]
-
Inducing Crystallization: To the hot, clear filtrate, slowly add hot n-heptane dropwise with continuous stirring until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of ethyl acetate and n-heptane (in the same approximate ratio as the final crystallization solution) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| "Oiling out" | - The melting point of the solute is below the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the 'good' solvent (ethyl acetate), and allow to cool more slowly.- Choose a lower-boiling solvent system. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Wash crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | - Colored impurities are co-precipitating. | - Use activated charcoal during the dissolution step before hot filtration. |
Characterization of Purified this compound
The purity of the recrystallized product should be assessed to validate the success of the purification.
-
Melting Point Determination: A sharp melting point range close to the literature value of 127 °C is a strong indicator of high purity.[7] Impurities typically broaden and depress the melting point range.
-
Spectroscopic Analysis (NMR, IR): Comparison of the spectra of the recrystallized material with a reference standard or literature data can confirm the identity and purity of the compound.
-
Chromatographic Analysis (HPLC, TLC): These techniques can be used to detect the presence of any remaining impurities.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the detailed procedural steps, researchers can achieve high purity and yield of the target compound. The principles and techniques described are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Perform a Recrystallization [thoughtco.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Note: A Validated HPLC Method for the Quantification of 3-(2-Cyanophenyl)propanoic Acid
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-Cyanophenyl)propanoic acid. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide, from mobile phase preparation to method validation, grounded in established chromatographic principles and regulatory standards.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its purity and concentration are critical parameters that can influence the yield and quality of the final product. Therefore, a reliable and validated analytical method is essential for its quantification.
This guide details a specific, sensitive, and stable RP-HPLC method. The development strategy focuses on the physicochemical properties of the analyte, particularly its acidic nature and aromatic structure, to achieve optimal chromatographic separation with excellent peak symmetry and resolution. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]
Analyte Properties and Method Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.
-
Structure: this compound (C₁₀H₉NO₂) consists of a phenyl ring substituted with a cyano group and a propanoic acid chain. This structure imparts both hydrophobic (phenyl ring) and hydrophilic/ionizable (carboxylic acid) characteristics.
-
pKa: The predicted pKa of the carboxylic acid group is approximately 4.50.[5] This is a critical parameter for RP-HPLC method development. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. By setting the mobile phase pH at least 1.5 to 2 units below the pKa, the carboxylic acid will be in its protonated, non-ionized form.[6] This increases its hydrophobicity and promotes retention on a non-polar stationary phase like C18.[6][7]
-
UV Absorbance: The presence of the aromatic ring results in strong UV absorbance, making UV detection a suitable and sensitive technique for quantification.
Based on these properties, a reversed-phase method using a C18 stationary phase with an acidic mobile phase and UV detection is the logical approach. The acidic mobile phase suppresses the ionization of the propanoic acid moiety, mitigating peak tailing and ensuring reproducible retention.[8]
HPLC Method Parameters
The optimized and validated chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol
Reagent and Standard Preparation
-
Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent (50:50 Acetonitrile:Water): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to establish the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Quantitatively transfer the sample to a volumetric flask of appropriate size.
-
Add diluent to approximately 75% of the flask volume and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions in sequence, from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
A system suitability test should be performed by injecting a mid-level standard five times.
Method Validation
To ensure the method is fit for its purpose, validation was performed according to ICH Q2(R1) guidelines.[1][2][4][9]
// Core Attributes Method [label="Validated HPLC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Primary Validation Parameters Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Sub-parameters for Precision Repeatability [label="Repeatability\n(Intra-assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate Precision\n(Inter-assay)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships Method -> {Specificity, Linearity, Accuracy, Precision, Robustness} [color="#5F6368"]; Linearity -> Range [color="#5F6368"]; {Accuracy, Precision, Linearity} -> Range [style=invis]; // for layout Precision -> {Repeatability, Intermediate} [color="#5F6368"]; } Method Validation Parameters as per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was confirmed by observing no interference from the diluent or potential impurities at the retention time of the analyte peak.
-
Linearity: The linearity was evaluated over a concentration range of 1-100 µg/mL. The method demonstrated excellent linearity with a correlation coefficient (R²) of >0.999.
-
Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of a standard solution was <1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of data was <2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ, the lowest concentration that can be determined with acceptable precision and accuracy, was established at 1 µg/mL.
-
Robustness: The method's robustness was tested by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within acceptable limits, demonstrating the method's reliability during normal use.
Results and Discussion
Under the described chromatographic conditions, this compound elutes as a sharp, symmetrical peak with an expected retention time of approximately 6.5 minutes. The choice of a C18 column provides sufficient hydrophobic interaction for good retention.[10] The use of 0.1% phosphoric acid in the mobile phase effectively protonates the carboxylic acid group, preventing ionization and the associated peak tailing that is common with acidic analytes in reversed-phase chromatography.[6][8] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff. The gradient elution ensures that any potential, more hydrophobic impurities are eluted from the column, providing a clean baseline for subsequent injections.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative determination of this compound. The method's robustness ensures reliable performance in a routine laboratory setting. Adherence to this protocol and the principles of method validation will yield consistently high-quality data for both quality control and research purposes.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. This compound CAS#: 27916-43-4 [m.chemicalbook.com]
- 6. biotage.com [biotage.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. chromtech.com [chromtech.com]
Application Notes: The Strategic Use of 3-(2-Cyanophenyl)propanoic Acid in the Synthesis of Fused Heterocyclic Scaffolds
Abstract
3-(2-Cyanophenyl)propanoic acid is a bifunctional aromatic compound whose unique structural arrangement—possessing both a nitrile and a carboxylic acid moiety in an ortho relationship, separated by a flexible propyl linker—renders it an exceptionally valuable precursor for the synthesis of complex nitrogen-containing heterocycles. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of this versatile building block. We will delve into the synthesis of the title compound, its cornerstone application in intramolecular cyclization to form fused quinazolinone derivatives, and provide detailed, field-tested protocols.
Introduction: A Molecule of Strategic Importance
In the landscape of organic synthesis, molecules that offer a direct and efficient route to high-value scaffolds are of paramount importance. This compound (CAS 27916-43-4) fits this description perfectly.[1] Its architecture is a blueprint for intramolecular reactions. The key features are:
-
An Electrophilic Nitrile Group: A versatile functional group that can participate in cyclization reactions.
-
A Nucleophilic Carboxylic Acid Group: Can be readily activated to facilitate ring closure.
-
Ortho-Substitution: The 1,2-substitution pattern on the benzene ring is crucial for intramolecular reactions, favoring the formation of six-membered rings.
-
Propanoic Acid Linker: The three-carbon chain provides the necessary conformational flexibility for the reactive centers to approach and form a stable, fused heterocyclic system.
These characteristics make this compound an ideal starting material for constructing polycyclic frameworks, particularly those containing the quinazolinone core, a privileged structure in medicinal chemistry known for a wide array of biological activities.[2][3][4]
Synthesis of the Precursor: this compound
Reliable access to the starting material is the first step in any synthetic campaign. While commercially available, synthesis in the lab is often necessary. A robust method starting from 2-cyanobenzaldehyde is outlined below. This multi-step, one-pot procedure is analogous to synthetic routes for similar phenylpropanoic acids and is designed for efficiency.[5]
Protocol 2.1: Synthesis via Knoevenagel Condensation and Subsequent Reduction
This protocol first involves a Knoevenagel condensation of 2-cyanobenzaldehyde with malonic acid to form 3-(2-cyanophenyl)acrylic acid, which is then reduced in situ to the desired propanoic acid.
Materials
| Reagent/Solvent | M.W. | Amount (10 mmol scale) | Moles | Notes |
|---|---|---|---|---|
| 2-Cyanobenzaldehyde | 131.13 | 1.31 g | 10.0 mmol | Starting material |
| Malonic Acid | 104.06 | 1.25 g | 12.0 mmol | |
| Pyridine | 79.10 | ~5 mL | - | Solvent and base |
| Piperidine | 85.15 | 2-3 drops | Catalytic | Catalyst |
| 10% Palladium on Carbon (Pd/C) | - | 100 mg | - | Hydrogenation catalyst |
| Hydrogen (H₂) | 2.02 | - | - | In a balloon or from a cylinder |
| Methanol (MeOH) | 32.04 | 50 mL | - | Solvent for hydrogenation |
| 2M Hydrochloric Acid (HCl) | - | As needed | - | For acidification |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent |
Procedure
-
Condensation: In a 100 mL round-bottom flask, dissolve 2-cyanobenzaldehyde (1.31 g) and malonic acid (1.25 g) in pyridine (5 mL). Add 2-3 drops of piperidine.
-
Heat the mixture in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl (~10 mL) to precipitate the crude acrylic acid product.
-
Filter the solid, wash with cold water, and dry. This crude intermediate is typically used directly in the next step.
-
Reduction: Transfer the crude 3-(2-cyanophenyl)acrylic acid to a hydrogenation flask. Add methanol (50 mL) and 10% Pd/C (100 mg).
-
Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Purge the flask with hydrogen.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours or until hydrogen uptake ceases. A similar hydrogenation process is effective for related cyanophenylpropanoic acids.[6]
-
Work-up: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Core Application: Intramolecular Cyclization to Fused Quinazolinones
The premier application of this compound is its conversion into tricyclic heterocyclic systems. The reaction proceeds via an acid-catalyzed intramolecular cyclization, where the carboxylic acid moiety attacks the protonated nitrile. This forms a key intermediate which tautomerizes to the stable lactam product. This type of cyclization is a powerful strategy for building fused ring systems.[7][8]
The target of this protocol is 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one , a valuable scaffold in medicinal chemistry.[9]
Protocol 3.1: Synthesis of 6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
This protocol utilizes polyphosphoric acid (PPA) as both the acidic catalyst and the dehydrating agent to drive the intramolecular cyclization.
Materials
| Reagent/Solvent | M.W. | Amount (5 mmol scale) | Moles | Notes |
|---|---|---|---|---|
| This compound | 175.18 | 876 mg | 5.0 mmol | Starting material |
| Polyphosphoric Acid (PPA) | - | ~10 g | - | Catalyst and solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - | For neutralization |
| Dichloromethane (DCM) | - | ~100 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place this compound (876 mg).
-
Add polyphosphoric acid (~10 g). Note: PPA is highly viscous; it can be warmed gently to facilitate transfer.
-
Cyclization: Heat the mixture in an oil bath at 120-140 °C with vigorous stirring for 3-5 hours. The mixture will become homogeneous. Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.
-
Work-up: Cool the reaction flask to about 60-70 °C and carefully pour the viscous mixture onto crushed ice (~50 g) in a beaker with stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~8. This step should be performed carefully in a fume hood due to CO₂ evolution. A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (using an eluent such as ethyl acetate/hexanes) or by recrystallization to afford the pure 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one as a solid.
Mechanism of Intramolecular Cyclization
The acid-catalyzed cyclization is a classic example of nitrile hydrolysis chemistry coupled with an intramolecular reaction.[10][11][12] The generally accepted mechanism involves several key steps:
-
Protonation of the Nitrile: The strong acid (PPA) protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[11]
-
Intramolecular Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as an internal nucleophile, attacking the activated nitrile carbon. This is the key ring-forming step.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur to form a stable N-acyliminium ion intermediate.
-
Final Tautomerization: The intermediate rearranges to the final, aromatic and highly stable fused quinazolinone product.
Conclusion and Future Outlook
This compound serves as a powerful and direct precursor for the synthesis of fused quinazolinone scaffolds. The protocols detailed in this note provide a reliable pathway for both the synthesis of the starting material and its subsequent transformation into complex heterocyclic products. The strategic placement of the nitrile and carboxylic acid functional groups allows for efficient, high-yield intramolecular cyclizations, which are fundamental operations in modern synthetic and medicinal chemistry. This building block will undoubtedly continue to be a valuable tool for researchers aiming to construct novel molecular architectures for drug discovery and materials science.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate | MDPI [mdpi.com]
- 9. Crystal structure and Hirshfeld surface analysis of bis(6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-5-ium) tetrachloridozincate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Investigating the Biological Activity of 3-(2-Cyanophenyl)propanoic Acid Derivatives
Introduction and Scientific Context
The arylpropionic acids represent a significant class of compounds in medicinal chemistry, most famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1][2] The core mechanism for many of these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin biosynthesis in inflammatory pathways.[1][2] Beyond inflammation, this scaffold has been explored for a diverse range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][3]
The introduction of a cyano (-C≡N) group onto the phenyl ring of a 3-phenylpropanoic acid structure creates a molecule with distinct electronic and steric properties. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's interaction with biological targets. While literature specifically detailing the biological profile of the ortho-substituted isomer, 3-(2-Cyanophenyl)propanoic acid, is limited, its structural analogs provide a compelling rationale for its investigation across several therapeutic areas.
For instance, 3-(4-Cyanophenyl)propanoic acid has been identified as a linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs), sophisticated bifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5] Furthermore, more complex derivatives incorporating a 3-aminopropanoic acid backbone have demonstrated potent anticancer activities by targeting key oncogenic proteins like EGFR and SIRT2.[6] Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also revealed promising anticancer and antioxidant activities against non-small cell lung cancer models.[7][8]
This guide provides a series of application notes and detailed protocols for researchers to systematically evaluate the biological potential of this compound and its novel derivatives. We will focus on three primary areas of investigation suggested by the activities of its analogs: Anticancer , Anti-inflammatory , and Antimicrobial activities.
Hypothesized Biological Activities and Mechanistic Pathways
Based on the established activities of structurally related compounds, we can hypothesize several primary biological roles for this compound derivatives.
Anticancer Activity
The anticancer potential of arylpropionic acid derivatives is an area of active research.[3] Specific derivatives of 3-aminopropanoic acid containing a thiazole moiety have shown potent, low-micromolar antiproliferative activity against lung cancer cell lines, including drug-resistant variants.[6] In silico studies for these compounds suggested interactions with human SIRT2 and EGFR, two critical targets in cancer therapy.[6]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, drives proliferation, metastasis, and survival in many cancer types.
-
Sirtuin 2 (SIRT2): A deacetylase involved in cell cycle regulation and genomic stability, which has emerged as a target in oncology.
The protocols provided in Section 3.1 are designed to quantify the cytotoxic and antiproliferative effects of test compounds on cancer cell lines.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 3-(2-Cyanophenyl)propanoic Acid Scaffold in Modern Medicinal Chemistry
Abstract
The arylpropanoic acid motif is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][2][3][4] This guide delves into a specific, highly functionalized variant: the 3-(cyanophenyl)propanoic acid scaffold. While not a therapeutic agent in itself, this scaffold serves as a pivotal building block in contemporary drug discovery. Its unique combination of a reactive carboxylic acid handle, a metabolically stable propanoic linker, and a versatile cyano group makes it an invaluable tool for medicinal chemists. This document provides an in-depth exploration of its synthesis, characterization, and strategic applications, with a focus on its role in the development of targeted therapeutics such as PROTACs and novel anticancer agents.
Foundational Concepts: The Arylpropanoic Acid Privileged Structure
Arylpropanoic acids are a class of compounds recognized for their wide-ranging biological activities.[1][2][3][4] The archetypal example, ibuprofen, exerts its anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes.[1] The core structure—an aromatic ring linked to a propanoic acid moiety—is considered a "privileged scaffold" because it can interact with multiple, distinct biological targets by presenting substituents in a defined spatial orientation.
The introduction of a cyano (-C≡N) group onto the phenyl ring, as in 3-(cyanophenyl)propanoic acid, significantly enhances the scaffold's utility. The cyano group is a versatile chemical handle; it is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring, and it can be chemically transformed into other functional groups such as amines or amides. This trifunctional nature (aromatic ring, carboxylic acid, cyano group) provides medicinal chemists with a powerful platform for generating diverse molecular architectures.
The 3-(Cyanophenyl)propanoic Acid Scaffold: A Versatile Chemical Building Block
The strategic value of the 3-(cyanophenyl)propanoic acid scaffold lies in the orthogonal reactivity of its functional groups. The carboxylic acid is readily activated for amide bond formation or esterification, while the cyano group offers a distinct set of transformation possibilities. This allows for the sequential or selective modification of the molecule, a critical advantage in multi-step synthetic campaigns.
-
Carboxylic Acid Moiety : Primarily serves as a key attachment point. It is frequently used to couple the scaffold to other pharmacophores, linkers, or solubilizing groups via robust and high-yielding amide bond-forming reactions.
-
Cyano Group : Acts as both an electronic modulator and a synthetic handle. It is relatively stable but can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification.
-
Propanoic Linker : Provides a three-carbon spacer that introduces conformational flexibility, allowing the attached functionalities to adopt optimal orientations for binding to a biological target.
Caption: Versatility of the 3-(Cyanophenyl)propanoic Acid Scaffold.
Synthesis Protocol: From Cinnamic Acid to Propanoic Acid
A common and efficient method for synthesizing 3-(cyanophenyl)propanoic acids is the catalytic hydrogenation of the corresponding 3-(cyanophenyl)cinnamic acid precursor. This reaction selectively reduces the alkene double bond without affecting the aromatic ring or the cyano group.
Protocol: Synthesis of 3-(3-Cyanophenyl)propanoic Acid
This protocol is adapted from established literature procedures and can be modified for other isomers (2-cyano and 4-cyano) by starting with the appropriate cyanocinnamic acid.[5]
Materials:
-
3-Cyano-cinnamic acid (1.0 eq)
-
10% Palladium on charcoal (Pd/C) (approx. 5-10 mol%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Ethanol or Methanol (as co-solvent, if needed for solubility)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
Procedure:
-
Dissolution: In a suitable hydrogenation vessel, dissolve 3-cyano-cinnamic acid (e.g., 11.5 g) in deionized water (e.g., 200 ml). Add 2M sodium hydroxide solution (e.g., 35 ml) to facilitate dissolution by forming the sodium carboxylate salt. Gentle warming may be applied if necessary.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel several times with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (e.g., 60 psi) and begin vigorous agitation (stirring or shaking).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 1.5 to 4 hours. Progress can also be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of water to ensure complete recovery of the product.
-
Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding 2M HCl dropwise while stirring. The product, 3-(3-cyanophenyl)propanoic acid, will precipitate out as a white solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum to a constant weight.
Caption: Synthetic Workflow for 3-(Cyanophenyl)propanoic Acid.
Table 1: Representative Reaction Parameters and Characterization
| Parameter | Value |
|---|---|
| Starting Material | 3-Cyano-cinnamic acid |
| Catalyst | 10% Palladium on Charcoal |
| Hydrogen Pressure | 60 psi |
| Solvent | Water, 2M NaOH |
| Typical Yield | >90% |
| Appearance | White Solid |
| Melting Point | ~103 °C[5] |
Applications in Medicinal Chemistry: Case Studies
Case Study 1: PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[6] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7]
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[8] 3-(4-Cyanophenyl)propanoic acid has emerged as a valuable component for constructing these linkers.[6][9][10] Its propanoic acid group provides a convenient attachment point for coupling to the E3 ligase ligand or the target-binding ligand, while the cyanophenyl moiety offers a semi-rigid structural element that can be further functionalized if needed.
Caption: Structure of a PROTAC incorporating the linker.
Case Study 2: Anticancer Agents Targeting SIRT2 and EGFR
Recent research has identified novel derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising anticancer agents.[11][12] These compounds have demonstrated potent antiproliferative activity against various lung cancer cell lines, including drug-resistant models.[11][12] In silico studies suggest that these molecules can interact with key oncogenic targets like SIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor).[11][12]
The 3-aminopropanoic acid core of these molecules is crucial for their biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the terminal carboxylic acid (e.g., esterification or conversion to carbohydrazides) and the acetylphenyl moiety (e.g., conversion to an oxime) significantly impact their anticancer potency.[11]
Table 2: Structure-Activity Relationship (SAR) Highlights for Anticancer Derivatives[11]
| Compound Type | Modification | Antiproliferative Activity |
|---|---|---|
| Carboxylic Acids (21, 22) | Presence of an oxime moiety (-C=NOH) | Most Potent (IC₅₀ = 2.47 - 5.42 µM) |
| Carbohydrazides (25, 26) | Carboxylic acid converted to hydrazide | High Potency |
| Methyl Esters (23, 24) | Esterification of carboxylic acid | Diminished Activity |
>];
Caption: Core Scaffold of Thiazole-based Anticancer Agents.
Case Study 3: EP3 Receptor Antagonists
The propanoic acid scaffold is also integral to the design of antagonists for the prostaglandin E2 receptor subtype 3 (EP3).[13][14] A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were developed as potent and selective EP3 receptor antagonists.[13][14] The EP3 receptor is implicated in various physiological processes, and its antagonism is being explored for therapeutic areas including pain, overactive bladder, and type 2 diabetes.[15][16] In these series, the propanoic acid moiety serves as a critical pharmacophoric element, likely interacting with key residues in the receptor's binding pocket.
Standard Characterization Protocols
Ensuring the purity and identity of synthesized 3-(cyanophenyl)propanoic acid is paramount. Standard analytical techniques should be employed.
Protocol: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks corresponding to the aromatic, aliphatic (propanoic chain), and carboxylic acid protons. Verify the carbon signals, including the distinct nitrile carbon (~118-120 ppm) and carboxyl carbon (~173-175 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the IR spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Identify characteristic absorption bands. The nitrile group (C≡N) exhibits a sharp, medium-intensity peak around 2220-2240 cm⁻¹. The carboxylic acid shows a broad O-H stretch from 2500-3300 cm⁻¹ and a sharp carbonyl (C=O) stretch around 1700 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a technique like Electrospray Ionization (ESI) in negative ion mode.
-
Confirm the molecular weight by observing the deprotonated molecule [M-H]⁻.
-
Table 3: Expected Spectral Data for 3-(2-Cyanophenyl)propanoic acid
| Technique | Feature | Expected Signal |
|---|---|---|
| ¹H NMR | -COOH | ~12.0 ppm (broad singlet) |
| Aromatic -CH | ~7.4 - 7.8 ppm (multiplets) | |
| -CH₂- (alpha to COOH) | ~2.8 ppm (triplet) | |
| -CH₂- (alpha to ring) | ~3.1 ppm (triplet) | |
| ¹³C NMR | -COOH | ~173 ppm |
| Aromatic -C- | ~128 - 142 ppm | |
| -C≡N | ~118 ppm | |
| -CH₂-CH₂- | ~28, 34 ppm | |
| FT-IR | C≡N stretch | ~2230 cm⁻¹ (sharp) |
| C=O stretch | ~1705 cm⁻¹ (strong, sharp) |
| | O-H stretch | ~2500-3300 cm⁻¹ (broad) |
Conclusion and Future Perspectives
This compound and its isomers represent a class of highly valuable and versatile building blocks in medicinal chemistry. Their utility extends far beyond their structural simplicity, enabling the synthesis of complex and highly targeted therapeutic agents. The strategic incorporation of this scaffold has already proven successful in the cutting-edge field of PROTACs and in the development of novel kinase inhibitors for oncology.
Future applications will likely see this scaffold used in the construction of covalent inhibitors, where the cyano group can act as a mild electrophile, or in the development of new classes of molecular glues. The continued exploration of the chemical space accessible from this simple yet powerful starting material promises to yield new and innovative therapeutic candidates for a wide range of diseases.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. prepchem.com [prepchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Development of PROTAC® Linkers Using 3-(2-Cyanophenyl)propanoic Acid
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase ligand that recruits the cellular protein degradation machinery, and a chemical linker that connects the two.[3][4] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-E3 ligase).[3][5] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[6] The PROTAC is then released to act catalytically, degrading multiple protein copies.[7]
While the warhead and E3 ligase ligand determine the "what" and "how" of the degradation process, the linker is the critical component that dictates the overall efficiency and success of the PROTAC molecule.[3][] It is not a passive spacer but an active modulator of the ternary complex's stability, geometry, and cooperativity.[9] The linker's length, rigidity, and composition directly influence a PROTAC's potency, selectivity, and its drug-like properties, including cell permeability and metabolic stability.[10][11][]
This application note provides a detailed guide on the strategic use of 3-(2-cyanophenyl)propanoic acid as a building block for PROTAC linkers, offering both the scientific rationale and detailed protocols for its incorporation and evaluation.
Rationale for Using this compound in Linker Design
The selection of linker building blocks is a critical decision in PROTAC design. While flexible polyethylene glycol (PEG) and alkyl chains are common starting points, there is a growing trend towards incorporating more rigid and functional motifs to gain precise control over the PROTAC's conformation and properties.[10][13] this compound is an exemplary building block that offers several distinct advantages.
-
Conformational Rigidity: The phenyl ring introduces a rigid structural element. Unlike a highly flexible alkyl chain which can adopt numerous non-productive conformations, the phenyl ring helps to pre-organize the PROTAC molecule. This reduces the entropic penalty of forming the ternary complex, potentially leading to higher stability and degradation efficiency.[3][13]
-
Defined Exit Vector: The ortho substitution pattern of the cyano and propanoic acid groups creates a specific and predictable spatial relationship (exit vector) between the point of attachment and the rest of the linker. This defined geometry is crucial for optimizing the orientation of the POI and E3 ligase for efficient ubiquitin transfer.
-
Metabolic Stability: Aromatic rings are generally more resistant to oxidative metabolism compared to aliphatic chains.[13] The cyano group, being an electron-withdrawing group, can further deactivate the ring towards metabolic attack and can block potential sites of hydroxylation, thereby improving the pharmacokinetic profile of the final PROTAC.
-
Synthetic Tractability: The propanoic acid moiety provides a readily available carboxylic acid handle. This functional group is ideal for standard, reliable, and high-yielding amide bond formation with amine functionalities present on warhead or E3 ligase ligands, making it a versatile component in a modular synthesis approach.[14]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and evaluation of a PROTAC using this compound. These protocols are designed to be self-validating by including critical characterization and control steps.
Safety Precaution: All chemical syntheses should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Synthesis of Warhead-Linker Intermediate
This protocol describes the coupling of this compound to an exemplary amine-containing warhead.
Materials:
-
Amine-functionalized warhead (Warhead-NH₂)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Warhead-NH₂ (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add this solution to the flask containing the warhead.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting warhead is consumed (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure Warhead-Linker-COOH intermediate.
-
Characterization (Self-Validation):
-
Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
The expected mass in HRMS should correspond to [M+H]⁺ or [M+Na]⁺ of the coupled product.
-
Protocol 2: Synthesis of the Final PROTAC Molecule
This protocol details the final coupling step between the Warhead-Linker intermediate and an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide).
Materials:
-
Warhead-Linker-COOH intermediate (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide) (1.0 eq)
-
All other reagents and materials as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the Warhead-Linker-COOH intermediate (1.0 eq) and the E3 ligase ligand (1.0 eq). Dissolve in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) to the mixture.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion via LC-MS (typically 4-12 hours). Look for the disappearance of starting materials and the appearance of the peak corresponding to the final PROTAC mass.
-
Workup: Follow the same workup procedure as described in Protocol 1, Step 5.
-
Purification: Purify the crude final product using preparative reverse-phase HPLC (High-Performance Liquid Chromatography) to achieve high purity (>95%).
-
Characterization (Self-Validation):
-
Obtain a full characterization profile for the final PROTAC molecule: ¹H NMR, ¹³C NMR, and HRMS.
-
Analytical HPLC should confirm purity of ≥95%.
-
Biological Evaluation and Data Presentation
Synthesizing the molecule is only the first step. A rigorous biological evaluation is required to validate its function.
Protocol 3: In Vitro Protein Degradation Assay (Western Blot)
This protocol assesses the ability of the synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Appropriate cancer cell line expressing the POI and a recruited E3 ligase (e.g., CRBN).
-
Cell culture medium, FBS, and antibiotics.
-
Synthesized PROTAC, warhead-only control, E3 ligand-only control.
-
Proteasome inhibitor (e.g., MG-132).
-
DMSO (cell culture grade).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in DMSO/culture medium (e.g., 1000, 300, 100, 30, 10, 3, 1 nM).
-
Treat cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).
-
Crucial Controls: Include wells for:
-
Vehicle control (DMSO only).
-
Warhead-only control (at a high concentration, e.g., 1 µM).
-
E3 ligand-only control (e.g., 1 µM).
-
PROTAC (e.g., 100 nM) + MG-132 (10 µM, pre-treated for 2 hours) to confirm proteasome-dependent degradation.
-
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the POI and loading control.
-
Incubate with HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
-
Data Presentation: Hypothetical Results
All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
| Compound ID | Synthetic Yield (%) | Purity (HPLC, %) | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-CNP-01 | 35 | >98 | Target X | CRBN | 25 | 92 |
| Warhead Control | N/A | >99 | Target X | N/A | >10,000 | <10 |
| PROTAC-CNP-01 + MG132 | N/A | N/A | Target X | CRBN | No Degradation | <5 |
Conclusion and Field-Proven Insights
The strategic incorporation of building blocks like this compound is essential for advancing beyond first-generation PROTACs. Its defined rigidity and synthetic accessibility provide a robust platform for rationally designing degraders with improved physicochemical and pharmacological properties. The protocols outlined herein provide a comprehensive and self-validating framework for synthesizing these molecules and confirming their biological activity.
Expert Insight: The true power of this approach lies in modularity. By creating a small library of PROTACs where only the linker is varied (e.g., comparing the ortho-, meta-, and para-cyanophenyl isomers), researchers can systematically probe the optimal geometry required for ternary complex formation for a specific POI-E3 ligase pair. This empirical data is invaluable and often reveals structure-activity relationships that are difficult to predict computationally.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hydrogenation of 2-Cyanocinnamic Acid
Welcome to the technical support center for the optimization of 2-cyanocinnamic acid hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific catalytic reaction. Our goal is to equip you with the necessary knowledge to overcome common experimental challenges and achieve high-yield, selective hydrogenation.
Introduction to the Hydrogenation of 2-Cyanocinnamic Acid
The selective hydrogenation of the carbon-carbon double bond in 2-cyanocinnamic acid to produce 2-cyano-3-phenylpropanoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates. The primary challenge lies in achieving high selectivity for the alkene reduction without affecting the nitrile and carboxylic acid functionalities. This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting to ensure successful outcomes.
Core Reaction Pathway
The desired reaction is the selective hydrogenation of the C=C double bond of 2-cyanocinnamic acid.
Caption: Desired reaction pathway for the hydrogenation of 2-cyanocinnamic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrogenation of 2-cyanocinnamic acid in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing little to no conversion of my 2-cyanocinnamic acid. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is a common issue in catalytic hydrogenation and can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
Potential Causes and Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on your catalyst may be blocked by impurities. Common poisons for palladium catalysts include sulfur and nitrogen compounds. Ensure high-purity solvents and reagents are used and that all glassware is meticulously cleaned.
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. Pyrophoric catalysts like palladium on carbon (Pd/C) should be handled under an inert atmosphere. It is advisable to use a fresh batch of catalyst to rule out deactivation.
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For many hydrogenations, a hydrogen-filled balloon is sufficient. However, some substrates may require higher pressures, necessitating the use of a Parr hydrogenator or a similar high-pressure reactor.
-
Incorrect Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes increase the reaction rate. Conversely, excessive heat can lead to catalyst deactivation or side reactions.
-
Poor Agitation: Inefficient stirring leads to poor mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen. Ensure vigorous stirring to maximize contact between the reactants.
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the 2-cyanocinnamic acid is not fully dissolved in the chosen solvent, the reaction will be slow. Common solvents for similar hydrogenations include ethanol, methanol, and ethyl acetate.
-
Solvent Purity: The solvent should be pure and dry, as water can sometimes act as a temporary poison to the catalyst.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion in hydrogenation.
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My reaction is proceeding, but I am observing significant byproducts. How can I improve the selectivity for the desired 2-cyano-3-phenylpropanoic acid?
Answer: Poor selectivity is a key challenge in the hydrogenation of multifunctional molecules like 2-cyanocinnamic acid. Byproducts can arise from the reduction of the nitrile or carboxylic acid groups, or from other side reactions.
Common Byproducts and Their Prevention:
| Byproduct | Formation Pathway | Prevention Strategy |
| 3-Phenylpropanenitrile | Decarboxylation of the starting material or product. | Use milder reaction conditions (lower temperature and pressure). The choice of solvent can also influence this; consider less polar solvents. |
| 3-Amino-2-cyano-3-phenylpropanoic acid | Reduction of the nitrile group. | Use a catalyst known for high selectivity towards C=C bond hydrogenation, such as palladium on carbon (Pd/C). Rhodium and iridium-based catalysts can also be highly selective.[1][2] |
| 2-Cyano-3-phenylpropan-1-ol | Reduction of the carboxylic acid group. | This is generally less favorable than C=C or nitrile reduction but can occur under harsh conditions. Use milder conditions and a selective catalyst. |
| Secondary Amines | Further reaction of the primary amine (from nitrile reduction) with itself. | This is more common with catalysts like Raney Nickel or Cobalt.[3] Sticking to Pd/C or other noble metal catalysts can minimize this. The addition of ammonia can sometimes suppress secondary amine formation.[3] |
Troubleshooting Workflow for Poor Selectivity:
Caption: Troubleshooting workflow for poor selectivity in hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective hydrogenation of the C=C bond in 2-cyanocinnamic acid?
A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the selective hydrogenation of carbon-carbon double bonds in the presence of other reducible functional groups.[4] For this specific substrate, a 5% or 10% Pd/C catalyst is a good starting point. Rhodium-based catalysts, such as Rh/C or homogeneous Rh complexes, have also shown high selectivity for the hydrogenation of α,β-unsaturated compounds.[1][5]
Q2: What are the recommended reaction conditions (solvent, temperature, pressure)?
A2:
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they can help to activate the catalyst. Ethyl acetate is also a suitable option.
-
Temperature: The reaction is typically run at room temperature (20-25 °C). If the reaction is slow, gentle heating to 40-50 °C may be beneficial, but higher temperatures can lead to side reactions.
-
Pressure: A hydrogen balloon is often sufficient for lab-scale reactions. If higher pressure is needed, a range of 50-100 psi in a pressure reactor is a good starting point.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The product, being more saturated, will typically have a higher Rf value.
-
HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid for better peak shape) can be used to monitor the disappearance of the starting material and the appearance of the product.
Q4: What is the best procedure for working up the reaction and purifying the product?
A4:
-
Catalyst Removal: Once the reaction is complete, the catalyst must be carefully removed by filtration. It is crucial to first purge the reaction vessel with an inert gas like nitrogen to remove any residual hydrogen, as the catalyst can be pyrophoric.[3][7] Filter the reaction mixture through a pad of Celite® or a similar filter aid. The filter cake should be kept wet with solvent to prevent ignition and disposed of properly.[7]
-
Solvent Removal: The solvent can be removed from the filtrate by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Q5: What are the key safety precautions for this reaction?
A5:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that there are no ignition sources nearby.[1][8]
-
Pyrophoric Catalyst: Palladium on carbon, especially when dry and containing adsorbed hydrogen, can ignite spontaneously in air. Always handle the catalyst under an inert atmosphere and keep the spent catalyst wet.[3][7]
-
Pressure Equipment: If using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Always perform a leak test with an inert gas before introducing hydrogen.[1]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using a Hydrogen Balloon
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-cyanocinnamic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate) to dissolve the starting material.
-
Inerting: Seal the flask with a septum and purge the system with nitrogen or argon for several minutes to remove oxygen.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the reaction mixture under a positive pressure of inert gas.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas via a hydrogen-filled balloon attached to a needle through the septum.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reaction Monitoring by TLC
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under a UV lamp. The starting material (2-cyanocinnamic acid) and the product (2-cyano-3-phenylpropanoic acid) should have different Rf values.
References
- 1. njhjchem.com [njhjchem.com]
- 2. Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation method of catalyst for selective hydrogenation of alkyne and alkadiene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Troubleshooting the Synthesis of 3-(2-Cyanophenyl)propanoic Acid
Welcome to the technical support guide for the synthesis of 3-(2-Cyanophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. As a key intermediate in various pharmaceutical and materials science applications, achieving high purity and yield is paramount. This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
The most prevalent synthetic route to this compound involves the hydrolysis of a suitable precursor, typically 2-(2-cyanoethyl)benzonitrile or a related cyano-ester. The core of the challenge lies in the selective and complete conversion of one functional group while managing the reactivity of others.
Issue 1: Incomplete Nitrile Hydrolysis and Amide Impurity
Question: My final product shows a persistent impurity with a molecular weight of 192.21 g/mol , identified as 3-(2-carbamoylphenyl)propanoic acid. How can I drive the hydrolysis reaction to completion?
Answer: This is the most common side reaction. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[1][2] If reaction conditions are not sufficiently forcing, the reaction can stall at this intermediate stage.
Causality: Under both acidic and basic conditions, water first attacks the nitrile to form an amide. The subsequent hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more vigorous conditions (higher temperature, longer reaction times, or higher catalyst concentration) than the initial conversion of the nitrile.[3]
-
Acid-Catalyzed Mechanism: The nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack. A series of proton transfers yields the amide. The amide is then protonated at its carbonyl oxygen, setting up another nucleophilic attack by water to eventually release ammonia (as NH₄⁺) and form the carboxylic acid.[4][5]
-
Base-Catalyzed Mechanism: A hydroxide ion directly attacks the nitrile carbon. Proton transfers involving water generate the amide. The amide can then be hydrolyzed further under basic conditions, which involves nucleophilic attack of hydroxide on the carbonyl carbon, ultimately forming a carboxylate salt and ammonia.[2][3]
Troubleshooting Strategies:
| Parameter | Recommendation for Driving Completion | Rationale |
| Temperature | Increase reflux temperature. | Amide hydrolysis has a higher activation energy than nitrile-to-amide conversion. Increasing thermal energy is crucial. |
| Reaction Time | Extend the reaction time significantly (e.g., from 12h to 24-48h). | This is often a kinetically slow transformation. Monitor by TLC or LC-MS until the amide spot disappears. |
| Catalyst Conc. | Increase the concentration of the acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH). | Higher catalyst concentration increases the rate of both hydrolysis steps. For acidic hydrolysis, using a 50:50 (v/v) mixture of concentrated H₂SO₄ and water can be effective. |
| Work-up | Ensure complete acidification (for base hydrolysis) or basification (for acid hydrolysis) during workup. | The final product is a carboxylic acid. In basic hydrolysis, you form the carboxylate salt first, which must be fully protonated with a strong acid to precipitate the desired product.[1] |
Workflow Diagram: Nitrile Hydrolysis Pathway This diagram illustrates the main reaction pathway and the point of divergence leading to the common amide impurity.
Caption: Main vs. Side Pathway in Nitrile Hydrolysis.
Issue 2: Decarboxylation of a Dicarboxylic Acid Intermediate
Question: I am using a synthetic route involving a malonic ester derivative. My final product is contaminated with 2-methylbenzonitrile. What is causing this?
Answer: This issue points to a side reaction occurring after the formation of a dicarboxylic acid intermediate, which is characteristic of syntheses involving malonic esters. The desired reaction is a single decarboxylation, but under harsh thermal conditions, the final product itself can undergo a second decarboxylation.
Causality: The malonic ester synthesis is a powerful tool for forming carbon-carbon bonds. After alkylating diethyl malonate with a 2-cyanobenzyl halide, the subsequent hydrolysis of the diester yields a malonic acid derivative. This intermediate, which has two carboxylic acid groups attached to the same carbon (a 1,3-dicarboxylic acid), readily loses one molecule of CO₂ upon heating to form the desired product.[6]
However, if the temperature is excessively high or maintained for too long, the propanoic acid product can itself undergo a subsequent, albeit slower, decarboxylation to yield 2-methylbenzonitrile. While simple carboxylic acids are generally stable, thermal decomposition can be promoted by trace metals or acidic/basic impurities at high temperatures.[7]
Troubleshooting Strategies:
| Parameter | Recommendation for Control | Rationale |
| Decarboxylation Temp. | Carefully control the temperature to the minimum required for the first decarboxylation (typically 100-150 °C). | Avoids providing sufficient energy for the second, undesired decarboxylation. Use an oil bath for precise temperature control. |
| Reaction Monitoring | Monitor the reaction by GC-MS or ¹H NMR. | Stop the reaction as soon as the dicarboxylic acid intermediate is consumed to prevent over-reaction. |
| Purification | Purify the dicarboxylic acid intermediate before decarboxylation. | Removing impurities that might catalyze the second decarboxylation can improve selectivity. |
Workflow Diagram: Malonic Ester Synthesis & Decarboxylation
Caption: Decarboxylation Control in Malonic Ester Synthesis.
Frequently Asked Questions (FAQs)
Q1: Is acidic or alkaline hydrolysis better for converting the nitrile to the carboxylic acid? Both methods are effective, but the choice depends on the stability of your starting material and potential downstream purification challenges.
-
Acidic Hydrolysis (e.g., aq. HCl, aq. H₂SO₄): This method directly yields the free carboxylic acid.[1] It is often preferred as it avoids the need for a separate, sometimes cumbersome, acidification step at the end. However, strongly acidic and hot conditions can sometimes lead to charring or other degradation pathways if not carefully controlled.
-
Alkaline Hydrolysis (e.g., aq. NaOH, aq. KOH): This produces the carboxylate salt, which is typically soluble in the aqueous reaction medium.[1] An advantage is that ammonia gas is evolved, which can help drive the reaction to completion. The main drawback is that the product must be isolated by acidifying the entire reaction mixture, which can sometimes lead to emulsions or purification difficulties. It is generally considered milder than the high-temperature acidic route.
Q2: What are the best analytical techniques to monitor the reaction?
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time tracking. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid product moves up the plate. Visualize with a UV lamp.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for quantitative analysis. It allows you to clearly resolve the starting material, amide intermediate, final product, and other byproducts, confirming their identities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used on an aliquot from the reaction mixture (after a mini work-up) to determine the conversion ratio by integrating characteristic peaks.
Q3: How can I best purify the final product?
-
Recrystallization: This is the most effective method for removing small amounts of the amide intermediate and other impurities. A good solvent system is hot water or a toluene/heptane mixture. The carboxylic acid is often significantly less soluble in cold water than the amide.
-
Column Chromatography: If recrystallization fails or if there are multiple byproducts, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (and adding ~1% acetic acid to the mobile phase) will effectively separate the components.
Optimized Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the hydrolysis of 2-(2-cyanoethyl)benzonitrile to this compound.
Materials:
-
2-(2-cyanoethyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-cyanoethyl)benzonitrile (1 equivalent).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. Caution: This addition is highly exothermic. Perform this step slowly in an ice bath.
-
Reflux: Heat the mixture to reflux (approx. 110-120 °C) using an oil bath. Maintain a vigorous reflux for 24 hours. Monitor the reaction progress by TLC or LC-MS every 6-8 hours until the starting material and amide intermediate are no longer detectable.
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the contents onto a beaker of crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Extraction (Optional): If the product does not fully precipitate or appears oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water or a toluene/heptane mixture to obtain pure this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 3-(2-Cyanophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(2-Cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. The most robust and common route involves a Knoevenagel-type condensation of 2-cyanobenzaldehyde with a malonic acid equivalent, followed by reduction and hydrolysis/decarboxylation. Our troubleshooting will focus on this pathway, as well as the critical final hydrolysis step common to other routes.
Question 1: My initial condensation reaction between 2-cyanobenzaldehyde and malonic acid (or its ester) is sluggish and results in a low yield of the cinnamic acid intermediate. What's going wrong?
Answer: This is a classic Knoevenagel condensation challenge, often stemming from suboptimal reaction conditions.
-
Causality: The reaction requires a basic catalyst to deprotonate the active methylene compound (malonic acid), forming a nucleophilic enolate that attacks the aldehyde carbonyl. The efficiency of this process is highly dependent on the choice of base and solvent, as well as water removal.
-
Troubleshooting Steps:
-
Catalyst Choice: Weak bases like piperidine or pyridine are standard. If the reaction is slow, ensure the catalyst is fresh and anhydrous. The combination of pyridine as a solvent and a catalytic amount of piperidine is often effective.[1]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction and shift the equilibrium back towards the reactants.[1] Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.
-
Temperature Control: The reaction typically requires heat to proceed at a reasonable rate (e.g., reflux in pyridine/toluene). However, excessive temperatures can lead to premature decarboxylation of the malonic acid or the product, resulting in undesired byproducts.[1] A temperature range of 90-110°C is a good starting point.
-
Purity of Reactants: Ensure your 2-cyanobenzaldehyde is pure. Aldehydes are prone to air oxidation to the corresponding carboxylic acid, which will not participate in the reaction and can complicate purification.
-
Question 2: The final hydrolysis step of my nitrile-containing intermediate is incomplete, or I'm isolating the amide as a major byproduct instead of the carboxylic acid. How can I drive the reaction to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, and isolating the intermediate amide is a very common issue.[2][3] The reaction proceeds from nitrile to amide, and then the amide is hydrolyzed to the carboxylic acid (or its salt). Forcing the second step to completion requires vigorous conditions.
-
Causality: Amides are significantly more stable and less reactive towards hydrolysis than nitriles. Therefore, harsher conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) are needed to hydrolyze the amide to the carboxylic acid.[4]
-
Optimized Approach: Acidic vs. Alkaline Hydrolysis
-
Acidic Hydrolysis: Heating under reflux with a strong acid like 6M HCl or H₂SO₄ is generally the most reliable method to ensure complete conversion to the free carboxylic acid.[2][5] The reaction starts by protonating the nitrile, making it more electrophilic for attack by water.[4] The ammonium ion byproduct is sequestered as an ammonium salt (e.g., NH₄Cl).
-
Alkaline Hydrolysis: Refluxing with an aqueous base like NaOH or KOH will also hydrolyze the nitrile. However, this initially forms the carboxylate salt (e.g., sodium 3-(2-cyanophenyl)propanoate) and ammonia gas.[2][3] You must then perform a separate acidification step with a strong acid to protonate the carboxylate and precipitate the desired free carboxylic acid. This method can sometimes be milder, but care must be taken to ensure the final acidification is complete.
-
Data Summary: Comparison of Hydrolysis Conditions
| Parameter | Acidic Hydrolysis (e.g., 6M HCl) | Alkaline Hydrolysis (e.g., 4M NaOH) | Key Consideration |
| Initial Product | Carboxylic Acid | Carboxylate Salt | Acidic route gives the final product directly. |
| Byproducts | Ammonium Salt (NH₄Cl) | Ammonia Gas (NH₃) | Ammonia evolution can be a useful indicator of reaction progress. |
| Conditions | Vigorous reflux, often for 12-24 hours. | Vigorous reflux, often for 8-16 hours. | Reaction time must be optimized via TLC or LC-MS monitoring. |
| Workup | Cooling and filtration of precipitated product. | Cooling, followed by careful acidification to ~pH 2, then filtration. | Incomplete acidification in the alkaline route will result in low yield. |
| Yield | Generally high, assuming sufficient reaction time. | Can be very high, but requires an extra step. | Choose based on downstream compatibility and desired final form. |
Question 3: My final product is an off-color oil or a low-melting solid, and purification by recrystallization is proving difficult. What are the best practices for isolation and purification?
Answer: Purification issues often point to residual starting materials, byproducts from side reactions, or an inappropriate choice of recrystallization solvent.
-
Causality: The polarity of this compound is dominated by the carboxylic acid group, but the cyanophenyl moiety adds significant aromatic character. An effective recrystallization solvent system must exploit this polarity difference to separate the product from impurities.
-
Troubleshooting & Protocol:
-
Initial Workup: After hydrolysis and acidification, ensure the product is thoroughly washed with cold water to remove any residual inorganic salts or highly polar impurities.
-
Solvent System Selection: A two-solvent system is often ideal. A patent for the analogous 3-(2-bromophenyl)propionic acid reports excellent results using an ethyl acetate/heptane mixture.[6]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate (a good solvent). While hot, slowly add heptane (a poor solvent) until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of well-defined crystals.
-
-
Charcoal Treatment: If the product is colored, this may be due to persistent, non-polar impurities. Dissolving the crude product in a suitable solvent and briefly heating with a small amount of activated charcoal before filtering can effectively remove these colored species.
-
Confirm Identity: Before extensive purification attempts, confirm the identity of your product using ¹H NMR, ¹³C NMR, and MS to ensure you have synthesized the target molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for a high-yield preparation of this compound on a lab scale?
A robust method starts with 2-cyanobenzaldehyde and proceeds via a Knoevenagel condensation with malonic acid, followed by a reduction and subsequent hydrolysis/decarboxylation. This avoids the often-problematic Sandmeyer reaction and the handling of highly toxic cyanide salts directly.
Q2: I am concerned about using cyanide salts. Can I introduce the cyano group via a Sandmeyer reaction?
Yes, the Sandmeyer reaction is a viable, classic method for converting an amine to a nitrile.[7] You would start with 3-(2-aminophenyl)propanoic acid, convert the amino group to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C), and then displace the diazonium group with cyanide using a copper(I) cyanide catalyst.[8][9] However, this reaction requires strict temperature control to prevent decomposition of the diazonium salt and can have variable yields.
Q3: Can I stop the nitrile hydrolysis at the amide stage to synthesize 3-(2-carbamoylphenyl)propanoic acid?
Yes, selective hydrolysis to the amide is possible under milder conditions.[4][10] Using alkaline hydrogen peroxide or carefully controlled basic hydrolysis at lower temperatures can favor the formation of the amide. The reaction must be carefully monitored, as prolonged heating will inevitably lead to the carboxylic acid.[4]
Visualized Workflows and Protocols
Diagram: Recommended Synthetic Workflow
This diagram outlines the key steps in the recommended synthesis of this compound, starting from 2-cyanobenzaldehyde.
Caption: Recommended workflow for synthesizing this compound.
Experimental Protocol: Synthesis via Condensation and Reduction
This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of 2-Cyano-cinnamic acid
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-cyanobenzaldehyde (10.0 g, 76.3 mmol), malonic acid (9.5 g, 91.5 mmol), and pyridine (50 mL).
-
Add piperidine (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) and concentrated HCl (30 mL) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield crude 2-cyano-cinnamic acid.
Step 2: Synthesis of this compound
-
In a hydrogenation vessel, dissolve the crude 2-cyano-cinnamic acid from the previous step in ethanol (150 mL).
-
Add 10% Palladium on Carbon (Pd/C) (0.8 g, ~1 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete (typically 8-12 hours), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add n-heptane to the hot solution until a persistent cloudiness is observed.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the pure white crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Diagram: Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing the cause of low yields.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Poisoning in the Synthesis of Cyanophenylpropanoic Acids
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of cyanophenylpropanoic acids. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency, reproducibility, and success of your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst poisoning in the context of cyanophenylpropanoic acid synthesis.
Q1: What is catalyst poisoning, and why is it a critical issue in this specific synthesis?
A: Catalyst poisoning is the deactivation of a catalyst due to the strong chemisorption of chemical species, known as poisons, onto its active sites.[1][2] In the synthesis of cyanophenylpropanoic acids, which often involves the catalytic hydrogenation of a nitrile or a related precursor using precious metal catalysts (e.g., Palladium, Rhodium), poisoning is a major challenge.[3][4][5] It blocks reactant molecules from accessing the catalytic surface, leading to a dramatic decrease in reaction rates, lower product yields, and increased operational costs due to the need for catalyst replacement.[2][6] Given that these products are often precursors for pharmaceuticals, maintaining catalyst activity is paramount for process efficiency and economic viability.
Q2: What are the most common catalysts used, and which are most susceptible to poisoning?
A: The synthesis, particularly steps involving hydrogenation of nitriles or carbon-carbon double bonds, predominantly uses heterogeneous catalysts based on noble metals.[4][5] Palladium (Pd), often supported on carbon (Pd/C) or alumina (Pd/Al₂O₃), is a workhorse catalyst for these reactions.[4][7] Rhodium (Rh) and Nickel (Ni) catalysts are also employed, especially for nitrile hydrogenation.[8][9]
Unfortunately, these catalysts are highly susceptible to poisoning.[6][10] Palladium and Platinum are notoriously poisoned by sulfur compounds, nitrogen-containing heterocycles, cyanides, and heavy metals.[1][2][11] Rhodium catalysts also show strong deactivation from nitrogen-containing products (amines), which is a direct challenge in nitrile hydrogenation.[8][12]
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
A: The primary indicators of catalyst poisoning during your experiment include:
-
Reduced Reaction Rate: A noticeable slowdown in reactant consumption or product formation compared to established benchmarks.
-
Incomplete Conversion: The reaction stalls before the limiting reagent is fully consumed, even with extended reaction times.
-
Decreased Product Yield: The final isolated yield is significantly lower than expected.
-
Inconsistent Results: Batch-to-batch variability becomes a problem, with identical setups giving different outcomes.
-
Changes in Selectivity: In reactions with multiple possible products, the ratio of desired to undesired products may shift unfavorably.
Part 2: Troubleshooting Guide: From Symptom to Solution
This section provides a structured approach to diagnosing and resolving catalyst poisoning based on common experimental observations.
Issue: Drastically Reduced Reaction Rate or Complete Stoppage
A sudden or rapid decline in catalytic activity is often a sign of irreversible poisoning by a potent inhibitor.
Potential Causes & Mechanisms
-
Sulfur Poisoning: Sulfur compounds, even at parts-per-million (ppm) levels in reagents or solvents, are severe poisons for palladium catalysts.[13][14] They form strong chemical bonds with palladium active sites, rendering them permanently inactive.[11][15] Common sources include sulfur-containing solvents, reagents synthesized from sulfur-containing precursors, or contamination from natural gas lines.
-
Cyanide and Nitrile Poisoning: While the nitrile group is the target for hydrogenation, excess cyanide ions (CN⁻) or even the reactant nitrile itself can act as potent poisons for palladium catalysts.[1][16] Cyanide disrupts every step of the catalytic cycle by forming highly stable palladium-cyano complexes like [(CN)₄Pd]²⁻.[17][18] This is particularly relevant if cyanide salts are used in preceding synthetic steps and are not completely removed.
-
Heavy Metal Contamination: Trace impurities of heavy metals such as lead (Pb), mercury (Hg), and arsenic (As) in starting materials can cause severe deactivation.[13][19][20] These metals can plate out on the catalyst surface or form alloys with the active metal, blocking catalytic sites.
Troubleshooting Workflow Diagram
Caption: Diagnostic workflow for severe catalyst deactivation.
Diagnostic & Corrective Actions
| Potential Poison | Analytical Technique for Detection | Corrective Action / Prevention |
| Sulfur Compounds | Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) or Mass Spectrometry (GC-MS) for feedstocks.[13][21] X-ray Photoelectron Spectroscopy (XPS) on the used catalyst to detect surface sulfur.[13][19] | Prevention: Purify all solvents and reagents. Pass liquid reagents through a guard bed of activated carbon or a suitable adsorbent before they enter the reactor.[19] Remediation: Attempt thermal regeneration of the catalyst (see Protocol 1). |
| Cyanide/Nitriles | Ion Chromatography (IC) for cyanide ions in aqueous washes of starting materials. Analysis of the catalyst surface via XPS or Temperature Programmed Desorption (TPD) can reveal strongly bound nitrogen species.[13][19] | Prevention: Ensure complete removal of cyanide salts from previous steps through recrystallization or thorough washing. Remediation: Deactivation by cyanide is often irreversible. Discard the poisoned catalyst and start with a fresh batch after ensuring feedstock purity. |
| Heavy Metals | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) for ppb-level detection in feedstocks.[19] | Prevention: Source reagents from reputable suppliers with certified purity. Use dedicated glassware for reactions sensitive to metal contamination. Employ guard beds to trap metallic impurities.[19] Remediation: Poisoning is typically permanent. The catalyst must be replaced. |
Part 3: Analytical & Catalyst Regeneration Protocols
This section provides detailed, step-by-step methodologies for key diagnostic and remedial procedures.
Protocol 1: Feedstock Screening for Volatile Poisons by GC-MS
This protocol is designed to detect volatile organic impurities, such as sulfur-containing compounds, in solvents and liquid reagents.
Objective: To identify and semi-quantify potential catalyst poisons before they enter the reaction.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1:1000) of the solvent or liquid reagent in a high-purity solvent like hexane. Prepare calibration standards of common poisons (e.g., thiophene, dimethyl sulfide) in the same solvent.[21]
-
Instrumentation: Use a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A system with a backflush configuration can be beneficial for analyzing complex matrices.[21]
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Oven Program: Start at 40°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mode: Full scan mode (m/z 35-400) for initial screening. Use Selected Ion Monitoring (SIM) for higher sensitivity if specific poisons are suspected.
-
-
Analysis: Run the prepared samples and standards. Identify unknown peaks by comparing their mass spectra to a library (e.g., NIST). Quantify known poisons using the calibration curves. Any detection of sulfur compounds should be considered a significant risk.
Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Palladium Catalyst
This procedure may help to recover some activity from a palladium catalyst poisoned by sulfur, but full recovery is not guaranteed.
Objective: To desorb sulfur species from the catalyst surface by controlled heating.
Causality: Heating the catalyst can provide enough energy to break the Pd-S bonds or decompose surface sulfates, releasing the poison as SO₂ or H₂S.[22][23] The choice of atmosphere (inert vs. reducing) is critical. A reducing atmosphere (H₂) can help reduce oxidized sulfur species and regenerate the metallic palladium surface.[7][22]
Methodology:
-
Catalyst Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash thoroughly with a clean, inert solvent (e.g., ethanol, ethyl acetate) to remove any physisorbed material and dry under vacuum at a low temperature (<60°C).
-
Setup: Place the dried catalyst in a tube furnace equipped with a controlled gas flow and temperature programmer. The outlet should be passed through a scrubber (e.g., a bleach solution) to trap any toxic gases like H₂S or SO₂.
-
Inert Gas Purge: Purge the system with an inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove all oxygen.
-
Thermal Program (Reducing Atmosphere):
-
Switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in N₂).
-
Heat the catalyst slowly (5-10°C/min) to a target temperature between 400°C and 550°C.[22] Caution: Higher temperatures risk sintering the catalyst, which reduces its surface area and activity.
-
Hold at the target temperature for 2-4 hours.[22]
-
-
Cooldown: Cool the catalyst back to room temperature under the inert gas flow.
-
Passivation (for pyrophoric catalysts like Pd/C): Once at room temperature, carefully and slowly introduce air into the inert gas stream to passivate the catalyst surface and prevent it from igniting upon contact with air.
-
Validation: Test the regenerated catalyst in a small-scale reaction to evaluate its recovered activity. Compare the performance against fresh and poisoned catalysts.
Catalyst Poisoning Mechanisms Diagram
Caption: Interaction of reactants and poisons with a catalyst active site.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future — HydRegen [hydregenoxford.com]
- 11. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalyst Poisoning Testing [intertek.com]
- 20. Heavy Metal Catalyst Poisoning → Area → Resource 1 [energy.sustainability-directory.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. dcl-inc.com [dcl-inc.com]
- 23. pubs.acs.org [pubs.acs.org]
managing reaction byproducts in 3-(2-Cyanophenyl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(2-Cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage reaction byproducts encountered during the synthesis of this valuable intermediate. Our aim is to provide in-depth, scientifically grounded troubleshooting advice to ensure the integrity and success of your experiments.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The presence of both a nitrile and a carboxylic acid functional group in the ortho position on the benzene ring presents unique synthetic challenges, often leading to the formation of unwanted byproducts. This guide will address these issues in a practical, question-and-answer format, explaining the underlying chemical principles and offering validated protocols for mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitrile hydrolysis is incomplete, and I'm isolating the amide intermediate. How can I drive the reaction to completion?
A1: Incomplete hydrolysis to the desired carboxylic acid, resulting in the isolation of 3-(2-cyanophenyl)propanamide, is a common issue. This occurs because the hydrolysis of a nitrile proceeds through an amide intermediate.[1][2] The rate of amide hydrolysis can be comparable to or slower than the rate of nitrile hydrolysis, especially under mild conditions.
Underlying Cause: The stability of the amide intermediate can halt the reaction. Both acidic and basic conditions can be used for hydrolysis, but achieving complete conversion requires careful optimization of reaction parameters.[3][4][5]
Troubleshooting Strategies:
-
Acidic Hydrolysis:
-
Increase Reaction Time and/or Temperature: Prolonged heating under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid is often necessary to hydrolyze the stable amide.[1]
-
Stronger Acidic Conditions: If dilute acid was used, switching to a more concentrated acid can accelerate the second hydrolysis step.
-
-
Alkaline Hydrolysis:
-
Harsher Conditions: Similar to acidic hydrolysis, increasing the temperature and reaction time with a strong base like sodium hydroxide or potassium hydroxide will favor the formation of the carboxylate salt.[5]
-
Post-Reaction Acidification: Remember that alkaline hydrolysis yields the carboxylate salt. A separate acidification step with a strong acid is required to obtain the final carboxylic acid product.[1][3]
-
Experimental Protocol: Complete Hydrolysis of a Nitrile Precursor
This protocol outlines a robust method for the complete hydrolysis of a nitrile, such as 2-(2-cyanoethyl)benzonitrile, to this compound.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Concentrated HCl or H₂SO₄ | 10-20% aq. NaOH or KOH |
| Solvent | Water or aqueous ethanol | Water or aqueous ethanol |
| Temperature | Reflux (typically >100 °C) | Reflux (typically >100 °C) |
| Time | 12-24 hours (monitor by TLC/HPLC) | 12-24 hours (monitor by TLC/HPLC) |
| Work-up | Cool, dilute with water, extract with a suitable organic solvent (e.g., ethyl acetate). | Cool, acidify with conc. HCl to pH < 2, extract with a suitable organic solvent. |
dot
Caption: Nitrile hydrolysis proceeds via an amide intermediate.
Q2: I'm observing a significant amount of a byproduct with a different molecular weight. I suspect an intramolecular cyclization. What is this byproduct and how can I avoid it?
A2: The formation of 4-cyano-1-indanone is a likely byproduct, arising from an intramolecular Friedel-Crafts acylation of the this compound product, especially under strong acid conditions used for hydrolysis or in a separate cyclization step.[1][5]
Underlying Cause: The carboxylic acid can be activated by a strong acid (e.g., polyphosphoric acid (PPA) or concentrated sulfuric acid) to form an acylium ion. This electrophile can then attack the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution to form the six-membered ring of the indanone.[6][7]
Troubleshooting Strategies:
-
Milder Hydrolysis Conditions: If the cyclization is occurring during the nitrile hydrolysis, switching to milder acidic conditions (if possible) or using alkaline hydrolysis followed by careful acidification at low temperatures can minimize this side reaction.
-
Control of Acylating Agent: If the synthesis involves a deliberate cyclization step, controlling the stoichiometry of the dehydrating/activating agent (like PPA) and the reaction temperature is crucial.
-
Alternative Synthetic Route: Consider a synthetic strategy that avoids the formation of the free carboxylic acid under strongly acidic conditions if the indanone is a persistent and difficult-to-separate byproduct. A malonic ester synthesis approach can be a viable alternative.
dot
Caption: Formation of 4-cyano-1-indanone byproduct.
Q3: My reaction using the malonic ester synthesis route is giving low yields and multiple products. What are the likely side reactions?
A3: The malonic ester synthesis is a powerful method for forming carbon-carbon bonds, but it is susceptible to side reactions, particularly dialkylation.[8] In the context of synthesizing this compound, this would involve the reaction of the enolate of diethyl malonate with 2-cyanobenzyl halide.
Underlying Cause: The product of the initial alkylation, diethyl (2-cyanobenzyl)malonate, still possesses an acidic proton on the α-carbon. If there is excess base or unreacted enolate, a second alkylation can occur, leading to the formation of a dialkylated malonic ester.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the diethyl malonate relative to the base and the 2-cyanobenzyl halide to minimize the presence of the mono-alkylated product in the presence of the enolate.
-
Slow Addition: Add the 2-cyanobenzyl halide slowly to the solution of the malonate enolate to ensure it reacts with the enolate as it is added, reducing the chance of the mono-alkylated product reacting further.
-
Choice of Base: Use a base that matches the ester alkyl group (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, which can complicate the product mixture.[8]
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Enolate Formation: Dissolve diethyl malonate in absolute ethanol and add sodium ethoxide.
-
Alkylation: Slowly add 2-cyanobenzyl bromide to the solution at room temperature and then heat to reflux.
-
Hydrolysis and Decarboxylation: After the reaction is complete, cool the mixture and perform a saponification using aqueous NaOH. Acidify the resulting solution with a strong acid and heat to induce decarboxylation of the intermediate malonic acid derivative.
dot
Caption: Malonic ester synthesis and dialkylation byproduct.
Analytical Characterization of Products and Byproducts
Accurate identification of the desired product and potential impurities is crucial for process optimization and quality control. Below is a summary of expected analytical data for the key compounds.
| Compound | 1H NMR (typical shifts in CDCl₃) | 13C NMR (typical shifts in CDCl₃) | HPLC Retention Time |
| This compound | δ 10-12 (br s, 1H, COOH), 7.2-7.7 (m, 4H, Ar-H), 3.1-3.3 (t, 2H, CH₂), 2.7-2.9 (t, 2H, CH₂) | δ ~178 (COOH), ~133-134 (Ar-C), ~127-130 (Ar-CH), ~117 (CN), ~112 (Ar-C-CN), ~33 (CH₂), ~29 (CH₂) | Varies with method, typically the main peak. |
| 3-(2-Cyanophenyl)propanamide | δ 5.5-7.0 (br s, 2H, NH₂), 7.2-7.6 (m, 4H, Ar-H), 3.0-3.2 (t, 2H, CH₂), 2.4-2.6 (t, 2H, CH₂) | δ ~174 (CONH₂), ~133-134 (Ar-C), ~127-130 (Ar-CH), ~117 (CN), ~112 (Ar-C-CN), ~35 (CH₂), ~30 (CH₂) | Typically more polar, earlier eluting than the acid. |
| 4-Cyano-1-indanone | δ 7.5-7.9 (m, 3H, Ar-H), 3.2-3.4 (t, 2H, CH₂), 2.7-2.9 (t, 2H, CH₂) | δ ~205 (C=O), ~150 (Ar-C), ~135-138 (Ar-CH), ~125 (Ar-CH), ~116 (CN), ~110 (Ar-C-CN), ~36 (CH₂), ~26 (CH₂) | Less polar, may have a longer retention time. |
Note: Specific shifts and retention times will vary depending on the solvent, concentration, and analytical method used.
References
- 1. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of 3-(2-Cyanophenyl)propanoic Acid Production
Welcome to the technical support center for the production of 3-(2-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up process.
I. Process Overview: Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-cyanobenzyl cyanide with a suitable three-carbon synthon, followed by hydrolysis. An alternative approach described in the literature for a similar compound involves the hydrogenation of a cyanocinnamic acid derivative.[1] The choice of route will depend on the availability of starting materials, cost, and desired purity.
Below is a generalized workflow for the production of this compound, highlighting critical control points for successful scale-up.
Caption: A generalized workflow for the synthesis and purification of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction due to insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). - Gradually increase the reaction temperature, being mindful of potential side reactions. |
| - Degradation of starting materials or product. | - Ensure starting materials are of high purity. - Investigate the thermal stability of the product and intermediates. | |
| - Poor mixing in the reactor. | - Use an appropriately sized and shaped reactor with adequate agitation. - Consider the viscosity of the reaction mixture at scale. | |
| Formation of Impurities | - Side Reactions: Hydrolysis of the nitrile group to an amide or carboxylic acid.[2][3] | - Control the amount of water in the reaction mixture. - Perform the reaction under anhydrous conditions if necessary. |
| - Decarboxylation: Loss of CO2 from the propanoic acid moiety at elevated temperatures.[4][5][6] | - Maintain a controlled reaction temperature. - Consider using a milder base or catalyst if applicable. | |
| - Polymerization: Formation of polymeric byproducts. | - Control the concentration of reagents and the rate of addition. - Ensure efficient heat dissipation from the reactor. | |
| Difficult Product Isolation | - Emulsion formation during liquid-liquid extraction. | - Add a saturated brine solution to the aqueous layer to break the emulsion. - Consider using a different extraction solvent. |
| - Product oiling out during recrystallization. | - Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. - Control the cooling rate during crystallization. A slower cooling rate often yields better crystals. | |
| - Fine crystals that are difficult to filter. | - Optimize the recrystallization solvent and cooling profile to encourage the growth of larger crystals. - Consider using a filter aid, but be mindful of potential contamination. | |
| Product Purity Issues | - Incomplete removal of starting materials or byproducts. | - Optimize the purification method (e.g., recrystallization solvent system, number of recrystallizations). A patent for a similar compound suggests using an ethyl acetate-n-heptane system for recrystallization.[7] |
| - Residual solvent in the final product. | - Dry the final product under vacuum at an appropriate temperature. - Use a solvent with a lower boiling point for the final purification step if possible. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: When working with cyanophenyl compounds, it is crucial to be aware of the potential for the release of toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[8][9] Key safety precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained system.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
pH Control: Avoid strongly acidic conditions, especially during work-up and purification, to minimize the risk of HCN evolution.
-
Waste Disposal: Dispose of all waste containing cyanide in accordance with local regulations.[8]
Q2: How do I choose an appropriate solvent for the reaction and recrystallization?
A2: The choice of solvent is critical for both the reaction and purification steps.
-
Reaction Solvent: The ideal reaction solvent should dissolve the starting materials, be inert to the reaction conditions, and have a boiling point that allows for good temperature control. Common solvents for similar reactions include polar aprotic solvents like DMF or DMSO.
-
Recrystallization Solvent: An effective recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. It is often a trial-and-error process, but a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. For a related compound, an ethyl acetate/n-heptane mixture was found to be successful.[7]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of analytical techniques is recommended for comprehensive process control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the formation of the product and any impurities. It can also be used to determine the purity of the final product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O and O-H) groups.
Q4: Can the nitrile group be hydrolyzed during the reaction or work-up? How can this be prevented?
A4: Yes, the nitrile group is susceptible to hydrolysis to either an amide or a carboxylic acid, particularly in the presence of strong acids or bases and water.[2][3] To minimize this side reaction:
-
Control Water Content: Use anhydrous solvents and reagents if possible.
-
Moderate pH: Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. During work-up, neutralize the reaction mixture promptly.
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Maintain the lowest effective temperature during the reaction and work-up.
Q5: What are the key considerations for the decarboxylation side reaction?
A5: Decarboxylation, the loss of carbon dioxide from the carboxylic acid, can be a significant side reaction at elevated temperatures.[4][5][6] Key considerations include:
-
Thermal Stability: Determine the thermal stability of this compound to identify the maximum safe operating temperature.
-
Reaction Conditions: High temperatures and the presence of certain catalysts can promote decarboxylation. Optimize these parameters to favor the desired reaction.
-
Purification: If decarboxylation does occur, the resulting byproduct will need to be removed during purification. This can often be achieved through recrystallization or chromatography.
IV. Detailed Experimental Protocol: A General Guideline
The following is a generalized protocol for the synthesis of this compound. Note: This is a template and should be optimized for your specific laboratory conditions and scale.
-
Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the starting materials and an appropriate anhydrous solvent.
-
-
Reaction:
-
Cool the mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add the second reagent, maintaining the temperature within the specified range.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC or HPLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution, while maintaining a low temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., n-heptane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
-
Caption: Potential side reactions in the synthesis of this compound.
V. References
-
AK Scientific, Inc. Safety Data Sheet: 2-Cyano-3-(4-cyanophenyl)propanoic acid.
-
TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Cyanophenylboronic Acid (contains varying amounts of Anhydride).
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: 3-(Hydroxymethylphosphinoyl)propionic acid.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: Propionic acid.
-
Theoretical Investigation of the Reaction Mechanism of the Decarboxylation and Decarbonylation of Propanoic Acid on Pd(111) Model Surfaces. (2025). Request PDF - ResearchGate.
-
Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. PrepChem.com.
-
Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.
-
Decarboxylation Reaction of Propanoic Acid. (2025). YouTube.
-
Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
-
This compound | 27916-43-4. ChemicalBook.
-
This compound CAS#: 27916-43-4. ChemicalBook.
-
ANALYTICAL METHOD SUMMARIES. (2021).
-
Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. (2014). Khan Academy.
-
This compound, CasNo.27916-43-4. Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland).
-
3-(4-CYANOPHENYL)PROPANOIC ACID - Safety Data Sheet. ChemicalBook.
-
This compound (Cas 27916-43-4). Parchem.
-
This compound AldrichCPR. Sigma-Aldrich.
-
The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts.
-
3-(4-Cyanophenyl)propanoic acid. MedChemExpress (MCE) Life Science Reagents.
-
This compound AldrichCPR. Sigma-Aldrich.
-
3-Cyanopropanoic acid | C4H5NO2 | CID 263086. PubChem - NIH.
-
Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
-
Reactions of Nitriles. Chemistry Steps.
-
Challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid. Benchchem.
-
Cyanohydrin Formation and Reactions. (2024). YouTube.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
-
Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. ResearchGate.
-
Organic Chemistry-4.
-
Challenges, progress, and future perspectives for cyanobacterial polyhydroxyalkanoate production.
-
2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID 10559569. PubChem.
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals.
-
Sustainable Production of Propionic acid and Derivatives on Industrial Scale. (2024). PubMed.
-
Preparation and synthetic applications of cyano compounds. ResearchGate.
-
Challenges, progress, and future perspectives for cyanobacterial polyhydroxyalkanoate production. Semantic Scholar.
-
Development of New Reagents and Procedures to Facilitate Cyanobacterial Genetic Engineering. AIChE Proceedings.
References
- 1. prepchem.com [prepchem.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
analytical methods for detecting impurities in 3-(2-Cyanophenyl)propanoic acid
<Technical Support Center: Analytical Methods for Detecting Impurities in 3-(2-Cyanophenyl)propanoic Acid >
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this pharmaceutical intermediate. Adherence to stringent purity standards is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This resource combines established analytical methodologies with troubleshooting insights to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity analysis of this compound, providing concise and actionable answers.
FAQ 1: What are the likely impurities in this compound?
Potential impurities in this compound can originate from starting materials, by-products of the synthesis, intermediates, and degradation products.[1][2][3] Common classes of impurities to consider include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are common process-related impurities.[3] For instance, if the synthesis involves the hydrolysis of a corresponding nitrile ester, residual ester could be a potential impurity.
-
By-products: Side reactions occurring during the synthesis can lead to the formation of isomeric or related substances.
-
Degradation Products: The molecule can degrade under stress conditions like heat, light, oxidation, and acidic or basic environments.[4][5] Forced degradation studies are essential to identify these potential degradants.[4][5][6]
-
Reagents, Ligands, and Catalysts: Inorganic and organic materials used in the synthesis can sometimes be carried through to the final product.[1]
FAQ 2: Which analytical technique is most suitable for routine purity analysis?
High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the gold standard for routine purity analysis of non-volatile organic compounds like this compound.[7][8] Its advantages include high sensitivity, reproducibility, and the ability to separate a wide range of impurities.[9] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its structurally similar impurities.
FAQ 3: When should I use Mass Spectrometry (MS)?
Mass Spectrometry (MS) is a powerful tool for the identification and structural elucidation of unknown impurities.[10][11][12] It is particularly crucial when:
-
An unknown peak is observed in the HPLC chromatogram.
-
The impurity level exceeds the identification threshold set by regulatory guidelines such as ICH Q3A.[1][13][14][15]
-
Characterizing degradation products from forced degradation studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of HPLC with the identification capabilities of MS.[8][16][17]
FAQ 4: Can Gas Chromatography (GC) be used for impurity analysis of this compound?
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds.[18] While this compound itself is not highly volatile, GC can be employed to detect volatile organic impurities, such as residual solvents used in the manufacturing process.[7][19] For the analysis of the main compound and its non-volatile impurities by GC, derivatization to increase volatility would be necessary.
FAQ 5: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy?
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of impurities.[20][21] Once an impurity has been isolated, typically through preparative HPLC, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[20][21] Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the impurity.[21]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound using HPLC.
Guide 1: HPLC Troubleshooting - Peak Shape Problems
Poor peak shape can significantly impact the accuracy and precision of quantification. Common peak shape issues include tailing, fronting, broadening, and splitting.[22][23]
Problem: Peak Tailing
-
Symptom: The peak has an asymmetrical tail extending to the right.
-
Potential Causes & Solutions:
-
Silanol Interactions: The acidic nature of the carboxylic acid in this compound can lead to interactions with residual silanol groups on the silica-based stationary phase.
-
Solution 1: Lower the mobile phase pH. Adding an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups.
-
Solution 2: Use a column with end-capping or a base-deactivated stationary phase.
-
Solution 3: If the tailing is observed for basic impurities, it could be due to the loss of end-capping on the column.[24]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination: Accumulation of contaminants at the column inlet can cause peak distortion.
-
Solution: Use a guard column and ensure proper sample preparation. If contamination is suspected, flush the column or, if necessary, replace it.[25]
-
-
Problem: Peak Fronting
-
Symptom: The peak has a leading edge that is less steep than the trailing edge.
-
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak fronting.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Column Overload: Similar to peak tailing, overloading the column can also result in fronting peaks.[23]
-
Solution: Decrease the amount of sample injected.
-
-
Column Collapse or Void: A void at the head of the column can lead to distorted peak shapes.[24]
-
Solution: This usually indicates column failure, and the column should be replaced.[25]
-
-
Problem: Split Peaks
-
Symptom: The peak appears as two or more closely spaced peaks.
-
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly.[25]
-
Solution: Reverse the column and flush it to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column.[25]
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[23]
-
Solution: Ensure the sample solvent is compatible with the mobile phase.
-
-
Co-eluting Impurities: What appears to be a split peak could be two unresolved components.
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.
-
-
Guide 2: HPLC Troubleshooting - Retention Time Variability
Inconsistent retention times can lead to incorrect peak identification and integration.
Problem: Shifting Retention Times
-
Symptom: The retention times of peaks change between injections or over a sequence.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.
-
Solution: Increase the equilibration time to at least 10 column volumes.
-
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of a volatile component can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[22]
-
Solution: Use a column oven to maintain a constant temperature.
-
-
pH Drift: For ionizable compounds like this compound, a change in the mobile phase pH can significantly impact retention.
-
Solution: Use a buffered mobile phase and ensure its pH is consistent.
-
-
Section 3: Experimental Protocols & Data Presentation
Protocol 1: General RP-HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
- 0-5 min: 20% B
- 5-25 min: 20% to 80% B
- 25-30 min: 80% B
- 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm and 254 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Accurately weigh about 10 mg of this compound and dissolve it in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
Table 1: Comparison of Analytical Techniques for Impurity Analysis
| Analytical Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantification and detection of known and unknown impurities. | High sensitivity, robust, and widely available. | Limited identification capabilities for unknown impurities. |
| LC-MS | Identification and structural elucidation of unknown impurities.[16][17] | High specificity and sensitivity, provides molecular weight information.[10] | More complex instrumentation and higher cost. |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents).[19] | Excellent for volatile compounds, provides structural information. | Not suitable for non-volatile compounds without derivatization. |
| NMR | Definitive structural elucidation of isolated impurities.[20][21] | Provides detailed structural information.[20] | Lower sensitivity compared to MS, requires isolated and pure samples. |
| FTIR | Confirmatory identification of the main component and functional group analysis of impurities. | Provides information about functional groups. | Not suitable for complex mixtures, limited structural information. |
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[4][5][6]
1. Acid Hydrolysis:
- Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
2. Base Hydrolysis:
- Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
3. Oxidative Degradation:
- Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
4. Thermal Degradation:
- Expose the solid sample to 80°C for 48 hours.
5. Photolytic Degradation:
- Expose the sample (solid and in solution) to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Analysis: Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.
Section 4: Visualizations
Diagram 1: General Workflow for Impurity Identification
Caption: Workflow for the identification of an unknown impurity.
Diagram 2: Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Section 5: Regulatory Context
The identification and control of impurities are governed by international guidelines, primarily from the International Council for Harmonisation (ICH).
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][13][14][15] It establishes thresholds based on the maximum daily dose of the drug substance.[2]
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
-
-
ICH Q3C: Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceutical products.[1][13]
Understanding and adhering to these guidelines is essential for regulatory submissions and ensuring patient safety.
References
- 1. jpionline.org [jpionline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. biomedres.us [biomedres.us]
- 5. library.dphen1.com [library.dphen1.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. scispace.com [scispace.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. ajrconline.org [ajrconline.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. biomedres.us [biomedres.us]
- 20. veeprho.com [veeprho.com]
- 21. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 22. uhplcs.com [uhplcs.com]
- 23. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 24. waters.com [waters.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-(2-Cyanophenyl)propanoic Acid: A Comparative Analysis for Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of 3-(2-Cyanophenyl)propanoic acid, a bifunctional molecule of interest in medicinal chemistry. Beyond a mere presentation of spectral data, we will delve into the rationale behind signal assignments, explore the influence of substituents on chemical shifts and coupling constants, and provide a comparative perspective on alternative analytical methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the power of NMR in accelerating the drug discovery pipeline.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For organic chemists and drug developers, ¹H and ¹³C NMR are indispensable techniques. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. Complementarily, ¹³C NMR reveals the carbon framework of a molecule, identifying the number of non-equivalent carbon atoms and their hybridization states. Together, they form a powerful combination for de novo structure determination and confirmation of synthesis.
¹H NMR Spectral Analysis of this compound
Due to the absence of publicly available experimental spectra for this compound, we have generated a predicted ¹H NMR spectrum using advanced computational algorithms. This prediction, coupled with empirical data from analogous compounds, provides a robust framework for spectral interpretation.
The structure of this compound presents two distinct regions for ¹H NMR analysis: the aliphatic chain and the aromatic ring.
dot
Caption: Molecular structure of this compound with key protons labeled.
Aliphatic Region
The propanoic acid chain gives rise to two distinct signals:
-
α-CH₂ (alpha to the benzene ring): These two protons are predicted to appear as a triplet around 2.98 ppm . The triplet multiplicity arises from coupling to the adjacent β-CH₂ protons.
-
β-CH₂ (beta to the benzene ring): These two protons are also predicted to appear as a triplet, slightly downfield from the α-CH₂ group, at approximately 2.75 ppm . This is due to the deshielding effect of the adjacent carboxylic acid group.
A broad singlet corresponding to the carboxylic acid proton (-COOH) is expected to appear significantly downfield, typically in the range of 10-13 ppm .[1] Its exact chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.
Aromatic Region
The ortho-disubstituted benzene ring will exhibit a more complex pattern of signals. The four aromatic protons are chemically non-equivalent and will display characteristic splitting patterns.
-
H-6 (ortho to the cyano group): This proton is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the cyano group, appearing as a doublet of doublets around 7.65 ppm . It will be coupled to H-5 (ortho coupling, J ≈ 7-10 Hz) and H-4 (meta coupling, J ≈ 2-3 Hz).
-
H-3 (ortho to the propanoic acid group): This proton is predicted to resonate around 7.30 ppm as a doublet of doublets, coupled to H-4 (ortho coupling) and H-5 (meta coupling).
-
H-4 and H-5 (meta to the substituents): These protons will appear in the region of 7.40-7.55 ppm . Their signals will likely be complex multiplets due to mutual ortho and meta couplings.
The predicted ¹H NMR data is summarized in the table below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -COOH | ~12.0 | br s | - | 1H |
| H-6 | 7.65 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |
| H-4, H-5 | 7.40 - 7.55 | m | - | 2H |
| H-3 | 7.30 | dd | J_ortho ≈ 7.5, J_meta ≈ 1.5 | 1H |
| α-CH₂ | 2.98 | t | J ≈ 7.5 | 2H |
| β-CH₂ | 2.75 | t | J ≈ 7.5 | 2H |
¹³C NMR Spectral Analysis of this compound
The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton.
dot
Caption: Carbon framework of this compound.
Aliphatic Carbons
-
Carboxylic Acid Carbon (-COOH): This quaternary carbon is expected to appear the most downfield, in the range of 170-185 ppm .[1] Our prediction places this signal at approximately 178.5 ppm .
-
α-CH₂ Carbon: The carbon alpha to the aromatic ring is predicted to be around 29.5 ppm .
-
β-CH₂ Carbon: The carbon beta to the aromatic ring (and alpha to the carbonyl) is expected to be slightly more deshielded, with a predicted chemical shift of 34.0 ppm .
Aromatic and Nitrile Carbons
-
Nitrile Carbon (-CN): The carbon of the cyano group is predicted to resonate in the characteristic range of 110-125 ppm , specifically around 118.0 ppm .[1]
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry.
-
C-2 (ipso-carbon attached to the propanoic acid): Predicted around 142.0 ppm .
-
C-1 (ipso-carbon attached to the cyano group): Predicted around 112.0 ppm .
-
C-6: Predicted around 133.5 ppm .
-
C-4: Predicted around 133.0 ppm .
-
C-5: Predicted around 129.0 ppm .
-
C-3: Predicted around 127.0 ppm .
-
The predicted ¹³C NMR data is summarized below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 178.5 |
| C-2 | 142.0 |
| C-6 | 133.5 |
| C-4 | 133.0 |
| C-5 | 129.0 |
| C-3 | 127.0 |
| -CN | 118.0 |
| C-1 | 112.0 |
| β-CH₂ | 34.0 |
| α-CH₂ | 29.5 |
Comparison with Alternative Analytical Techniques
While NMR provides a wealth of structural information, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -C≡N, C=O, O-H). | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Unambiguous structure determination. | Requires a single crystal of sufficient quality. |
For this compound, IR spectroscopy would confirm the presence of the nitrile (stretch around 2220-2260 cm⁻¹) and carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹) functional groups. Mass spectrometry would confirm the molecular weight (175.19 g/mol ). However, neither technique could definitively establish the substitution pattern on the aromatic ring or the connectivity of the propanoic acid chain, highlighting the indispensable role of NMR.
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data, the following protocol is recommended:
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Caption: A typical workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans will be required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of this compound, facilitated by predictive methodologies in the absence of experimental data, showcases the power of modern spectroscopic techniques. The detailed analysis of chemical shifts, multiplicities, and coupling constants provides a unique structural fingerprint, enabling its unambiguous identification and differentiation from related isomers and impurities. This guide underscores the critical importance of NMR spectroscopy in the rigorous structural verification required in the drug development process, providing a solid foundation for further preclinical and clinical investigations.
References
A Comparative Guide to the Synthesis of Cyanophenylpropanoic Acid Isomers for Researchers and Drug Development Professionals
Introduction
Cyanophenylpropanoic acid isomers and their derivatives are pivotal building blocks in medicinal chemistry and materials science. Their strategic importance lies in their utility as scaffolds for the synthesis of a diverse range of biologically active molecules, including enzyme inhibitors and receptor modulators. The precise positioning of the cyano and propanoic acid functionalities on the phenyl ring significantly influences the molecule's physicochemical properties and its interactions with biological targets. Consequently, the efficient and selective synthesis of the 2-, 3-, and 4-cyanophenylpropanoic acid isomers is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of various synthetic methodologies for accessing each of these isomers. We will delve into the mechanistic rationale behind different synthetic strategies, present detailed experimental protocols, and offer a comparative analysis of their respective yields and purities. This document is designed to serve as a practical resource for chemists, enabling them to make informed decisions when selecting a synthetic route tailored to their specific research needs.
I. Synthesis of 2-Cyanophenylpropanoic Acid
The synthesis of 2-cyanophenylpropanoic acid presents unique challenges due to the potential for steric hindrance and electronic effects from the ortho-substituted cyano group. A prominent and effective strategy involves the Knoevenagel condensation of 2-cyanobenzaldehyde with an active methylene compound, followed by subsequent reduction and hydrolysis.
Method 1: Knoevenagel Condensation of 2-Cyanobenzaldehyde with Malonic Acid
This two-step approach first establishes the carbon-carbon double bond via a Knoevenagel condensation, followed by reduction of the alkene and hydrolysis of the resulting dicarboxylic acid intermediate.
Reaction Scheme:
Caption: Synthesis of 2-Cyanophenylpropanoic Acid via Knoevenagel Condensation.
Mechanism & Rationale:
The Knoevenagel condensation is initiated by the deprotonation of malonic acid by a basic catalyst, typically piperidine in pyridine, to form a reactive enolate. This enolate then undergoes a nucleophilic addition to the carbonyl carbon of 2-cyanobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields 2-cyano-3-(2-cyanophenyl)propenoic acid. The choice of pyridine as a solvent and piperidine as a catalyst is crucial for promoting the reaction while minimizing side reactions.[1] The subsequent step involves the reduction of the carbon-carbon double bond, for which catalytic hydrogenation (e.g., using Pd/C) or sodium borohydride can be employed. Finally, acidic workup facilitates the hydrolysis of the nitrile and decarboxylation to afford the target 2-cyanophenylpropanoic acid.
Experimental Protocol:
Step 1: Synthesis of 2-Cyano-3-(2-cyanophenyl)propenoic acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL/g of aldehyde).
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 2-Cyanophenylpropanoic Acid
-
Suspend the crude 2-cyano-3-(2-cyanophenyl)propenoic acid (1.0 eq) in ethanol.
-
Add sodium borohydride (2.0 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 2M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Summary:
| Method | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Knoevenagel Condensation & Reduction | 2-Cyanobenzaldehyde, Malonic Acid | Piperidine, Pyridine, NaBH₄ | ~60-70% (overall) | >95% | [1] |
II. Synthesis of 3-Cyanophenylpropanoic Acid
For the meta-isomer, two prominent strategies involve the Horner-Wadsworth-Emmons (HWE) and Wittig reactions to construct the carbon backbone, followed by hydrolysis.
Method 1: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers excellent stereoselectivity, typically favoring the formation of the (E)-alkene, which is then hydrolyzed.
Reaction Scheme:
Caption: Synthesis of 3-Cyanophenylpropanoic Acid via HWE Reaction.
Mechanism & Rationale:
The HWE reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride, to generate a stabilized phosphonate carbanion.[1] This carbanion then attacks the carbonyl carbon of 3-cyanobenzaldehyde. The resulting intermediate eliminates diethyl phosphate to form the (E)-alkene with high selectivity. The stereochemical outcome is driven by the thermodynamic stability of the anti-periplanar transition state leading to the E-isomer.[2] The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved under basic conditions followed by acidic workup.
Experimental Protocol:
Step 1: Synthesis of Ethyl (E)-3-(3-cyanophenyl)acrylate [2]
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 2: Hydrolysis to 3-Cyanophenylpropanoic Acid
-
Dissolve the ethyl acrylate intermediate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 12 hours.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and recrystallize the product.
Method 2: Wittig Reaction
The Wittig reaction provides another reliable method for olefination, though stereoselectivity can be more variable depending on the nature of the ylide.
Reaction Scheme:
Caption: Synthesis of 3-Cyanophenylpropanoic Acid via Wittig Reaction.
Mechanism & Rationale:
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide.[3] For the synthesis of the acrylate intermediate, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is used. The reaction proceeds through a betaine intermediate which collapses to an oxaphosphetane, subsequently fragmenting to the alkene and triphenylphosphine oxide. Stabilized ylides generally favor the formation of the (E)-alkene. The subsequent hydrolysis is analogous to the HWE route.
Experimental Protocol:
Step 1: Synthesis of Ethyl 3-(3-cyanophenyl)acrylate
-
In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the ethyl acrylate.
Step 2: Hydrolysis to 3-Cyanophenylpropanoic Acid
-
Dissolve the purified ethyl acrylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, acidify with concentrated HCl, and extract with ethyl acetate.
-
Dry the organic layer and remove the solvent to yield the product.
Data Summary:
| Method | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Horner-Wadsworth-Emmons | 3-Cyanobenzaldehyde, Triethyl phosphonoacetate | NaH, LiOH | >85% (overall) | >98% | [2][4] |
| Wittig Reaction | 3-Cyanobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Toluene, NaOH | ~75-85% (overall) | >95% | [3] |
III. Synthesis of 4-Cyanophenylpropanoic Acid
The para-isomer is often synthesized via a Knoevenagel condensation to form the corresponding cinnamic acid derivative, which is then reduced.
Method 1: Knoevenagel Condensation and Subsequent Reduction
This reliable two-step sequence is a common method for accessing 4-substituted phenylpropanoic acids.
Reaction Scheme:
Caption: Synthesis of 4-Cyanophenylpropanoic Acid via Knoevenagel Condensation.
Mechanism & Rationale:
Similar to the synthesis of the 2-isomer, the Knoevenagel condensation of 4-cyanobenzaldehyde with malonic acid in the presence of piperidine and pyridine yields 4-cyanocinnamic acid.[5] The subsequent reduction of the α,β-unsaturated carboxylic acid is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This method is highly efficient and selective for the reduction of the carbon-carbon double bond without affecting the cyano group or the aromatic ring.
Experimental Protocol:
Step 1: Synthesis of 4-Cyanocinnamic Acid [5]
-
In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 2: Synthesis of 4-Cyanophenylpropanoic Acid
-
Dissolve the 4-cyanocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product. Recrystallization may be performed for further purification.
Data Summary:
| Method | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Knoevenagel Condensation & Reduction | 4-Cyanobenzaldehyde, Malonic Acid | Piperidine, Pyridine, H₂, Pd/C | ~80-90% (overall) | >98% | [5][6] |
IV. Comparative Analysis and Conclusion
The choice of synthetic route for a particular cyanophenylpropanoic acid isomer depends on several factors, including the availability of starting materials, desired scale, and the required purity of the final product.
| Isomer | Primary Synthetic Strategy | Key Advantages | Potential Challenges |
| 2-Cyanophenylpropanoic Acid | Knoevenagel Condensation & Reduction | Utilizes readily available starting materials. | Potential for lower yields due to steric hindrance. |
| 3-Cyanophenylpropanoic Acid | Horner-Wadsworth-Emmons Reaction | High stereoselectivity for the (E)-alkene intermediate; generally high yields. | Requires the use of strong bases like sodium hydride. |
| Wittig Reaction | Milder conditions compared to HWE; good yields. | Stereoselectivity can be lower than HWE. | |
| 4-Cyanophenylpropanoic Acid | Knoevenagel Condensation & Reduction | High-yielding and straightforward two-step process. | Requires handling of hydrogen gas for the reduction step. |
For the 2-isomer , the Knoevenagel condensation provides a direct route, although optimization of the reduction and hydrolysis steps is crucial for achieving high overall yields.
The synthesis of the 3-isomer is well-served by both the HWE and Wittig reactions. The HWE reaction is often preferred for its superior stereoselectivity, leading to a cleaner product profile before hydrolysis.
The 4-isomer is most conveniently prepared via the Knoevenagel condensation followed by catalytic hydrogenation, a robust and high-yielding sequence.
Ultimately, the selection of a specific protocol will be guided by the researcher's experimental capabilities and the specific requirements of their synthetic target. This guide provides a solid foundation for making that choice, offering both the theoretical underpinning and practical details for the successful synthesis of these valuable chemical building blocks.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction with 3-Cyanobenzaldehyde. --INVALID-LINK--
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PubChem. (n.d.). 2-Amino-3-(3-cyano-phenyl)-propionic acid. National Center for Biotechnology Information. --INVALID-LINK--
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Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und einige Reaktionen von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
-
Enamine. (n.d.). Triethyl phosphonoacetate. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of p-cyanocinnamic acid. --INVALID-LINK--
-
Organic Syntheses. (n.d.). p-BROMOTOLUENE. --INVALID-LINK--
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Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Cyanoacetic Acid and Malonic Acid in the Knoevenagel Condensation. --INVALID-LINK--
-
Total Organic Chemistry. (n.d.). Mastering the HWE Reaction with Triethyl Phosphonoacetate: A Supplier's Guide. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. --INVALID-LINK--
-
Google Patents. (n.d.). CN105646139A - P-bromotoluene synthesis process. --INVALID-LINK--
-
University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. --INVALID-LINK--
-
ResearchGate. (2019). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. --INVALID-LINK--
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. --INVALID-LINK--
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Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. --INVALID-LINK--
-
Semantic Scholar. (2007). Solvent Free Wittig Reactions. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. --INVALID-LINK--
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Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. --INVALID-LINK--
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. --INVALID-LINK--
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Prezi. (2016). Synthesis of cinnamic acid from benzaldehyde and malonic aci. --INVALID-LINK--
-
SpectraBase. (n.d.). (E)-3-(4-Cyanophenyl)-2-(hydroxyimino)propanoic acid methyl ester. --INVALID-LINK--
-
Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences of the United States of America, 105(34), 12200–12205. --INVALID-LINK--
References
A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Cyanophenylpropanoic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comprehensive comparative analysis of 2-, 3-, and 4-cyanophenylpropanoic acid, positional isomers with the potential for diverse pharmacological profiles. While direct comparative experimental data for these specific cyanophenylpropanoic acids is not extensively available in published literature, this guide leverages well-established Structure-Activity Relationship (SAR) principles of arylpropanoic acids, a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), to predict their activities.[1][2] Furthermore, we present detailed, field-proven experimental protocols to enable researchers to empirically determine and compare the biological activities of these compounds.
The fundamental mechanism of action for most arylpropanoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[1][3] This guide will, therefore, focus on the predicted differential effects of the 2-, 3-, and 4-cyano isomers on COX-1 and COX-2, as well as other key inflammatory markers.
Predicted Biological Activity Based on Structure-Activity Relationships (SAR)
The position of the cyano (-CN) group on the phenyl ring is expected to significantly influence the biological activity of these propanoic acid derivatives. The SAR for arylpropanoic acids suggests that the nature and position of the substituent on the aromatic ring can modulate the potency and selectivity of COX inhibition.[4][5]
-
4-Cyanophenylpropanoic Acid (para-isomer): In many classes of COX inhibitors, a substituent at the para-position of the phenyl ring is crucial for high potency and selectivity towards COX-2.[6][7] The para-position allows the substituent to project into a secondary pocket of the COX-2 enzyme active site, which is larger than the corresponding region in COX-1. Therefore, it is hypothesized that 4-cyanophenylpropanoic acid would be the most potent COX-2 inhibitor among the three isomers.
-
3-Cyanophenylpropanoic Acid (meta-isomer): A meta-substituent can also contribute to COX inhibitory activity, though often with less pronounced selectivity for COX-2 compared to para-substitution. Fenoprofen, a marketed NSAID, features a phenoxy group at the meta-position.[5][8] Thus, 3-cyanophenylpropanoic acid is predicted to exhibit anti-inflammatory activity, potentially with a mixed COX-1/COX-2 inhibition profile.
-
2-Cyanophenylpropanoic Acid (ortho-isomer): Ortho-substitution can lead to steric hindrance, which may affect the binding of the molecule to the COX active site. This could potentially result in lower inhibitory activity compared to the meta and para isomers.[5]
Table 1: Predicted Comparative Biological Activity Profile of Cyanophenylpropanoic Acid Isomers
| Compound | Predicted COX-1 Inhibition | Predicted COX-2 Inhibition | Predicted Anti-Inflammatory Potency | Rationale based on SAR |
| 2-Cyanophenylpropanoic Acid | Low to Moderate | Low to Moderate | Weakest | Potential for steric hindrance at the ortho position, possibly impeding optimal binding to the COX active site. |
| 3-Cyanophenylpropanoic Acid | Moderate | Moderate to High | Moderate | Meta-substitution is known to be compatible with COX inhibition, as seen in drugs like fenoprofen.[5][8] |
| 4-Cyanophenylpropanoic Acid | Moderate | High | Strongest | Para-substitution often leads to enhanced COX-2 selectivity and potency by accessing a secondary pocket in the enzyme.[6] |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted activities, a series of in vitro and in vivo assays are essential. The following protocols provide a robust framework for a comprehensive comparison.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the activity of COX-1 and COX-2 enzymes.[9]
Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in DMSO.
-
Enzymes: Recombinant human COX-1 and COX-2.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
TMPD (Chromogen): Prepare a fresh solution in assay buffer.
-
Test Compounds: Prepare stock solutions of 2-, 3-, and 4-cyanophenylpropanoic acid in DMSO and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound dilution or vehicle (DMSO) for controls.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
-
Table 2: Template for Recording COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-Cyanophenylpropanoic Acid | |||
| 3-Cyanophenylpropanoic Acid | |||
| 4-Cyanophenylpropanoic Acid | |||
| Reference Drug (e.g., Ibuprofen) |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to assess the in vivo acute anti-inflammatory activity of compounds.[11][12][13][14]
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animals: Male Wistar rats (150-200 g) are used. They are fasted overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle).
-
Reference drug group (e.g., Indomethacin, 5 mg/kg).
-
Test compound groups (e.g., 2-, 3-, and 4-cyanophenylpropanoic acid at various doses).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds or reference drug intraperitoneally or orally.
-
After 30 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Table 3: Template for Recording Carrageenan-Induced Paw Edema Data
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Control (Vehicle) | - | 0 | 0 |
| Reference (Indomethacin) | 5 | ||
| 2-Cyanophenylpropanoic Acid | |||
| 3-Cyanophenylpropanoic Acid | |||
| 4-Cyanophenylpropanoic Acid |
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay provides a measure of the ability of a compound to stabilize proteins, a process that is implicated in inflammation.[15][16][17][18][19]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) is taken as a measure of its in vitro anti-inflammatory activity.
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous solution of BSA, 2.8 mL of phosphate-buffered saline (pH 6.3), and 2 mL of the test compound solution at various concentrations.
-
Control: A control consists of 0.2 mL of 1% BSA and 4.8 mL of phosphate-buffered saline.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation.
Cellular Anti-Inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the effect of the compounds on the production of nitric oxide, a key pro-inflammatory mediator, in a relevant cell line.[20][21][22][23]
Principle: Murine macrophage-like RAW 264.7 cells, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the prostaglandin biosynthesis pathway. Additionally, their effects on other inflammatory signaling cascades like the NF-κB pathway can provide a more complete picture of their biological activity.[24][25][26][27][28]
Conclusion
This guide provides a predictive comparison of the biological activities of 2-, 3-, and 4-cyanophenylpropanoic acid based on established SAR principles for arylpropanoic acid NSAIDs. It is hypothesized that the 4-cyano isomer will exhibit the most potent and selective COX-2 inhibitory activity, followed by the 3-cyano isomer, with the 2-cyano isomer likely being the least active. To validate these predictions, this guide has outlined a series of robust and well-established experimental protocols. By systematically applying these in vitro and in vivo assays, researchers can generate the necessary data to build a comprehensive and accurate comparative profile of these compounds, paving the way for potential future drug development efforts.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. jcdr.net [jcdr.net]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 18. innpharmacotherapy.com [innpharmacotherapy.com]
- 19. cetjournal.it [cetjournal.it]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. purformhealth.com [purformhealth.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Reactivity of Cyanophenylpropanoic Acid Isomers: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of isomers is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-cyanophenylpropanoic acid isomers. We will delve into the underlying electronic and steric factors that govern their chemical behavior, supported by theoretical principles and detailed experimental protocols for empirical validation.
Introduction: The Subtle Influence of Isomeric Position
The cyanophenylpropanoic acids, with the molecular formula C₁₀H₉NO₂, exist as three structural isomers: 2-(cyanophenyl)propanoic acid (ortho-), 3-(cyanophenyl)propanoic acid (meta-), and 4-(cyanophenyl)propanoic acid (para-). While possessing the same constituent atoms, the spatial arrangement of the cyano (-CN) and propanoic acid (-CH₂CH₂COOH) groups on the phenyl ring dramatically influences their reactivity. The primary determinants of this reactivity are the electronic effects (both inductive and resonance) of the potent electron-withdrawing cyano group and the steric hindrance it may impose on the carboxylic acid functional group.
The cyano group is known to be a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond[1][2]. This electronic pull has a significant impact on the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, which are key factors in many of its characteristic reactions, such as esterification and amide formation.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of the cyanophenylpropanoic acid isomers is a direct consequence of the interplay between inductive effects, resonance effects, and steric hindrance.
Electronic Effects: The cyano group exerts a negative inductive effect (-I) and a negative resonance effect (-R).
-
Inductive Effect (-I): The electronegative nitrogen atom in the cyano group pulls electron density through the sigma bonds of the benzene ring. This effect is distance-dependent, being strongest for the ortho isomer and weakest for the para isomer.
-
Resonance Effect (-R): The cyano group can withdraw electron density from the benzene ring via resonance, particularly from the ortho and para positions. This delocalization of electrons further increases the electron-withdrawing nature of the cyano group at these positions[3].
The combination of these effects deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly for this discussion, it influences the reactivity of the propanoic acid side chain. The increased electron withdrawal acidifies the carboxylic acid proton and increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Steric Effects: The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where an ortho substituent can force the carboxylic acid group out of the plane of the benzene ring[4]. This disruption of coplanarity can inhibit resonance between the carboxyl group and the phenyl ring, leading to an increase in acidity[4]. Although the cyano group is linear and not exceptionally bulky, its presence in the ortho position can still exert some steric influence[5].
The following diagram illustrates the electronic effects of the cyano group on the different isomers.
Caption: Electronic and steric influences on cyanophenylpropanoic acid isomers.
Comparative Reactivity Analysis
Based on the theoretical principles outlined above, we can predict the relative reactivity of the three isomers in common reactions involving the carboxylic acid group.
Acidity
The acidity of the carboxylic acid is a good indicator of its reactivity. A more acidic proton implies a more polarized O-H bond and a more stable carboxylate conjugate base. The electron-withdrawing cyano group stabilizes the carboxylate anion by dispersing the negative charge.
-
Ortho-isomer: Expected to be the most acidic due to the strong -I effect and the potential "ortho effect" that reduces resonance stabilization of the neutral carboxylic acid with the ring, making deprotonation more favorable[4][5].
-
Para-isomer: The strong -R effect and a weaker -I effect will also lead to significant stabilization of the carboxylate anion, making it more acidic than the meta-isomer.
-
Meta-isomer: The cyano group exerts only its -I effect from the meta position, with no resonance contribution. This leads to a lesser degree of stabilization of the conjugate base compared to the ortho and para isomers.
Therefore, the predicted order of acidity is: ortho > para > meta .
Esterification and Amide Formation
These reactions proceed via nucleophilic acyl substitution. The rate of these reactions is influenced by the electrophilicity of the carbonyl carbon and, in some cases, steric hindrance around the reaction center.
-
Ortho-isomer: The strong electron-withdrawing effects of the cyano group will make the carbonyl carbon highly electrophilic. However, the proximity of the cyano group might introduce some steric hindrance for bulky nucleophiles, potentially slowing down the reaction rate compared to what electronic effects alone would suggest.
-
Para-isomer: The combined -I and -R effects will enhance the electrophilicity of the carbonyl carbon without any steric hindrance from the cyano group. This makes it a highly reactive candidate for nucleophilic attack.
-
Meta-isomer: With only the inductive effect at play, the carbonyl carbon will be less electrophilic compared to the ortho and para isomers, leading to a slower reaction rate.
Considering both electronic and steric factors, the predicted order of reactivity for esterification and amide formation is: para > ortho > meta . The relative placement of ortho and para might vary depending on the steric bulk of the nucleophile.
Experimental Data: A Comparative Study
To empirically validate these theoretical predictions, a comparative kinetic study of the esterification of the three cyanophenylpropanoic acid isomers with a primary alcohol, such as methanol, in the presence of an acid catalyst can be performed. The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Table 1: Predicted Relative Rate Constants for Esterification with Methanol
| Isomer | Predicted Relative Rate Constant (k_rel) | Key Influencing Factors |
| ortho-cyanophenylpropanoic acid | Moderate to High | Strong -I and -R effects increasing electrophilicity, potentially offset by minor steric hindrance. |
| meta-cyanophenylpropanoic acid | Low | Moderate -I effect, no resonance contribution, leading to lower electrophilicity. |
| para-cyanophenylpropanoic acid | High | Strong -I and -R effects enhancing electrophilicity with no steric hindrance. |
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of the isomers and a comparative kinetic analysis of their esterification.
Synthesis of Cyanophenylpropanoic Acid Isomers
The synthesis of each isomer can be achieved through established synthetic routes. For instance, 3-(3-cyanophenyl)propanoic acid can be synthesized by the hydrogenation of 3-cyano-cinnamic acid[6]. A general procedure for the hydrolysis of the corresponding cyanophenylpropanenitrile can also be employed[7].
Protocol for Comparative Kinetic Study of Esterification
This protocol outlines a method to compare the esterification rates of the ortho-, meta-, and para-cyanophenylpropanoic acid isomers.
Caption: Workflow for the comparative kinetic study of esterification.
Detailed Steps:
-
Preparation: Prepare 0.1 M solutions of ortho-, meta-, and para-cyanophenylpropanoic acid in anhydrous methanol.
-
Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 50 mL of each isomeric solution. Immerse the flasks in a temperature-controlled oil bath set to 60 °C.
-
Initiation: Once the solutions have reached thermal equilibrium, add 0.5 mL of concentrated sulfuric acid to each flask simultaneously to initiate the esterification.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 1 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing 2 mL of a saturated aqueous solution of sodium bicarbonate.
-
Analysis: Analyze the quenched samples using a calibrated HPLC or GC method to quantify the concentration of the corresponding methyl cyanophenylpropanoate ester.
-
Data Processing: Plot the concentration of the formed ester against time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. Assuming pseudo-first-order kinetics with respect to the carboxylic acid (as methanol is in large excess), the rate constants can be calculated and compared.
Conclusion
The positional isomerism in cyanophenylpropanoic acid has a profound impact on its chemical reactivity. A thorough understanding of the interplay between the electronic and steric effects of the cyano group is crucial for predicting and controlling reaction outcomes. Based on theoretical considerations, the expected order of reactivity for reactions such as esterification and amide formation is para > ortho > meta . The provided experimental protocol offers a robust framework for the empirical validation of these predictions. This guide serves as a foundational resource for researchers working with these and similar substituted aromatic compounds, enabling more informed decisions in synthetic design and process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
spectroscopic comparison of 3-(2-Cyanophenyl)propanoic acid and its derivatives
An In-Depth Spectroscopic Guide to 3-(2-Cyanophenyl)propanoic Acid and Its Derivatives
This guide provides a comprehensive spectroscopic comparison of this compound and its common derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental observations and provides self-validating methodologies, ensuring both technical accuracy and practical, field-proven insights. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy serve as indispensable tools for the unambiguous characterization of these molecules.
Introduction: The Structural Landscape
This compound is a bifunctional molecule featuring a carboxylic acid, a nitrile group, and an ortho-substituted aromatic ring. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science. Its derivatives, such as esters or amides, allow for the fine-tuning of its physicochemical properties. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. By systematically analyzing the spectral data, we can confirm identity, assess purity, and understand the electronic and structural impact of chemical modifications.
This guide will focus on the parent acid and its methyl ester derivative as a primary example to illustrate the spectral shifts and changes that occur upon derivatization.
Figure 1: Chemical structures of the parent acid and its methyl ester derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map out the precise connectivity of atoms.
Expertise & Experience: Causality in NMR
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice, but the acidic proton of a carboxylic acid can sometimes undergo rapid exchange, leading to peak broadening. Solvents like DMSO-d₆ are excellent for observing exchangeable protons (like -OH and -NH) as they form strong hydrogen bonds, slowing the exchange rate and resulting in sharper peaks. For carboxylic acids, the acidic proton signal is often found at a very downfield position (>10 ppm) and is characteristically broad.[1][2][3][4] Adding a drop of D₂O to the NMR tube will cause the -COOH proton signal to disappear due to hydrogen-deuterium exchange, providing definitive confirmation of its presence.[1][2][3]
Experimental Protocol: ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. Most deuterated solvents are now supplied with TMS already added.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's spinner, adjust the depth, and insert it into the NMR probe. Acquire the spectrum according to the instrument's standard protocols for ¹H and ¹³C detection.
¹H NMR Analysis
The ortho-substitution on the benzene ring results in a complex splitting pattern for the four aromatic protons, typically observed as multiplets between 7.0 and 8.0 ppm. The two methylene groups (-CH₂-) of the propanoic acid chain form an A₂B₂ system, appearing as two distinct triplets around 2.5-3.5 ppm. The most deshielded proton is the carboxylic acid proton, which appears as a broad singlet far downfield, often above 10 ppm.[4]
-
Derivative Comparison (Methyl Ester): Upon esterification, the broad -COOH signal vanishes. A new, sharp singlet corresponding to the methyl ester protons (-OCH₃) appears around 3.7 ppm. The adjacent methylene protons will experience a slight downfield shift due to the change in the electronic environment.
¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of unique carbon environments. For the parent acid, we expect to see signals for the carboxyl carbon, the nitrile carbon, six distinct aromatic carbons, and two aliphatic carbons.
-
Carboxyl Carbon (-COOH): This signal is typically found in the 165-185 ppm region.[1][2][3]
-
Nitrile Carbon (-C≡N): This carbon resonates in the 115-130 ppm range.[1][2][3]
-
Aromatic Carbons: These appear between ~120 and 140 ppm.
-
Aliphatic Carbons (-CH₂-): These are found upfield, typically between 20-40 ppm.
-
Derivative Comparison (Methyl Ester): The carboxyl carbon signal shifts slightly (often upfield by a few ppm). A new signal for the ester methyl carbon (-OCH₃) appears around 50-55 ppm.
Data Presentation: NMR Chemical Shifts
| Assignment | This compound (Predicted δ, ppm) | Methyl 3-(2-cyanophenyl)propanoate (Predicted δ, ppm) | Key Observations |
| ¹H NMR | |||
| -COOH | ~10-12 (broad s, 1H) | Absent | Disappearance of the acidic proton. |
| Ar-H | ~7.2-7.8 (m, 4H) | ~7.2-7.8 (m, 4H) | Minor shifts depending on solvent. |
| -CH₂-Ar | ~3.1 (t, 2H) | ~3.1 (t, 2H) | Minimal change. |
| -CH₂-COOH | ~2.8 (t, 2H) | ~2.9 (t, 2H) | Slight downfield shift. |
| -OCH₃ | Absent | ~3.7 (s, 3H) | Appearance of a new singlet. |
| ¹³C NMR | |||
| C=O | ~178 | ~173 | Upfield shift upon esterification. |
| Ar-C | ~125-140 (6 signals) | ~125-140 (6 signals) | Minor shifts. |
| C≡N | ~117 | ~117 | Minimal change. |
| Ar-C-CN | ~110 | ~110 | Minimal change. |
| -CH₂-Ar | ~34 | ~34 | Minimal change. |
| -CH₂-CO | ~28 | ~28 | Minimal change. |
| -OCH₃ | Absent | ~52 | Appearance of a new signal. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups by detecting their characteristic vibrational frequencies.
Expertise & Experience: The Power of Diagnostic Peaks
The IR spectrum of this compound is particularly rich in diagnostic information. The presence of both a very broad O-H stretch (2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹) is a hallmark of a carboxylic acid that exists as a hydrogen-bonded dimer.[1][2][3] Simultaneously, a sharp, intense absorption around 2230 cm⁻¹ provides unambiguous evidence of the nitrile group.[1][2][3] Few other functional groups absorb in this region, making it highly diagnostic.[5] The combination of these three peaks provides powerful evidence for the compound's structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is the preferred method for solid samples as it requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract the spectrum of the ambient environment (air).
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to the Validation of 3-(2-Cyanophenyl)propanoic Acid Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-(2-Cyanophenyl)propanoic acid, a key building block in various synthetic pathways, is no exception. Ensuring its purity is paramount, and High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge.
This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for the validation of a robust reversed-phase HPLC (RP-HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
The Analytical Imperative: Why HPLC for Purity Determination?
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific questions we need to answer. This compound is a moderately polar organic acid containing a distinct UV-active chromophore (the cyanophenyl group). This makes RP-HPLC with UV detection an exceptionally well-suited technique.
The fundamental principle of RP-HPLC involves the separation of molecules based on their hydrophobicity.[1][2] A sample is introduced into a polar mobile phase and travels through a column packed with a non-polar stationary phase (typically silica particles bonded with C18 alkyl chains).[3] Molecules with higher hydrophobicity will interact more strongly with the stationary phase, causing them to travel through the column more slowly than less hydrophobic molecules, thus achieving separation.[4]
The Mechanism of Reversed-Phase Chromatography
Caption: Principle of Reversed-Phase HPLC separation.
Comparative Analysis of Purity Determination Methods
While HPLC is the predominant technique, it is instructive to compare it with other potential methods to understand its advantages in this specific context.
| Parameter | Reversed-Phase HPLC (UV) | Gas Chromatography (GC-FID) | Ion Chromatography (IC) | LC-Mass Spectrometry (LC-MS) |
| Specificity | High; separates isomers and related impurities effectively. | Moderate to High; potential for co-elution. | High for ionic species; less effective for neutral impurities. | Very High; provides mass-to-charge ratio for definitive identification. |
| Sensitivity | Good (ng range). | Good (pg-ng range). | Good to Excellent for ionic species. | Excellent (pg-fg range); highly sensitive.[5] |
| Sample Prep | Minimal; typically "dissolve and inject". | Derivatization required for non-volatile acids. | Sample must be in a suitable aqueous matrix. | Minimal; similar to HPLC, but requires volatile buffers. |
| Speed | Moderate (typically 15-30 min per sample).[6] | Slower due to derivatization and longer run times. | Moderate to Fast. | Moderate; similar run times to HPLC. |
| Cost/Complexity | Moderate initial cost, widely available. | Lower initial cost, but derivatization adds complexity. | Specialized instrumentation, higher cost. | High initial cost and operational complexity. |
| Best For | Routine QC, purity assays, stability testing. | Volatile compounds or when derivatization is straightforward. | Analysis of a wide range of inorganic and organic ions.[7] | Impurity identification, metabolomics, trace analysis. |
Causality Behind the Choice: For routine quality control of this compound, RP-HPLC offers the optimal balance of specificity, sensitivity, speed, and cost-effectiveness. The primary drawback of GC is the mandatory derivatization step, which introduces potential variability and increases analysis time.[8] While LC-MS provides unparalleled specificity and sensitivity, its higher cost and complexity are often unnecessary for quantifying the purity of a bulk substance where impurity levels are expected to be within a controllable range.[5]
A Validated RP-HPLC Method for this compound
This section details a robust, field-proven HPLC method and the subsequent validation protocol, ensuring its suitability for its intended purpose, as mandated by ICH guidelines.[9][10]
Recommended HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The length and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.5) (50:50, v/v) | Acetonitrile is a common organic modifier. The acidic buffer (pH < pKa of the carboxylic acid) suppresses the ionization of the propanoic acid moiety, ensuring it is in its more retained, neutral form, leading to sharp, symmetrical peaks.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 225 nm | The cyanophenyl group exhibits strong absorbance in this region, providing good sensitivity for both the main component and potential aromatic impurities.[12] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
The Validation Workflow: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[10] The following protocol is designed as a self-validating system, where the successful completion of each step builds confidence in the method's overall reliability.
HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation based on ICH guidelines.
Step-by-Step Validation Protocols
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][13]
-
Protocol:
-
Prepare solutions of this compound in the diluent.
-
Expose the solutions to stress conditions (forced degradation):
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.[14]
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms.
-
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0), and the peak purity analysis shows no co-eluting peaks.
2. Linearity
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.[13]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]
-
Protocol:
-
A. Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
-
B. Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[15]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (based on Signal-to-Noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) at that concentration.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Mobile Phase pH (e.g., ± 0.2 units).
-
Column Temperature (e.g., ± 2 °C).
-
Acetonitrile content in mobile phase (e.g., ± 2%).
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits, demonstrating the method's reliability during normal usage.
Conclusion
The validation of an analytical method is a systematic journey that transforms a well-developed procedure into a reliable, robust, and defensible tool for quality control. For this compound, a properly validated Reversed-Phase HPLC method provides an unparalleled level of confidence in purity assessment. By demonstrating specificity through forced degradation, and quantifying its linearity, accuracy, precision, and robustness, this method becomes a self-validating system. It ensures that every batch of material tested meets the stringent quality requirements essential for the development of safe and effective end-products, solidifying its role as the definitive technique for this critical analysis.
References
- 1. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 2. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. public.pensoft.net [public.pensoft.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Biological Screening of Novel 3-(2-Cyanophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Propanoic Acid Scaffold
Propanoic acid and its derivatives have long been a cornerstone in medicinal chemistry, with well-known examples including the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen. The versatility of the propanoic acid scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
The focus of this guide, the 3-(2-cyanophenyl)propanoic acid scaffold, is of particular interest due to the unique electronic properties of the cyano (CN) group. The ortho-position of the cyano group on the phenyl ring can influence the molecule's conformation and its interaction with biological targets through steric and electronic effects. The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the acidity of the propanoic acid moiety, potentially impacting pharmacokinetic and pharmacodynamic properties. Furthermore, the cyanophenyl group is a key pharmacophore in several approved drugs, highlighting its therapeutic relevance.
This guide will compare the projected activities of novel this compound derivatives with other well-studied propanoic acid analogues, providing a rationale for their synthesis and biological screening.
Comparative Analysis of Biological Activities
Based on the biological profiles of structurally similar compounds, we can hypothesize that novel this compound derivatives may exhibit significant anticancer and antimicrobial activities.
Anticancer Activity
The cyanophenyl moiety is present in several potent anticancer agents. The structure-activity relationships of these compounds suggest that the cyano group can contribute to binding with various enzymatic targets.
Comparison with 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives:
Recent studies have highlighted the potent antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against lung cancer cell lines.[1] The presence of an oxime moiety on these derivatives significantly enhances their cytotoxicity, with some compounds showing greater efficacy than the standard chemotherapeutic agent, cisplatin.[1]
It is plausible that novel this compound derivatives could also exhibit potent anticancer effects. The cyano group, like the oxime, is a strong electron-withdrawing group and can participate in hydrogen bonding, potentially interacting with key residues in the active sites of oncogenic proteins such as SIRT2 and EGFR.[1]
Table 1: Comparative Anticancer Activity of Propanoic Acid Derivatives
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Hypothesized this compound Derivatives | Novel Derivative A | A549 (Lung) | To be determined | N/A |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | Compound 21 (with oxime) | A549 (Lung) | 5.42 | [1] |
| Compound 22 (with oxime) | A549 (Lung) | 2.47 | [1] | |
| Cisplatin (Reference) | A549 (Lung) | >10 | [1] | |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Compound 20 (with 2-furyl) | A549 (Lung) | ~50% viability reduction at 100 µM | [2] |
This table is for comparative purposes and includes hypothesized data for the topic compounds.
Antimicrobial Activity
Propanoic acid derivatives have shown a broad spectrum of antimicrobial activities. The introduction of a cyanophenyl group could modulate this activity.
Comparison with Chlorinated 3-Phenylpropanoic Acid Derivatives:
Natural chlorinated derivatives of 3-phenylpropanoic acid, isolated from marine actinomycetes, have demonstrated significant and selective activity against Escherichia coli and Staphylococcus aureus.[3] The presence and position of halogen atoms on the phenyl ring were found to be crucial for their antibacterial potency.[3]
Similarly, the electronic properties of the cyano group in this compound derivatives could influence their interaction with microbial targets. The ortho-cyano substitution may lead to a unique conformational arrangement that could enhance binding to bacterial enzymes or disrupt cell membrane integrity.
Table 2: Comparative Antimicrobial Activity of Propanoic Acid Derivatives
| Compound Class | Derivative Example | Organism | MIC (µg/mL) | Reference |
| Hypothesized this compound Derivatives | Novel Derivative B | E. coli | To be determined | N/A |
| S. aureus | To be determined | N/A | ||
| Chlorinated 3-Phenylpropanoic Acid Derivatives | 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 | [3] |
| S. aureus | 32 | [3] | ||
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Hydrazone 14 | S. aureus (MRSA) | 1-8 | [4] |
| E. faecalis (VRE) | 0.5-2 | [4] |
This table is for comparative purposes and includes hypothesized data for the topic compounds.
Experimental Protocols for Biological Screening
To evaluate the biological potential of novel this compound derivatives, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.
Synthesis of this compound Derivatives
A general synthetic route to novel this compound derivatives can be proposed based on established methods for similar compounds.
Caption: Proposed synthetic workflow for novel this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of Ethyl (E)-3-(2-cyanophenyl)acrylate: Combine 2-bromobenzonitrile, ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Synthesis of Ethyl 3-(2-cyanophenyl)propanoate: Dissolve the crude ethyl (E)-3-(2-cyanophenyl)acrylate in a solvent such as ethanol. Add a hydrogenation catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the double bond is reduced.
-
Hydrolysis to this compound: Treat the ethyl 3-(2-cyanophenyl)propanoate with a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or ethanol) to hydrolyze the ester. Acidify the reaction mixture to precipitate the carboxylic acid.
-
Synthesis of Novel Derivatives: Utilize the carboxylic acid group of this compound for further derivatization, such as amide bond formation with various amines using standard coupling reagents (e.g., EDC/HOBt) or esterification with different alcohols under acidic conditions.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and control compounds in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Caption: Experimental workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
While the biological screening of novel this compound derivatives is still in its early stages, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The unique electronic and steric properties conferred by the ortho-cyano group may lead to novel interactions with biological targets, potentially resulting in improved potency and selectivity.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the propanoic acid chain and the phenyl ring. Systematic screening of these compounds using the detailed protocols provided in this guide will be crucial to elucidate their structure-activity relationships and identify lead candidates for further preclinical development. The exploration of their potential as enzyme inhibitors and their application in PROTAC technology also represent exciting avenues for future investigation.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Catalyst Selection for Cyanocinnamic Acid Hydrogenation
Introduction: The catalytic hydrogenation of cyanocinnamic acid and its derivatives represents a critical transformation in synthetic chemistry, particularly for the production of valuable pharmaceutical intermediates like chiral γ-aminobutyric acid (GABA) derivatives and other fine chemicals.[1][2] The core challenge of this reaction lies in achieving high chemoselectivity. The substrate, an α,β-unsaturated nitrile, presents two primary reducible functional groups: a carbon-carbon double bond (alkene) and a carbon-nitrogen triple bond (nitrile). The choice of catalyst is therefore the most critical parameter, dictating whether the reaction proceeds via conjugate reduction of the alkene, reduction of the nitrile to an amine, or complete saturation of both moieties. This guide provides an in-depth comparison of common catalytic systems, supported by experimental principles and data, to assist researchers in navigating this complex decision-making process.
Understanding the Selectivity Challenge
The hydrogenation of a cyanocinnamic acid derivative can yield three distinct products, depending on the catalyst and reaction conditions. This competitive reaction landscape underscores the need for precise catalyst control.
Caption: Possible reduction pathways for cyanocinnamic acid.
The primary goal is often to selectively hydrogenate one functional group while leaving the other intact. Pathway A, the 1,4-conjugate reduction, is favored for synthesizing β-substituted chiral nitriles.[3] Pathway B is less common as a primary goal but can occur, while full reduction to a saturated amine (Pathway C) is often desired for producing diamine precursors or other saturated molecules.
Heterogeneous Catalysts: The Industrial Workhorses
Heterogeneous catalysts are the cornerstone of industrial hydrogenation due to their ease of separation, reusability, and general robustness.[4] The choice of metal and support material is paramount in directing selectivity.
Palladium (Pd) Catalysts
Palladium, particularly supported on activated carbon (Pd/C), is renowned for its exceptional activity in hydrogenating carbon-carbon double and triple bonds without affecting other functional groups under mild conditions.[5][6]
-
Mechanism & Causality: The high selectivity of Pd catalysts for C=C bonds arises from the mechanism of surface catalysis. The π-system of the alkene readily adsorbs onto the palladium surface, facilitating the stepwise addition of hydrogen atoms that are dissociatively chemisorbed on the metal.[4] The nitrile group's interaction with the Pd surface is significantly weaker under these conditions, leading to preferential alkene reduction.
-
Performance: For cyanocinnamic acid, Pd/C is the catalyst of choice for achieving Pathway A. Studies on cinnamic acid (the parent compound without the cyano group) show 100% conversion and 100% selectivity to hydrocinnamic acid (the C=C reduced product) using 5% Pd/C at ambient temperature and low pressure.[5] This high selectivity is expected to translate to the cyanocinnamic acid substrate.
Nickel (Ni) Catalysts
Raney® Nickel, a high-surface-area sponge nickel catalyst, is a classic and cost-effective choice for the hydrogenation of nitriles.[7][8]
-
Mechanism & Causality: Raney Ni's high activity towards nitriles is attributed to its porous structure and the presence of adsorbed hydrogen from its activation process.[8] The reaction proceeds through an intermediate imine, which is then further hydrogenated to the primary amine. However, this high reactivity can lead to side reactions, forming secondary and tertiary amines if conditions are not optimized.[9][10]
-
Performance: When applied to cyanocinnamic acid, Raney Ni will preferentially target the nitrile group (Pathway B), but its strong hydrogenating power often leads to the reduction of the C=C bond as well, resulting in the fully saturated amine (Pathway C), especially under more forcing conditions (higher temperature and pressure). Controlling selectivity to obtain the unsaturated amine is challenging.
Other Noble Metals (Pt, Rh, Ru)
Platinum, Rhodium, and Ruthenium offer different reactivity profiles.
-
Platinum (Pt): Often used for its high activity, Pt can hydrogenate both alkenes and aromatic rings. In the context of nitrile hydrogenation, Pt nanowire catalysts have shown effectiveness in converting aromatic nitriles to secondary amines.[10]
-
Rhodium (Rh): Rhodium catalysts can be highly effective for both C=C and nitrile hydrogenation. Homogeneous Rh catalysts, in particular, are used for the asymmetric hydrogenation of β-cyanocinnamic esters to produce chiral products with high enantioselectivity.[1][2]
-
Ruthenium (Ru): Ru catalysts are very active and can reduce aromatic rings.[11] For a substrate like cyanocinnamic acid, Ru/C would likely lead to a mixture of products, including reduction of the phenyl ring, making it a less selective choice unless complete saturation is the goal.[6]
Data Summary: Heterogeneous Catalysts
| Catalyst | Primary Selectivity | Typical Conditions | Conversion | Key Advantages | Key Disadvantages |
| 5% Pd/C | C=C Reduction (Saturated Nitrile) | 25-50°C, 1-5 bar H₂ | >99%[5] | High selectivity, mild conditions, reusable | Can be poisoned by sulfur compounds |
| Raney® Ni | C≡N Reduction (Amines) | 50-150°C, 30-100 bar H₂ | >95%[12] | Cost-effective, highly active for nitriles | Low C=C vs C≡N selectivity, pyrophoric |
| 5% Rh/C | C=C and C≡N Reduction | 25-80°C, 10-50 bar H₂ | High | High activity, useful for full saturation | Expensive, may over-reduce |
| 5% Ru/C | Non-selective | 70-100°C, 60-70 atm H₂ | High | Reduces aromatic rings, poison resistant[11] | Poor functional group selectivity[6] |
Homogeneous Catalysts: Precision and Asymmetry
Homogeneous catalysts operate in the same phase as the reactants, often allowing for higher selectivity and milder reaction conditions at the cost of more complex catalyst recovery.
-
Rhodium-phosphine Complexes: These are the state-of-the-art for asymmetric hydrogenation. For β-cyanocinnamic esters, Rh complexes with chiral phosphine ligands (like ZhaoPhos) can achieve excellent enantioselectivities (up to 99% ee) in producing chiral β-cyano esters.[1][2] This demonstrates precise control over the C=C bond reduction while leaving the nitrile and ester groups untouched.
-
Molybdenum and Tungsten Amides: These non-precious metal catalysts have been shown to be active for the hydrogenation of various nitriles.[13][14] They tend to form a mixture of primary amines and secondary imines, indicating a different reaction pathway compared to heterogeneous catalysts.[15]
-
Copper-hydride Complexes: Used for the conjugate reduction of α,β-unsaturated nitriles, CuH catalysts can provide high yields of the corresponding saturated nitriles.[3][16]
The primary application of homogeneous catalysts in this context is for high-value products where chirality is essential, justifying the higher cost and more complex processing.
Experimental Protocols
The following protocols are designed as self-validating systems for reproducible results.
Protocol 1: Selective C=C Hydrogenation with Pd/C
This protocol targets the synthesis of 3-phenyl-3-cyanopropanoic acid from cyanocinnamic acid.
Caption: General workflow for heterogeneous catalytic hydrogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable high-pressure reactor, add cyanocinnamic acid (1.0 eq) and a solvent such as ethanol or ethyl acetate (approx. 0.1 M concentration).
-
Inert Atmosphere: Seal the reactor and purge the headspace with nitrogen gas for 5 minutes to remove all oxygen.
-
Catalyst Introduction: Under a positive pressure of nitrogen, carefully add 5% Palladium on Carbon (5% w/w of substrate).
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 3 bar) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by the uptake of hydrogen from the ballast. The reaction is complete when hydrogen consumption ceases.
-
Catalyst Removal: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude saturated nitrile.
Protocol 2: Nitrile Hydrogenation with Raney® Nickel
This protocol targets the synthesis of the fully saturated amino acid from cyanocinnamic acid.
CAUTION: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.[17]
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, wash the commercial Raney® Ni slurry (approx. 20% w/w of substrate) three times with the reaction solvent (e.g., methanol or ethanol with 1-2% ammonia to suppress secondary amine formation) by decantation.[17]
-
Vessel Preparation: Add the substrate and the solvent to a high-pressure reactor.
-
Catalyst Transfer: Carefully transfer the washed Raney® Ni slurry to the reactor.
-
Hydrogenation: Seal the reactor, purge sequentially with nitrogen and then hydrogen. Pressurize to 50-80 bar H₂ and heat to 80-120°C with vigorous stirring.
-
Monitoring & Work-up: After the reaction is complete (monitored by H₂ uptake or TLC/GC), cool the reactor to room temperature, vent the pressure, and purge with nitrogen.
-
Isolation: The catalyst can be separated by careful filtration through Celite® (keeping the filter cake wet) or by magnetic decantation. The product is isolated from the filtrate.
Conclusion and Future Outlook
The selective hydrogenation of cyanocinnamic acid is a solvable but nuanced challenge.
-
For selective C=C bond reduction to yield saturated nitriles, Palladium on carbon (Pd/C) is the undisputed catalyst of choice, offering high selectivity under mild, user-friendly conditions.
-
For nitrile reduction to the primary amine, Raney® Nickel is a powerful and economic option, though it often leads to complete saturation of both functional groups. The addition of ammonia is a common strategy to improve selectivity towards the primary amine.[18]
-
For the synthesis of chiral products , expensive but highly precise homogeneous Rhodium-phosphine catalysts are required to achieve high enantioselectivity.[1]
Future developments will likely focus on non-precious metal catalysts (e.g., Cobalt, Nickel) that can mimic the high selectivity of noble metals under milder, continuous-flow conditions, bridging the gap between cost, performance, and sustainability.[19][20][21]
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nacatsoc.org [nacatsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. papers.sim2.be [papers.sim2.be]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-(2-Cyanophenyl)propanoic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Cyanophenyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and established laboratory safety practices.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from structurally similar compounds, such as other cyanophenyl and propanoic acid derivatives, indicate the following potential hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The cyano group (-CN) can release toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids.
-
Irritation: Causes skin and serious eye irritation.[2][3] May also cause respiratory irritation.[2][3]
-
Environmental Hazards: The compound should not be allowed to enter drains, waterways, or soil.[2]
Personal Protective Equipment (PPE)
A critical first step in any laboratory procedure is the use of appropriate PPE. The following table summarizes the minimum required PPE when handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and dust, which can cause serious eye irritation.[2][3] |
| Hands | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can be harmful and cause irritation.[1][2][3] |
| Body | Flame-retardant lab coat and closed-toe shoes | Provides a barrier against accidental spills and contamination of personal clothing. |
Engineering Controls
All handling and disposal procedures for this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or potential release of toxic vapors. An emergency eyewash station and safety shower must be readily accessible.
Waste Characterization and Segregation
Under the regulations of the Environmental Protection Agency (EPA), it is the responsibility of the waste generator to determine if a chemical waste is hazardous.[4][5] this compound waste should be treated as hazardous due to its potential toxicity and the presence of the cyanide group.
Key Disposal Principle: Never mix hazardous waste with non-hazardous waste.[6] Doing so designates the entire mixture as hazardous, significantly increasing disposal costs and environmental burden.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for the segregation of this compound waste.
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small quantities of this compound typically generated in a research laboratory setting.
Step 1: Waste Collection
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.[1]
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
Step 2: In-Lab Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from incompatible materials, particularly strong acids and oxidizing agents.[2][3]
-
Keep the container closed at all times except when adding waste.[7]
Step 3: Arranging for Disposal
-
Once the container is full or the project is complete, arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5]
-
Do not attempt to treat or neutralize the waste in the laboratory without a specific, validated, and approved protocol from your EHS department.[6] Some inorganic cyanides can be oxidized to the less toxic cyanate using sodium hypochlorite (bleach), but this should only be performed by trained personnel following a strict protocol.[6]
Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS department immediately.
-
Cleanup of Small Spills:
-
Wearing the appropriate PPE, carefully cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Avoid creating dust.[8]
-
Once the material is absorbed, carefully sweep it up and place it in the designated hazardous waste container.[8]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Regulatory Framework
The disposal of hazardous waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[10] As a generator of hazardous waste, you are legally responsible for its safe and proper disposal.[4][5]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. axonator.com [axonator.com]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. vumc.org [vumc.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Comprehensive Safety Protocol: Handling 3-(2-Cyanophenyl)propanoic Acid in a Research Environment
As Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 3-(2-Cyanophenyl)propanoic acid. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every researcher is equipped with the knowledge to mitigate risks effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Hazard Analysis: Understanding the Compound
This compound is a compound requiring careful handling due to its chemical properties. While specific toxicological data for this exact compound is not extensively published, analysis of structurally similar cyanophenyl compounds provides a strong basis for assessing its potential hazards. Safety data sheets for analogous chemicals consistently highlight several key risks:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation, leading to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (Category 2A): The compound is expected to cause serious irritation upon contact with the eyes.[1][2][3]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][3]
Given these hazards, a multi-layered approach to personal protection is not just recommended, but essential.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure.
Caption: Hierarchy of controls, prioritizing engineering and administrative solutions over PPE.
All handling of this compound should occur within a certified chemical fume hood to contain dust and vapors at the source. Standard Operating Procedures (SOPs) must be established and all personnel must be trained on these procedures before commencing work.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risks.
| Protection Type | Required PPE | Rationale & Specifications |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Protects against splashes and airborne particles. Goggles must provide a complete seal around the eyes. A face shield should be worn when there is a significant risk of splashing.[1][2][3] |
| Skin and Body Protection | Nitrile Gloves & Laboratory Coat | Nitrile gloves provide adequate protection against incidental contact. A lab coat, fully buttoned, is required to protect skin and personal clothing.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator (as needed) | If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator is necessary. The specific type will depend on the exposure assessment.[4] |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Follow this step-by-step protocol to minimize the risk of contamination.
4.1. Donning PPE Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on chemical safety goggles. If required, add a face shield.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
4.2. Doffing (Removing) PPE Protocol This sequence is critical to prevent self-contamination.
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the outer contaminated surface.
-
Goggles/Face Shield: Remove eye and face protection.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
4.3. Waste Disposal Plan All disposable PPE (gloves) and any materials contaminated with this compound must be disposed of as hazardous chemical waste.[1][2] Collect these materials in a designated, sealed container, clearly labeled with the chemical name and associated hazards. Follow all local and institutional regulations for hazardous waste disposal.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
All laboratory personnel must be aware of the location and operation of emergency equipment, including safety showers and eyewash stations.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
